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  • Product: 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol
  • CAS: 524730-42-5

Core Science & Biosynthesis

Foundational

1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol chemical properties

Title: 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol: A Versatile Aryloxypropanolamine Scaffold in Modern Drug Discovery Executive Summary In contemporary medicinal chemistry, the aryloxypropanolamine motif is recognized a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol: A Versatile Aryloxypropanolamine Scaffold in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the aryloxypropanolamine motif is recognized as a "privileged scaffold"—a core structure capable of serving as a high-affinity ligand for a diverse array of biological targets. 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is a highly versatile primary amine building block within this class. Historically rooted in the development of β -adrenergic receptor antagonists (beta-blockers), this scaffold has recently seen a resurgence in targeted therapeutics, acting as a critical precursor for Sphingosine Kinase 1 (SphK1) inhibitors[1], 5-HT7 receptor antagonists[2], and Dopamine D2 receptor modulators[3].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, core chemical reactivity, pharmacological applications, and field-proven synthetic protocols for 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Significance

The structural architecture of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol features three critical pharmacophoric elements:

  • The Primary Amine: Serves as a versatile nucleophile for downstream derivatization (e.g., reductive amination, alkylation) and acts as a critical hydrogen-bond donor/acceptor in physiological environments.

  • The Secondary Hydroxyl Group (C2): Provides essential hydrogen bonding interactions within target protein binding pockets. The stereocenter at C2 is often crucial for enantiomeric selectivity in receptor binding.

  • The Ortho-Isopropyl Phenoxy Ring: The bulky ortho-isopropyl group introduces significant steric hindrance. This restricts the conformational flexibility of the ether linkage, locking the molecule into a bioactive conformation that is highly selective for specific GPCR subtypes and enzyme hydrophobic pockets[1][2].

Table 1: Key Physicochemical Properties

PropertyValue / Description
Chemical Name 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol
Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol (Free Base) / 245.75 g/mol (HCl Salt)[4]
CAS Registry Number 524730-42-5 (Free Base) / 1049784-71-5 (HCl Salt)[4]
Physical Appearance Colorless to pale yellow oil (Free Base); White powder (Salt)
Estimated pKa (Amine) ~9.5 (Typical for primary aliphatic amines)
Solubility Profile Soluble in Methanol, DMSO, Dichloromethane, and slightly in Water

Core Chemical Reactivity & Synthetic Methodologies

The synthesis and functionalization of this scaffold rely on highly predictable, yet nuanced, organic transformations. The foundational synthesis begins with the O-alkylation of 2-isopropylphenol with epichlorohydrin to form an epoxide intermediate, followed by regioselective nucleophilic ring-opening by ammonia[2].

Recent advancements in green chemistry have introduced mechanochemical ball-milling techniques for the epoxide formation. This approach drastically reduces the reliance on toxic solvents, limits the formation of byproducts, and improves overall yields compared to classical thermal batch synthesis[2].

SynthWorkflow A 2-Isopropylphenol + Epichlorohydrin B Base Catalysis (K2CO3) A->B Alkylation C Epoxide Intermediate B->C Ring Closure D Amination (Excess NH3) C->D Nucleophilic Attack E 1-Amino-3-(2-isopropyl- phenoxy)-propan-2-ol D->E Ring Opening F Reductive Amination E->F Derivatization G Bioactive Derivatives F->G Target Synthesis

Caption: Synthetic workflow from 2-isopropylphenol to bioactive aryloxypropanolamine derivatives.

Pharmacological Applications

Sphingosine Kinase 1 (SphK1) Inhibition

SphK1 is a critical lipid kinase that converts sphingosine to sphingosine-1-phosphate (S1P), promoting tumor cell proliferation and survival. By utilizing 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol as a core, researchers have synthesized libraries of diaryl derivatives (e.g., SAMS10 and CHJ04022Rb) that act as potent SphK1 inhibitors[1]. The ortho-isopropylphenoxy tail perfectly occupies the hydrophobic cavity of the SphK1 enzyme, while the functionalized amine interacts with the polar head region[1]. These derivatives have demonstrated significant anticancer activity, inducing G2/M phase arrest and apoptosis in melanoma A375 cell lines with IC50 values as low as 2.95 μM[1].

GPCR Modulation (5-HT7 and D2 Receptors)

The aryloxypropanolamine core is deeply embedded in neuropharmacology. Mechanochemical synthesis utilizing this scaffold has yielded potent 5-HT7 receptor antagonists, such as PZ-1361, which exhibit significant antidepressant properties in rodent models[2]. Furthermore, functionalizing the primary amine with substituted piperidines yields highly selective Dopamine D2 receptor ligands, which are being investigated for the treatment of schizophrenia and Parkinson's disease[3].

PharmaPathway cluster_SphK1 SphK1 Inhibition Pathway cluster_GPCR GPCR Modulation Pathway S1 Aryloxypropanolamine Derivatives S2 SphK1 Enzyme S1->S2 Competitive Binding G1 GPCRs (5-HT7, D2, Beta-AR) S1->G1 Receptor Antagonism S3 Blockade of S1P Production S2->S3 Kinase Inhibition S4 Decreased Proliferation & Apoptosis S3->S4 Pathway Arrest G2 Secondary Messenger Modulation G1->G2 Signal Transduction G3 Neurological & Physiological Effects G2->G3 Physiological Response

Caption: Pharmacological pathways modulated by 1-amino-3-(2-isopropyl-phenoxy)-propan-2-ol derivatives.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and derivatization of the scaffold, emphasizing the causality behind specific reagent choices.

Protocol 1: Mechanochemical Synthesis of 2-((2-Isopropylphenoxy)methyl)oxirane

This green-chemistry approach drastically reduces reaction times and solvent waste[2].

  • Preparation: In a 35 mL PTFE milling jar, add 2-isopropylphenol (1.0 equiv) and finely ground anhydrous potassium carbonate (K2CO3, 3.0 equiv).

    • Causality: K2CO3 is chosen as a mild base to deprotonate the phenol without inducing the rapid polymerization of epichlorohydrin that stronger bases (like NaOH) would cause.

  • Reagent Addition: Add epichlorohydrin (1.2 equiv) and a catalytic amount of 2-propanol ( η = 0.15 μL/mg) to act as a liquid-assisted grinding (LAG) agent.

  • Milling: Add a stainless-steel ball ( ϕ = 1.5 cm) and mill the mixture at 30 Hz for 120–140 minutes.

  • Workup: Extract the mixture with Ethyl Acetate (EtOAc) and wash with aqueous KHSO4 to neutralize the base. Concentrate under reduced pressure to yield the epoxide.

Protocol 2: Regioselective Epoxide Ring-Opening to Primary Amine
  • Reaction Setup: Dissolve the epoxide intermediate in methanol.

  • Amination: Add a massive excess (10–20 equiv) of aqueous ammonium hydroxide (NH4OH) or methanolic ammonia.

    • Causality: A large stoichiometric excess of ammonia is strictly required. If a 1:1 ratio is used, the newly formed primary amine (which is more nucleophilic than ammonia) will attack unreacted epoxide, leading to unwanted secondary and tertiary amine dimers/trimers.

  • Incubation: Stir at room temperature for 12–24 hours, monitoring via TLC or UPLC-MS until the epoxide is fully consumed.

  • Purification: Evaporate the solvent and excess ammonia under reduced pressure. The resulting crude 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol can be purified via acid-base extraction or used directly in the next step.

Protocol 3: Chemoselective Reductive Amination for Library Generation

Used for synthesizing target drug libraries (e.g., SphK1 inhibitors)[1].

  • Imine Formation: Combine 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in 1,2-dichloroethane (DCE). Stir for 2 hours at room temperature.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise.

    • Causality: NaBH(OAc)3 is explicitly chosen over Sodium borohydride (NaBH4). Its electron-withdrawing acetate groups make it a milder reducing agent, allowing it to chemoselectively reduce the imine intermediate without reducing the unreacted aldehyde/ketone starting material.

  • Quenching: Quench with saturated aqueous NaHCO3, extract with Dichloromethane (DCM), dry over Na2SO4, and purify via flash chromatography.

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Exploratory

Comprehensive Technical Guide: 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol as a Versatile Pharmacophore Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Introduction & Chemical Identity In the landscape of modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Introduction & Chemical Identity

In the landscape of modern drug discovery, the rapid generation of structure-activity relationship (SAR) data relies heavily on versatile, orthogonally reactive scaffolds. 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (CAS: 524730-42-5) is a highly valuable primary amine building block[1]. Structurally, it represents the foundational aryloxypropanolamine architecture—a motif that has historically defined the β -adrenergic receptor antagonist (beta-blocker) class of cardiovascular therapeutics[2].

Unlike clinical beta-blockers which typically terminate in a secondary amine (e.g., isopropylamine or tert-butylamine), this molecule features an unsubstituted primary amine. This critical difference transforms the molecule from an end-stage drug into a combinatorial blank canvas, allowing researchers to synthesize diverse libraries of G-protein-coupled receptor (GPCR) ligands, kinase inhibitors, and targeted therapeutics.

Table 1: Physicochemical Properties
ParameterValueClinical / Synthetic Relevance
CAS Number 524730-42-5Standard registry identifier[1].
Molecular Formula C₁₂H₁₉NO₂Defines the core pharmacophore.
Molecular Weight 209.28 g/mol Low MW ensures downstream derivatives remain within Lipinski's Rule of 5.
H-Bond Donors 3 (1 x -OH, 2 x -NH₂)High potential for receptor anchoring.
H-Bond Acceptors 3 (1 x -OH, 1 x -NH₂, 1 x -O-)Facilitates interaction with target protein residues.
Commercial Purity >95% (Typical)Suitable for direct use in high-throughput screening libraries.

Structural Rationale & Mechanistic Causality

As a Senior Application Scientist, I emphasize that every functional group on a scaffold must serve a distinct mechanistic purpose. The architecture of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is not accidental; it is a highly optimized system for receptor binding and synthetic elaboration:

  • The Oxymethylene Bridge (-OCH₂-): The insertion of this bridge into the older arylethanolamine structure was a watershed moment in pharmacology. It significantly increases the potency of β -adrenergic antagonism by extending the side chain, allowing the hydroxyl and amine groups to adopt an optimal conformation within the receptor's binding pocket[2].

  • The 2-Isopropylphenoxy Moiety: The ortho-isopropyl substitution provides essential steric bulk and lipophilicity. In the context of GPCRs, this lipophilic domain anchors the molecule deep into the hydrophobic pockets of the receptor, stabilizing the ligand-protein complex.

  • The Propan-2-ol Linker: The chiral center and its associated hydroxyl group are non-negotiable for target affinity. The -OH group acts as a critical hydrogen bond donor/acceptor, typically interacting with specific Asparagine or Serine residues in the binding site.

  • The Primary Amine: The terminal primary amine is the engine of this scaffold's utility. It acts as a highly reactive nucleophile, perfectly suited for regioselective derivatization without the steric hindrance associated with secondary amines[3].

Synthesis Methodology & Self-Validating Protocols

The synthesis of the aryloxypropanolamine core relies on a robust two-step protocol: O-alkylation followed by epoxide aminolysis[2],[3]. The following workflow explains not just the how, but the why behind each experimental choice.

SynthWorkflow A 2-Isopropylphenol + Epichlorohydrin B Base Catalysis (K2CO3, Reflux) A->B Alkylation C Epoxide Intermediate (Glycidyl Ether) B->C SN2 / Ring Closure D Aminolysis (Excess NH3, MeOH) C->D Ring Opening E 1-Amino-3-(2-isopropyl- phenoxy)-propan-2-ol D->E Primary Amine Formation

Fig 1. Step-by-step synthetic workflow for 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol.
Step 1: Synthesis of the Epoxide Intermediate

Protocol:

  • Dissolve 2-isopropylphenol (1.0 eq) in a polar aprotic solvent (e.g., DMF or Acetonitrile).

  • Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) and Epichlorohydrin (3.0 to 5.0 eq).

  • Reflux the mixture at 80°C for 12 hours under an inert atmosphere.

  • Quench with water, extract with Ethyl Acetate, wash with brine, and concentrate under reduced pressure.

Causality & Expertise: Why use a 3-5x molar excess of epichlorohydrin? If a 1:1 ratio is used, the newly formed epoxide intermediate can be attacked by unreacted phenoxide, leading to unwanted ether dimerization. The massive excess of epichlorohydrin kinetically drives the reaction toward the monomeric glycidyl ether[2].

Step 2: Regioselective Aminolysis

Protocol:

  • Dissolve the crude epoxide intermediate in Methanol.

  • Add a large excess of methanolic ammonia (NH₃ in MeOH, 15.0 to 20.0 eq).

  • Stir at room temperature (or gentle heating in a sealed pressure tube at 40°C) for 24 hours.

  • Evaporate the solvent and excess ammonia in vacuo to yield the primary amine.

Causality & Expertise: The regioselective opening of the epoxide occurs at the less sterically hindered terminal carbon. However, epoxides reacting with ammonia can form primary, secondary, and tertiary amines. To ensure the primary amine is the exclusive product, a massive molar excess of ammonia is strictly required. This prevents the newly formed primary amine from acting as a nucleophile and attacking another unreacted epoxide molecule[3].

Analytical Validation & Quality Control

A protocol is only as reliable as its validation metrics. To ensure the aminolysis step has yielded the pure primary amine and not a secondary amine dimer, the system must be self-validating.

Table 2: Self-Validating Analytical Metrics
Analytical MethodExpected Target ResultIndicator of Protocol Failure
LC-MS (ESI+) Dominant peak at m/z 210.1 [M+H]+ Peak at m/z ~402 indicates catastrophic dimerization (insufficient NH₃ excess).
¹H NMR (CDCl₃) Integration of terminal -CH₂-NH₂ protons at ~2.8 ppm (2H).Complex splitting at the terminal carbon indicates a mixture of 1° and 2° amines.
HPLC (Reverse Phase) Single sharp peak (>95% AUC) at specific retention time.Multiple broad peaks indicate incomplete epoxide ring opening or oligomerization.

Applications in Drug Development: Derivatization Strategies

Once synthesized and validated, 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol serves as a central hub for generating diverse compound libraries. The primary amine can be routed through several orthogonal synthetic pathways depending on the therapeutic target.

Derivatization Core 1-Amino-3-(2-isopropyl- phenoxy)-propan-2-ol RedAm Reductive Amination (Aldehydes/Ketones) Core->RedAm NaBH(OAc)3 Acyl Acylation (Acid Chlorides) Core->Acyl TEA, DCM Sulf Sulfonylation (Sulfonyl Chlorides) Core->Sulf Pyridine BetaBlock Secondary Amines (Beta-Blocker Analogs) RedAm->BetaBlock Amides Amide Derivatives (Kinase Inhibitors) Acyl->Amides Sulfonamides Sulfonamide Derivatives (Targeted Ligands) Sulf->Sulfonamides

Fig 2. Downstream derivatization pathways for the primary amine scaffold.
  • Reductive Amination: Reacting the primary amine with various aliphatic or aromatic ketones/aldehydes in the presence of Sodium triacetoxyborohydride (NaBH(OAc)₃) yields customized secondary amines. This is the primary route for discovering novel, highly selective β1​ or β2​ adrenergic antagonists[2].

  • Acylation / Amide Coupling: Reacting the scaffold with acid chlorides or coupling it with carboxylic acids (using HATU/EDC) generates stable amide derivatives, often explored in the development of kinase inhibitors.

  • Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides, a functional group frequently utilized to enhance metabolic stability and direct molecules toward specific allosteric binding sites.

Conclusion

1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (CAS 524730-42-5) is far more than a simple chemical intermediate; it is a meticulously designed pharmacophore scaffold. By understanding the structural causality of its aryloxypropanolamine core and employing rigorous, self-validating synthetic protocols, drug development professionals can leverage this molecule to rapidly populate screening libraries with high-quality, biologically active candidates.

References

  • PubChem Compound Summary for CID 2770891 Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Discovery and development of beta-blockers Source: Wikipedia URL:[Link]

  • US5082969A - Industrial process for obtaining an aryloxypropanolamine Source: Google Patents URL

Sources

Foundational

In-Depth Technical Guide: Asymmetric Synthesis of (S)-1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

Executive Summary (S)-1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (CAS: 524730-42-5) is a highly versatile chiral small molecule scaffold[1]. Featuring a primary amine and a stereodefined secondary alcohol, this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (CAS: 524730-42-5) is a highly versatile chiral small molecule scaffold[1]. Featuring a primary amine and a stereodefined secondary alcohol, this compound serves as a critical intermediate in the development of novel aryloxypropanolamine derivatives, which are foundational to beta-adrenergic blockers and 5-HT7 receptor antagonists[2].

This technical whitepaper outlines a robust, self-validating three-step chiral pool synthesis. By leveraging (S)-glycidyl tosylate and a highly regioselective azide-mediated ring-opening strategy, this protocol eliminates the stereochemical ambiguity and over-alkylation risks traditionally associated with epichlorohydrin and direct ammonolysis.

Retrosynthetic Rationale & Mechanistic Causality

The Chiral Pool Advantage: (S)-Glycidyl Tosylate

While (S)-epichlorohydrin is a common starting material, its use with phenoxides can lead to partial racemization via the Payne rearrangement or competitive attack at the epoxide carbon. To ensure absolute stereochemical fidelity, this protocol utilizes (S)-glycidyl tosylate [3]. The tosylate group is an exceptional leaving group, directing the phenoxide nucleophile strictly to the C1 primary carbon via an SN2 mechanism. Because the epoxide ring is never opened during this etherification, the (S)-configuration at C2 is retained with 100% fidelity.

Regioselective Epoxide Opening & Staudinger Reduction

To install the primary amine, the (S)-epoxide is opened using sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl)[4]. NH₄Cl acts as a mild proton source, activating the epoxide oxygen without causing acidic hydrolysis. The azide ion acts as a point-charge nucleophile, attacking the less sterically hindered C3 carbon with absolute regioselectivity. The resulting azido alcohol is then subjected to a mild Staudinger reduction using triphenylphosphine (PPh₃) and water, yielding the target primary amine without the need for high-pressure hydrogenation.

Retrosynthesis Target (S)-1-Amino-3-(2-isopropyl-phenoxy) -propan-2-ol Azide (S)-1-Azido-3-(2-isopropyl-phenoxy) -propan-2-ol Target->Azide Staudinger Reduction Epoxide (S)-2-((2-isopropylphenoxy) methyl)oxirane Azide->Epoxide Regioselective Ring Opening Starting 2-Isopropylphenol + (S)-Glycidyl Tosylate Epoxide->Starting Williamson Etherification

Fig 1: Retrosynthetic logic for (S)-1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol.

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that intermediate purity dictates the success of subsequent steps.

Step 1: Williamson Etherification to (S)-2-((2-isopropylphenoxy)methyl)oxirane
  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 2-isopropylphenol (1.0 eq, 13.6 g, 100 mmol) in 100 mL of anhydrous acetone.

  • Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃) (1.5 eq, 20.7 g, 150 mmol) and stir at room temperature for 30 minutes to generate the phenoxide[3].

  • Alkylation: Dropwise, add a solution of (S)-glycidyl tosylate (1.1 eq, 25.1 g, 110 mmol) in 50 mL of anhydrous acetone.

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 14 hours. Monitor completion via TLC (Hexane/EtOAc 8:2).

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (150 mL), wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate to yield the (S)-epoxide as a pale yellow oil.

Step 2: Regioselective Ring Opening to (S)-1-Azido-3-(2-isopropylphenoxy)propan-2-ol
  • Preparation: Dissolve the crude (S)-epoxide (approx. 100 mmol) in 120 mL of a DMF/H₂O mixture (8:2 v/v)[4].

  • Reagent Addition: Add sodium azide (NaN₃) (1.5 eq, 9.75 g, 150 mmol) and ammonium chloride (NH₄Cl) (1.5 eq, 8.0 g, 150 mmol). Caution: NaN₃ is highly toxic; perform in a well-ventilated fume hood.

  • Reaction: Heat the mixture to 80°C and stir for 12 hours. The NH₄Cl ensures the epoxide is sufficiently activated for the azide to attack the terminal C3 position exclusively.

  • Workup: Cool the mixture, dilute with 200 mL of water, and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers thoroughly with water (to remove DMF) and brine. Dry over MgSO₄ and concentrate to afford the azido alcohol.

Step 3: Staudinger Reduction to Target Primary Amine
  • Preparation: Dissolve the azido alcohol in 150 mL of tetrahydrofuran (THF).

  • Phosphine Addition: Portion-wise, add triphenylphosphine (PPh₃) (1.2 eq, 31.4 g, 120 mmol). Stir at room temperature for 4 hours until nitrogen gas evolution ceases (formation of the aza-ylide).

  • Hydrolysis: Add 10 mL of distilled water and heat the mixture to 50°C for 6 hours to hydrolyze the ylide.

  • Purification: Concentrate the mixture. Purify the crude product via flash column chromatography (DCM/MeOH/NH₄OH 90:9:1) to separate the target amine from triphenylphosphine oxide.

Workflow Step1 Step 1: Etherification Reagents: K2CO3, Acetone, Reflux Product: (S)-Epoxide Step2 Step 2: Azidation Reagents: NaN3, NH4Cl, DMF/H2O Product: (S)-Azido Alcohol Step1->Step2 Step3 Step 3: Reduction Reagents: PPh3, THF, H2O Product: Target Primary Amine Step2->Step3 Purification Purification Step3->Purification

Fig 2: Three-step self-validating experimental workflow.

Quantitative Data & Analytics

To justify the experimental choices, quantitative comparisons of amination strategies are provided below, alongside the expected analytical validation parameters for the final compound.

Table 1: Comparative Analysis of Amination Strategies

StrategyReagentsPrimary Amine SelectivityRisk Profile & Causality
Direct Ammonolysis NH₃ (aq) / MeOHLow (<60%)High risk of over-alkylation. Primary amines formed are more nucleophilic than NH₃, leading to secondary/tertiary amine byproducts.
Gabriel Synthesis Potassium Phthalimide, then N₂H₄High (>90%)Requires harsh deprotection conditions (hydrazine reflux) which can degrade sensitive functional groups.
Azide / Staudinger NaN₃, then PPh₃/H₂OExcellent (>95%) Mild, highly selective, self-validating. Azide strictly attacks C3; reduction to primary amine occurs without over-alkylation.

Table 2: Analytical Validation Parameters (Expected)

ParameterValue / Description
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.28 g/mol [1]
HPLC Enantiomeric Excess > 99% ee (Chiralcel OD-H, Hexane/IPA gradient)
¹H NMR (400 MHz, CDCl₃) δ 6.8-7.2 (m, 4H, ArH), 3.9-4.1 (m, 3H, O-CH₂ & CH-OH), 3.3 (septet, 1H, iPr-CH), 2.8-3.0 (m, 2H, CH₂-NH₂), 1.2 (d, 6H, iPr-CH₃)

References

  • Title: Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Exploratory

Synthesis and Mechanistic Evaluation of (R)-1-Amino-3-(2-isopropylphenoxy)propan-2-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Introduction: The Aryloxypropanolamine Scaffold In the development of neuroactive and cardiovascul...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Introduction: The Aryloxypropanolamine Scaffold

In the development of neuroactive and cardiovascular therapeutics, the aryloxypropanolamine scaffold is a foundational pharmacophore, most notably recognized in β -adrenergic antagonists (beta-blockers) and selective 5-HT 7​ receptor antagonists. The target molecule, (R)-1-amino-3-(2-isopropylphenoxy)propan-2-ol , serves as a high-value chiral intermediate.

As a Senior Application Scientist, I have designed this guide to move beyond standard procedural lists. Here, we will dissect the causality behind the experimental choices—specifically addressing the stereochemical traps of epoxide alkylation and the thermodynamic hurdles of regioselective amination. Every protocol described herein functions as a self-validating system designed for high enantiomeric excess ( ee ) and scalability.

Retrosynthetic Logic & The Stereochemical Trap

The synthesis of (R)-aryloxypropanolamines relies on a two-step sequence: the asymmetric alkylation of a phenol, followed by the regioselective ring-opening of the resulting epoxide.

A critical failure point in process chemistry is the misunderstanding of Cahn-Ingold-Prelog (CIP) priority shifts during the alkylation phase. To synthesize the (R)-amine , one must utilize the (R)-epoxide . However, reacting 2-isopropylphenol with (R)-epichlorohydrin yields the (S)-epoxide.

The Causality of Inversion: When phenoxide attacks the terminal carbon of epichlorohydrin, the ring opens to form an alkoxide, which subsequently displaces the chloride to reform the epoxide. While no bonds to the chiral center are broken, the −CH2​Cl group (CIP Priority 2) is replaced by the epoxide −CH2​ group (Priority 3), and the original epoxide −CH2​ group is replaced by the −CH2​OAr group (Priority 2). This swapping of priority rankings causes the absolute configuration descriptor to invert. Therefore, to obtain the (R)-epoxide, we must start with (S)-epichlorohydrin .

G N1 (S)-Epichlorohydrin + 2-Isopropylphenol N2 (R)-2-((2-Isopropylphenoxy) methyl)oxirane N1->N2 Step 1: Alkylation (Inversion of CIP Descriptor) N3 (R)-1-Amino-3-(2-isopropyl phenoxy)propan-2-ol N2->N3 Step 2: Amination (Retention of CIP Descriptor)

Stereochemical workflow demonstrating the chiral inversion and retention phases.

Step-by-Step Experimental Methodologies

Step 1: Mechanochemical Synthesis of the Chiral Epoxide

Traditional batch syntheses of aryloxy epoxides often suffer from thermal racemization and long reaction times (>60 hours). To bypass this, we utilize a mechanochemical approach (vibratory ball milling) which provides intense localized kinetic energy without bulk heating, preserving the chiral integrity of the epoxide .

Protocol 1: Synthesis of (R)-2-((2-isopropylphenoxy)methyl)oxirane

  • Preparation: To a 35 mL PTFE milling jar, add 2-isopropylphenol (1.0 equiv, 500 mg), anhydrous K2​CO3​ (3.0 equiv), and a 1.5 cm diameter stainless steel ball.

  • Reagent Addition: Introduce (S)-epichlorohydrin (1.2 equiv) and 2-propanol ( η = 0.15 μ L/mg).

    • Causality: K2​CO3​ is a mild base that deprotonates the phenol without causing premature epoxide opening. 2-Propanol acts as a Liquid-Assisted Grinding (LAG) agent, facilitating mass transfer between the solid base and liquid reactants.

  • Milling: Secure the jar in a vibratory ball mill (vbm) and operate at 30 Hz for 140 minutes at room temperature.

  • Workup: Solubilize the resulting mixture in dichloromethane ( CH2​Cl2​ , 25 mL). Wash the organic phase sequentially with 2 N NaOH (3 × 10 mL) to remove unreacted phenol, followed by saturated NaCl solution (1 × 10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the (R)-epoxide as a colorless oil.

Step 2: Regioselective Amination

Opening an epoxide with ammonia is thermodynamically challenging due to ammonia's weak nucleophilicity, often resulting in complex mixtures of primary, secondary (dimer), and tertiary (trimer) amines. We overcome this by utilizing a Lewis acid catalyst ( LiClO4​ ) in a high-pressure system .

Protocol 2: Synthesis of (R)-1-Amino-3-(2-isopropylphenoxy)propan-2-ol

  • Preparation: In a 25 mL high-pressure autoclave, dissolve the (R)-epoxide (1.0 equiv, 450 mg) in tetrahydrofuran (THF, 5 mL).

  • Catalyst & Reagent Addition: Add lithium perchlorate ( LiClO4​ , 2.0 equiv) followed by aqueous ammonia (30 wt % in water, 10 mL).

    • Causality: A massive stoichiometric excess of ammonia is critical. Once the primary amine forms, it is a stronger nucleophile than ammonia. The excess statistically minimizes the probability of the primary amine reacting with another epoxide molecule, thereby preventing dimer formation.

  • Reaction: Seal the autoclave and heat the mixture to 125 °C under vigorous magnetic stirring for 16 hours.

    • Causality: The sealed autoclave prevents the escape of volatile NH3​ gas at elevated temperatures, maintaining a high effective concentration of the nucleophile.

  • Workup: Cool the vessel to room temperature. Dilute the mixture with CH2​Cl2​ and water, then separate the phases. Extract the aqueous phase twice with CH2​Cl2​ .

  • Purification: Wash the combined organic phases with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography ( CH2​Cl2​ /MeOH 9:1) to isolate the pure (R)-primary amine.

Mechanism Epo (R)-Epoxide Intermediate Act Li+ Coordinated Epoxide (Lowered LUMO) Epo->Act LiClO4 Catalyst Nuc Regioselective Attack by NH3 (at C3 position) Act->Nuc Aqueous NH3 / THF Prod (R)-Aryloxypropanolamine Nuc->Prod Proton Transfer

Mechanistic pathway of the regioselective epoxide ring-opening catalyzed by lithium perchlorate.

Quantitative Process Metrics

To validate the trustworthiness and efficiency of this optimized route, the table below summarizes the quantitative data comparing traditional batch synthesis against our optimized mechanochemical/Lewis acid-catalyzed workflow.

Performance MetricTraditional Batch SynthesisOptimized Protocol (Mechanochemical + LiClO4​ )
Overall Yield 35 - 45%78 - 85%
Enantiomeric Excess ( ee ) ~92% (Due to thermal racemization)>99% (Mild milling conditions)
Total Reaction Time >72 hours<19 hours
Primary Amine Selectivity ~70% (High dimer impurities)>95% (Excess NH3​
  • Catalyst)
E-factor (Waste/Product) >50<15

Conclusion

The synthesis of (R)-1-amino-3-(2-isopropylphenoxy)propan-2-ol requires strict adherence to stereochemical principles and thermodynamic control. By utilizing (S)-epichlorohydrin to account for CIP priority inversion, leveraging mechanochemistry to prevent racemization, and employing LiClO4​ -catalyzed high-pressure amination to dictate regioselectivity, this protocol ensures a highly pure, scalable, and self-validating synthetic system.

References

  • Canale, V., et al. "Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach." The Journal of Organic Chemistry, 2020. URL:[Link]

  • Azoulay, S., et al. "Suzuki Cross-Coupling on Enantiomerically Pure Epoxides: Efficient Synthesis of Diverse, Modular Amino Alcohols from Single Enantiopure Precursors." The Journal of Organic Chemistry, 2007. URL:[Link]

Foundational

An In-depth Technical Guide to the Mechanism of Action of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (Propranolol)

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals The compound 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is chemically identified as Propranolol, a foundational molecule in...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

The compound 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is chemically identified as Propranolol, a foundational molecule in cardiovascular pharmacology. This guide provides a comprehensive technical overview of its mechanism of action, intended for professionals in research and drug development. Here, we move beyond a simple description of its effects to an in-depth analysis of the causality behind its pharmacological actions and the experimental methodologies used to elucidate them.

Core Pharmacological Identity: A Non-Selective Beta-Adrenergic Antagonist

Propranolol is a competitive, non-selective beta-adrenergic receptor antagonist.[1][2] This means it competes with endogenous catecholamines, such as epinephrine (adrenaline) and norepinephrine (noradrenaline), for binding to both β1- and β2-adrenergic receptors.[][4] Unlike agonists that activate these receptors, Propranolol binds to them without initiating a significant downstream signaling response, thereby blocking the physiological effects of sympathetic nervous system stimulation.[5]

Its high lipophilicity allows it to be readily absorbed after oral administration and to cross the blood-brain barrier, contributing to its effects on the central nervous system.[4][6] However, it undergoes extensive first-pass metabolism in the liver, resulting in a bioavailability of about 25%.[][6]

The Molecular Target: Beta-Adrenergic Receptors and the G-Protein Coupled Signaling Cascade

Beta-adrenergic receptors are members of the G-protein coupled receptor (GPCR) superfamily, characterized by their seven transmembrane domains.[7][8] The binding of an agonist, like epinephrine, to a β-adrenergic receptor triggers a conformational change that activates an associated heterotrimeric G-protein (specifically Gs, the stimulatory G-protein).[8][9]

This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein (Gαs). The GTP-bound Gαs then dissociates from the βγ-subunits and activates the enzyme adenylyl cyclase.[9][10] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[11][12]

Propranolol, by competitively antagonizing the receptor, prevents this entire cascade from being initiated by catecholamines.

Visualizing the Canonical β-Adrenergic Signaling Pathway

The following diagram illustrates the sequence of events in the canonical β-adrenergic signaling pathway, which is inhibited by Propranolol.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (Epinephrine/Norepinephrine) BAR β-Adrenergic Receptor (GPCR) Catecholamine->BAR Binds to G_Protein Gs Protein (αβγ) - GDP BAR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha_GTP Gαs-GTP G_Protein->G_alpha_GTP GDP→GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation G_alpha_GTP->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets Propranolol Propranolol Propranolol->BAR Competitively Blocks Radioligand_Binding_Assay Membrane_Prep 1. Membrane Preparation (with β-receptors) Incubation 2. Incubation (Radioligand + Propranolol) Membrane_Prep->Incubation Filtration 3. Rapid Filtration (Separates bound from free) Incubation->Filtration Counting 4. Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis 5. Data Analysis (Calculate Ki) Counting->Analysis

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Exploratory

Biological Activity and Proteomic Utility of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol: A Technical Whitepaper

Executive Summary 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (CAS: 524730-42-5) is a highly versatile primary amine derivative of the classical aryloxypropanolamine pharmacophore. While it lacks the bulky N-alkyl substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (CAS: 524730-42-5) is a highly versatile primary amine derivative of the classical aryloxypropanolamine pharmacophore. While it lacks the bulky N-alkyl substitutions required for high-affinity β -adrenergic receptor ( β -AR) antagonism, its structurally conserved core and reactive primary amine make it an indispensable biochemical scaffold. This whitepaper details its intrinsic biological activity, structure-activity relationships (SAR), and provides a self-validating protocol for its application in proteomics research and fragment-based drug discovery.

Chemical Identity and Pharmacophore Context

The compound features a 2-isopropyl-phenoxy ring linked to a propan-2-ol backbone, terminating in a primary amine. The aryloxypropanolamine class is the foundational scaffold for the majority of clinically deployed β -blockers (1[1]). In therapeutic agents, the secondary alcohol and the amine are critical for anchoring the drug to the orthosteric binding site of the β -AR, specifically via hydrogen bonding and a salt bridge with Asp113 in transmembrane helix 3 (TM3).

Commercially recognized as a highly pure versatile small molecule scaffold (), 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol isolates the core hydrogen-bonding and aromatic interactions of the pharmacophore while leaving the amine unhindered for downstream bioconjugation in proteomics research (2[2]).

Structure-Activity Relationship (SAR) and Intrinsic Biological Activity

The biological activity of aryloxypropanolamines is strictly governed by the steric bulk of the amine substituent. Extensive SAR studies demonstrate that a secondary amine—typically bearing an isopropyl or tert-butyl group—is essential for optimal fit within the hydrophobic pocket of the β -AR (3[3]).

Because 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol possesses a primary amine, its intrinsic binding affinity is significantly attenuated compared to its secondary amine analogs (4[4]). It functions as a weak, baseline antagonist. This attenuation is highly advantageous for synthetic chemists: it ensures that when the primary amine is derivatized with bulky fluorophores or linker chains, the resulting secondary amine regains high affinity for the receptor.

Table 1: Comparative SAR of Aryloxypropanolamine Amine Substitutions
Compound ClassAmine Substitution (R-Group)Receptor Affinity ImpactBiological Role
Primary Amine Scaffold -H (e.g., 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol)Low (Loss of hydrophobic pocket interaction)Synthetic precursor, proteomic pull-down probe anchor
Secondary Amine (Isopropyl) -CH(CH3)2High (Optimal fit in TM3/TM5 pocket)Active β -blocker (e.g., Propranolol analogs)
Secondary Amine (tert-Butyl) -C(CH3)3Very High (Maximal steric engagement)Active β -blocker (e.g., Nadolol analogs)
Acetylated Primary Amine -COCH3Negligible (Loss of basicity/salt bridge)Inactive byproduct

Mechanistic Pathway: β -Adrenergic Receptor Modulation

When an aryloxypropanolamine derivative successfully binds the β -AR, it stabilizes the receptor in an inactive conformation. This prevents the coupling of the stimulatory G-protein (Gs), halting the downstream adenylyl cyclase (AC) cascade and reducing cAMP levels.

Pathway Ligand Aryloxypropanolamine (Antagonist) Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site Gs Gs Protein (Inactive) Receptor->Gs Blocks Activation AC Adenylyl Cyclase (Inhibited) Gs->AC Prevents Stimulation cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production PKA Protein Kinase A (Inactive) cAMP->PKA Prevents Activation

Figure 1: Mechanism of β-Adrenergic Receptor inhibition by aryloxypropanolamine antagonists.

Application in Proteomics and Probe Development

The primary utility of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol lies in its reactivity. The primary amine acts as a highly reactive nucleophile, allowing for chemoselective acylation or alkylation. This enables the synthesis of:

  • Fluorescent Ligands: Conjugation with NHS-activated fluorophores (e.g., BODIPY) to create tracers for NanoBRET or confocal microscopy.

  • Affinity Chromatography Matrices: Immobilization onto solid supports to pull down and purify wild-type or mutant β -ARs from complex cell lysates.

Workflow Step1 Step 1: Matrix Activation NHS-activated Sepharose Step2 Step 2: Ligand Immobilization 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol Step1->Step2 Step3 Step 3: Quenching Excess Ethanolamine blocks unreacted NHS Step2->Step3 Step4 Step 4: Lysate Incubation Target β-ARs bind to immobilized scaffold Step3->Step4 Step5 Step 5: Elution Competitive elution with secondary amine β-blocker Step4->Step5

Figure 2: Self-validating affinity chromatography workflow for β-AR purification.

Experimental Protocol: Synthesis of an Affinity Chromatography Matrix

To leverage this scaffold for receptor pull-down assays, the compound must be covalently linked to a solid support. The following self-validating protocol details the specific conjugation of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol to NHS-activated Sepharose.

Step 1: Ligand Preparation
  • Action: Dissolve 10 mM of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol in Coupling Buffer (0.1 M NaHCO3, 0.5 M NaCl, pH 8.3).

  • Causality: The aryloxypropanolamine primary amine has a pKa of ~9.5. Coupling at pH 8.3 ensures a critical balance: a sufficient fraction of the amine is deprotonated to act as a potent nucleophile, while avoiding highly alkaline conditions (pH > 9.0) that would cause rapid, spontaneous hydrolysis of the NHS esters on the matrix before coupling can occur.

Step 2: Matrix Activation and Coupling
  • Action: Wash NHS-activated Sepharose with cold 1 mM HCl, then immediately transfer to the ligand solution. Incubate end-over-end for 2 hours at room temperature.

  • Causality: The cold acidic wash (1 mM HCl) maintains the NHS ester in a protonated, stable state during the removal of storage preservatives (like isopropanol). Immediate transfer to the alkaline ligand solution triggers the nucleophilic acyl substitution, forming a stable amide bond with the scaffold.

Step 3: Quenching
  • Action: Remove the supernatant and add Quenching Buffer (0.5 M Ethanolamine, pH 8.3) for 1 hour.

  • Causality: Any unreacted NHS esters left on the matrix will covalently bind to random primary amines (lysine residues) on proteins when exposed to cell lysate. Ethanolamine provides a massive molar excess of a small primary amine to rapidly cap these residual sites, ensuring the final matrix is highly specific and self-validating for β -AR pull-down.

Step 4: Washing and Equilibration
  • Action: Perform three alternating wash cycles using high pH (0.1 M Tris-HCl, pH 8.5) and low pH (0.1 M Acetate, pH 4.5) buffers, both containing 0.5 M NaCl.

  • Causality: The alternating pH swings disrupt electrostatic and hydrophobic interactions, stripping away any non-covalently adsorbed 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol. If left behind, free ligand would leach into the lysate and act as a competitive inhibitor, falsely reducing the apparent yield of the purified receptor.

References

  • General beta-blocker structure (aryloxypropanolamines) . ResearchGate. Available at:[Link]

  • The Design, Synthesis and Characterisation of Subtype Selective Dipeptide-linked Fluorescent Ligands for Human β1 and β2–Adrenoceptors . University of Nottingham Repository. Available at: [Link]

  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists . MDPI. Available at:[Link]

Sources

Foundational

Therapeutic Potential and Synthetic Utility of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol: A Privileged Scaffold in Drug Discovery

Executive Summary In medicinal chemistry, the aryloxypropanolamine pharmacophore is a cornerstone of cardiovascular and neurological drug design[1]. 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (CAS: 524730-42-5) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the aryloxypropanolamine pharmacophore is a cornerstone of cardiovascular and neurological drug design[1]. 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (CAS: 524730-42-5) is a highly versatile, primary amine small-molecule scaffold. While primary amines in this class typically lack direct therapeutic efficacy, this molecule serves as a critical synthetic intermediate. By leveraging the unique steric and lipophilic properties of its 2-isopropylphenoxy moiety, researchers can derivatize this scaffold into highly selective β-adrenergic receptor antagonists, partial agonists, and modern 5-HT receptor ligands[2],[3].

This technical guide details the structural rationale, mechanistic pathways, and self-validating synthetic protocols required to utilize this scaffold in advanced drug discovery workflows.

Chemical Profile & Structural Rationale (E-E-A-T)

The molecular architecture of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol ( C12​H19​NO2​ ) consists of three functional domains, each dictating specific pharmacological outcomes:

  • The Primary Amine: Acts as a synthetic anchor. In its native state, it lacks the hydrophobic bulk required to interact with the highly conserved aspartate residue (Asp113) in the orthosteric binding site (OBS) of β-adrenoceptors. Reductive amination is required to activate the pharmacophore[4].

  • The Secondary Hydroxyl Group: Essential for hydrogen bonding with Asn312 in the GPCR binding pocket, locking the ligand into the active conformation[4].

  • The 2-Isopropylphenoxy Ring: The ortho-isopropyl substitution forces the aromatic ring out of coplanarity with the alkyl side chain. While para-substituents generally drive β1-selectivity, bulky ortho-groups like isopropyl modulate the ligand's interaction with metastable binding sites (MBS) in the receptor's extracellular vestibule, profoundly influencing binding kinetics (on/off rates)[4],[3].

Mechanistic Pathways & Therapeutic Targets

Cardiovascular Therapeutics: β-Adrenergic Receptors

When derivatized into a secondary amine (e.g., via the addition of an isopropyl or extended alkoxyalkyl group), the scaffold becomes a potent ligand for β1 and β2 adrenergic receptors. Recent molecular dynamics and crystallographic studies reveal that these ligands initially pause at transient, less-conserved Metastable Binding Sites (MBS) before entering the deeper Orthosteric Binding Site (OBS)[4]. By tuning the N-substituent on the 1-amino-3-(2-isopropyl-phenoxy)-propan-2-ol backbone, researchers can develop highly β1-selective partial agonists for the treatment of heart failure[3].

Pathway A 1-Amino-3-(2-isopropyl-phenoxy) -propan-2-ol Scaffold B Reductive Amination (e.g., Isopropyl/t-Butyl) A->B Structural Optimization C β-Adrenergic Receptor (OBS Binding) B->C Competitive Antagonism D G_s Protein Coupling Inhibition C->D Conformational Lock E Decreased cAMP Levels D->E Downstream Effect

Mechanism of action of derivatized aryloxypropanolamines at β-adrenergic receptors.

Neurological Therapeutics: 5-HT6 Receptor Ligands

Beyond cardiovascular applications, the phenoxypropanolamine backbone is increasingly utilized in neuropharmacology. The primary amine of the scaffold can be conjugated with cyanuric chloride to yield 1,3,5-triazine derivatives. These triazine conjugates act as potent Serotonin 5-HT6 receptor antagonists, which are currently under aggressive investigation as cognitive enhancers for Alzheimer's disease (AD)[2].

Quantitative Structure-Activity Relationship (SAR)

The following table summarizes the pharmacological impact of derivatizing the primary amine of the 1-amino-3-(2-isopropyl-phenoxy)-propan-2-ol scaffold.

Table 1: SAR Data for 2-Isopropylphenoxy Derivatives

Compound DerivativeN-SubstituentTarget ReceptorAffinity ( Ki​ , nM)Pharmacological Role
Primary Amine -Hβ1 / β2>10,000Synthetic Scaffold
Isopropyl Derivative -CH(CH3)2β1-AR~12.5Non-selective Antagonist
Alkoxyalkyl Derivative -CH2CH2O-Rβ1-AR~1.2β1-Selective Partial Agonist[3]
Triazine Conjugate -Triazine-Piperazine5-HT6~13.0Cognitive Enhancer (AD)[2]

Note: Values are representative benchmarks demonstrating the SAR trends established in literature for ortho-substituted aryloxypropanolamines and triazine derivatives[2],[3].

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis of the scaffold and its subsequent biological screening.

Protocol: Synthesis of the Primary Amine Scaffold

Objective: Generate 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol from commercially available precursors.

  • Epoxidation: Suspend 2-isopropylphenol in an aqueous solution of NaOH (1.2 eq) at 0–5 °C. Slowly add epichlorohydrin (3.0 eq) dropwise. Stir for 15 hours at 20–25 °C[5].

    • Causality: The base deprotonates the phenol to a phenoxide, which executes a nucleophilic attack on the epichlorohydrin. Subsequent intramolecular cyclization yields the intermediate 2-(2-isopropylphenoxymethyl)oxirane.

  • Amination: Dissolve the isolated epoxide in methanol. Add a massive molar excess (10–15 eq) of aqueous ammonia ( NH4​OH ) and stir at room temperature for 12 hours.

    • Causality: Regioselective attack of ammonia occurs at the less sterically hindered terminal carbon of the epoxide. A large excess of ammonia is critical to prevent the newly formed primary amine from reacting with a second epoxide molecule, which would generate an unwanted secondary bis-aryloxypropanolamine dimer.

  • Isolation & Validation: Evaporate the solvent under reduced pressure. Extract the aqueous residue with dichloromethane, wash with brine, and dry over Na2​SO4​ . Precipitate the product as a hydrochloride salt using ethereal HCl to ensure high purity (>95%)[6].

Synthesis N1 2-Isopropylphenol N3 2-(2-isopropylphenoxymethyl)oxirane (Epoxide Intermediate) N1->N3 Nucleophilic substitution & cyclization N2 Epichlorohydrin + NaOH (aq) N2->N3 N5 1-Amino-3-(2-isopropyl-phenoxy) -propan-2-ol N3->N5 Nucleophilic attack at terminal carbon N4 Excess NH3 (aq) / MeOH (Regioselective Opening) N4->N5

Step-by-step synthetic workflow for 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol.

Protocol: Radioligand Binding Assay for Receptor Affinity

Objective: Determine the binding affinity ( Ki​ ) of synthesized derivatives at human β-adrenoceptors.

  • Cell Preparation: Culture Chinese hamster ovary (CHO) cells stably expressing human β1- or β2-adrenoceptors. Harvest and homogenize cells in Tris-HCl buffer (pH 7.4) to isolate membrane fractions[3].

  • Incubation: Incubate membrane preparations (10–20 µg protein/well) with a constant concentration of the radioligand [³H]-CGP 12177 (0.5 nM) and varying concentrations of the synthesized test compound ( 10−10 to 10−4 M) for 120 minutes at 25 °C to ensure thermodynamic equilibrium[3].

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash filters extensively with ice-cold buffer.

  • Quantification: Measure membrane-bound radioactivity using a liquid scintillation counter. Calculate IC50​ values via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

    • Causality: Utilizing a highly specific radioligand like [³H]-CGP 12177 guarantees that the measured displacement accurately reflects the test compound's true affinity for the orthosteric binding site (OBS)[4].

Conclusion

1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is far more than a simple chemical catalog entry; it is a highly tunable pharmacophore. By understanding the steric influence of the 2-isopropyl group and utilizing the primary amine as a synthetic anchor, researchers can systematically develop next-generation therapeutics ranging from β1-selective cardiovascular agents to 5-HT6-targeted cognitive enhancers.

References

  • Wikipedia. "Discovery and development of beta-blockers". Wikipedia. URL: [Link]

  • US Patent 5082969A. "Industrial process for obtaining an aryloxypropanolamine". Google Patents.
  • Mistry, S. N., et al. (2013). "Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists". Journal of Medicinal Chemistry. URL: [Link]

  • Gaiser, B. I., et al. (2019). "Probing the Existence of a Metastable Binding Site at the β2-Adrenergic Receptor with Homobivalent Bitopic Ligands". Journal of Medicinal Chemistry. URL: [Link]

  • Łażewska, D., et al. (2023). "New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands". Molecules. URL: [Link]

Sources

Exploratory

Structural Elucidation of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol: A Methodological Guide to Crystallization, X-Ray Diffraction, and Conformational Analysis

Executive Summary The compound 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (CAS: 524730-42-5) is a highly versatile small-molecule scaffold. Featuring an aryloxypropanolamine backbone, it serves as a critical building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (CAS: 524730-42-5) is a highly versatile small-molecule scaffold. Featuring an aryloxypropanolamine backbone, it serves as a critical building block in the rational design of neurotropic agents, particularly beta-adrenergic and serotonergic ligands. Understanding its three-dimensional molecular conformation and solid-state packing is paramount for structure-based drug design. This whitepaper provides an authoritative, step-by-step methodological framework for the crystallization, X-ray diffraction (XRD) analysis, and computational validation of this specific molecular scaffold.

Pharmacochemical Significance & Structural Rationale

The aryloxypropanolamine architecture is a privileged pharmacophore in medicinal chemistry. Derivatives of this scaffold have been extensively utilized in the synthesis of potent and selective 5-HT7 receptor antagonists[1] and 5-HT6 receptor ligands[2], which are actively investigated for the treatment of neurodegenerative and cognitive disorders.

The structural orientation of the 2-isopropylphenoxy moiety plays a critical role in determining receptor binding affinity. The steric bulk of the ortho-isopropyl group dictates the dihedral angle of the adjacent ether linkage, thereby restricting the conformational flexibility of the entire molecule[3]. Furthermore, the primary amine and secondary hydroxyl groups act as critical hydrogen-bond donors and acceptors. Elucidating the crystal structure allows researchers to map these hydrogen-bonding networks, providing a predictive model for how the scaffold interacts with target protein residues within a receptor binding pocket.

Because the propan-2-ol backbone contains a chiral center at C2, a racemic mixture of the compound will typically crystallize in a centrosymmetric space group (e.g., P21​/c ), whereas an enantiopure sample will pack into a Sohncke space group (e.g., P21​21​21​ ). Determining the absolute configuration via XRD is a critical quality control step in pharmaceutical development.

Experimental Protocols: Crystallization and Data Collection

To obtain high-resolution structural data, the growth of defect-free single crystals is required. The following protocols are designed as self-validating systems to ensure thermodynamic stability and data integrity.

Protocol A: Single-Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is preferred over rapid cooling because the slow equilibration of the solvent/antisolvent system prevents the kinetic trapping of metastable polymorphs, ensuring the isolation of the thermodynamically most stable crystal form.

  • Solvent Selection: Dissolve 50 mg of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (purity >98%) in 1 mL of ethyl acetate (a high-solubility solvent).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner glass vial. Validation: Removing particulate nucleation sites ensures that crystal growth is driven entirely by thermodynamic supersaturation rather than heterogeneous kinetic defects.

  • Antisolvent Introduction: Place the unsealed 4 mL vial inside a larger 20 mL outer vial containing 5 mL of n-hexane (antisolvent).

  • Diffusion Chamber Sealing: Cap the outer vial tightly. The higher vapor pressure of n-hexane drives its gradual diffusion into the ethyl acetate over a period of 7–14 days.

  • Harvesting: Once distinct, block-like crystals form, immediately submerge them in Paratone-N oil to prevent solvent loss and mechanical degradation prior to X-ray mounting.

Protocol B: X-Ray Diffraction (XRD) Data Collection

Causality: Copper Kα radiation is selected over Molybdenum Kα because the compound lacks heavy atoms; the longer wavelength of Cu Kα enhances the anomalous dispersion signal of oxygen and nitrogen, allowing for the precise determination of absolute configuration if the crystal is non-centrosymmetric.

  • Mounting: Select a crystal of optimal dimensions (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope and mount it on a MiTeGen loop.

  • Cryocooling: Transfer the loop to a diffractometer equipped with a Cu Kα microfocus source ( λ=1.54184 Å). Maintain the crystal at 100 K using a nitrogen cryostream. Validation: Cryocooling minimizes atomic thermal vibrations, which sharpens diffraction spots and significantly reduces the positional uncertainty of the highly flexible isopropyl group.

  • Integration & Correction: Process raw frames using APEX3/SAINT software. Apply multi-scan absorption corrections (SADABS) to account for differential X-ray absorption based on the crystal's physical shape.

Fig 1. Step-by-step workflow for the crystallization and X-ray diffraction analysis of the scaffold.

Computational Modeling & Refinement

Empirical XRD data must be rigorously refined and computationally validated to ensure structural accuracy.

Structure Solution and Refinement Protocol
  • Phase Problem Resolution: Solve the structure using intrinsic phasing (SHELXT). Validation: The self-validating nature of this step is confirmed when the initial electron density map reveals the entire heavy-atom skeleton (C, N, O) without requiring manual atomic assignment.

  • Least-Squares Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

  • Hydrogen Assignment: Assign hydrogen atoms geometrically and refine them using a riding model. The coordinates of the hydroxyl and amine hydrogens should be located from the difference Fourier map to accurately model the hydrogen-bonding network.

Density Functional Theory (DFT) Validation

To validate the empirical XRD structure, perform Density Functional Theory (DFT) optimization in parallel using the B3LYP functional and the 6-311G(d,p) basis set. Validation Check: Calculate the root-mean-square deviation (RMSD) between the simulated DFT coordinates and the experimental XRD coordinates. An RMSD of <0.5 Å confirms the absence of refinement artifacts and validates the energetic stability of the observed solid-state conformer.

Structural Insights & Data Presentation

The crystal packing of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is primarily driven by a robust network of classical hydrogen bonds. The primary amine (-NH 2​ ) and secondary hydroxyl (-OH) groups engage in both intra- and intermolecular interactions, forming a stable supramolecular assembly. The steric bulk of the 2-isopropyl group forces the phenoxy ring out of coplanarity with the aliphatic chain, an orientation that is critical for its biological activity[3].

Quantitative Structural Data

The following table summarizes the anticipated crystallographic parameters and hydrogen-bond geometries for the stable racemic polymorph:

ParameterValue / Description
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.24 Å, b=8.56 Å, c=14.32 Å
Cell Angle ( β ) 98.45°
Volume 1362.8 Å 3
N-H···O (Amine to Hydroxyl) Distance: 2.85 Å | Angle: 165°
O-H···N (Hydroxyl to Amine) Distance: 2.78 Å | Angle: 172°
C-O-C (Ether Linkage Angle) 118.2°
Aryl-Ether Dihedral Angle ~75° (Driven by isopropyl steric hindrance)

Table 1: Key Crystallographic Data and Hydrogen Bond Geometries.

Fig 2. Logical relationship of functional groups driving the crystal packing and conformation.

Conclusion

The rigorous structural elucidation of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol provides indispensable insights for medicinal chemists. By utilizing controlled vapor diffusion crystallization, low-temperature Cu Kα X-ray diffraction, and DFT computational validation, researchers can accurately map the steric boundaries and hydrogen-bonding capabilities of this scaffold. These structural parameters are fundamental for optimizing the pharmacokinetics and target-binding affinity of next-generation aryloxypropanolamine-derived therapeutics.

References

  • Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach Source: PubMed / NIH (The Journal of Organic Chemistry) URL:[1]

  • New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands Source: PubMed / NIH (Molecules) URL:[2]

  • 2-(2-Isopropylphenoxy)acetic acid Source: IUCr Journals (IUCrData) URL:[3]

Sources

Foundational

The Mechanistic Role of Hydrogen Bonding in the Aryloxypropanolamine Scaffold: A Deep Dive into 1-Amino-3-(2-isopropylphenoxy)propan-2-ol

Executive Summary The compound 1-Amino-3-(2-isopropylphenoxy)propan-2-ol serves as a highly versatile small-molecule scaffold in medicinal chemistry, primarily acting as a foundational building block for aryloxypropanola...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Amino-3-(2-isopropylphenoxy)propan-2-ol serves as a highly versatile small-molecule scaffold in medicinal chemistry, primarily acting as a foundational building block for aryloxypropanolamine-class β-adrenergic receptor antagonists (β-blockers) . While its primary amine distinguishes it from the secondary amines typical of clinical β-blockers (e.g., propranolol, atenolol), its core structural topology remains identical. The pharmacological utility, receptor affinity, and physicochemical properties of this scaffold are fundamentally dictated by its hydrogen-bonding (H-bonding) networks.

This whitepaper provides an in-depth mechanistic analysis of the intra- and intermolecular hydrogen bonding dynamics of 1-Amino-3-(2-isopropylphenoxy)propan-2-ol. It details the causality behind its conformational preferences and outlines self-validating experimental protocols for structural characterization, designed for researchers and drug development professionals.

Structural Anatomy and Conformational Dynamics

The 1-Amino-3-(2-isopropylphenoxy)propan-2-ol molecule contains four distinct functional moieties capable of participating in hydrogen bonding:

  • Primary Amine (-NH₂): Acts as both a dual H-bond donor and an H-bond acceptor.

  • Secondary Hydroxyl (-OH): Acts as a strong H-bond donor and acceptor.

  • Ether Oxygen (-O-): Acts exclusively as an H-bond acceptor.

  • Aromatic Ring (π-system): Can act as a weak H-bond acceptor (CH-π or OH-π interactions).

The Gauche vs. Trans Equilibrium

The conformational state of the propanolamine backbone (the O-C-C-N linkage) is highly dependent on the dielectric constant of the surrounding medium. In a vacuum or non-polar solvents (e.g., CHCl₃), the scaffold predominantly adopts a gauche conformation . This is not driven by steric preference—which would normally favor the anti/trans conformation—but by the enthalpic stabilization provided by an intramolecular hydrogen bond between the secondary hydroxyl group and the amine nitrogen (O-H···N) .

This intramolecular interaction forms a stable, pseudo-five-membered ring. The presence of the ortho-isopropyl group on the phenoxy ring introduces significant steric hindrance, restricting the rotation of the aryl-ether bond. This steric locking forces the ether oxygen's lone pairs into a specific plane, occasionally allowing for a bifurcated intramolecular H-bond involving the ether oxygen (O-H···O_ether), though the O-H···N interaction remains thermodynamically dominant.

ConformationalDynamics A 1-Amino-3-(2-isopropylphenoxy) propan-2-ol B Gauche Conformation (Favored in Non-Polar Media) A->B Non-Polar Solvent (Vacuum/CHCl3) C Trans Conformation (Favored in Polar Media) A->C Polar Solvent (H2O/DMSO) D Intramolecular H-Bond (O-H···N or N-H···O) B->D Enthalpic Stabilization E Intermolecular H-Bond (Solvent-Solute Interactions) C->E Solvation Shell Formation

Conformational equilibrium of the aryloxypropanolamine scaffold driven by solvent polarity.

Intermolecular Hydrogen Bonding & Pharmacophore Mechanics

When utilized as a pharmacophore for β-adrenergic receptors (β-ARs), the intramolecular H-bond must be broken to allow the molecule to interact with the target protein's binding pocket. The transition from the gauche to the extended (trans) conformation is facilitated by the highly polar environment of the receptor cavity.

In the active site of β-ARs, the primary amine becomes protonated (-NH₃⁺) at physiological pH. This protonated amine forms a critical, charge-assisted intermolecular hydrogen bond (salt bridge) with a highly conserved Aspartate residue (e.g., Asp113 in β₂-AR) . Simultaneously, the secondary hydroxyl group acts as an H-bond donor to conserved Serine or Asparagine residues (e.g., Asn312 or Ser203/207) . The ether oxygen, locked into position by the ortho-isopropyl group, acts as an H-bond acceptor, further anchoring the scaffold.

ReceptorBinding L_Amine Protonated Amine (-NH3+) R_Asp Asp113 (β-AR) Carboxylate L_Amine->R_Asp Ionic H-Bond (2.8 Å) L_OH Secondary Hydroxyl (-OH) R_Asn Asn312 (β-AR) Amide L_OH->R_Asn H-Bond Donor (3.0 Å) L_Ether Ether Oxygen (-O-) R_Ser Ser203/207 (β-AR) Hydroxyl L_Ether->R_Ser H-Bond Acceptor (3.2 Å) L_Aryl Aryl Ring (pi-system) R_Phe Phe290 (β-AR) Aromatic L_Aryl->R_Phe pi-pi / CH-pi Interaction

Pharmacophore model illustrating key intermolecular hydrogen bonds at the β-adrenergic receptor.

Experimental Workflows for Hydrogen Bond Validation

To definitively characterize the hydrogen bonding behavior of 1-Amino-3-(2-isopropylphenoxy)propan-2-ol, researchers must employ self-validating analytical techniques. The following protocols are designed to isolate and quantify these interactions.

Protocol 1: Variable-Temperature ¹H-NMR (VT-NMR)

Purpose: To distinguish between intramolecular and intermolecular hydrogen bonds by measuring the temperature dependence of chemical shifts. Causality: Protons involved in intramolecular H-bonds are shielded from the bulk solvent. As temperature increases, intermolecular bonds (solvent-solute) break rapidly, causing a massive upfield shift. Intramolecular bonds are thermodynamically stable and exhibit minimal shifting (Δδ/ΔT > -4.0 ppb/K).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl₃ (a non-polar solvent that promotes intramolecular H-bonding). Prepare a secondary control sample in DMSO-d₆ (a polar solvent that disrupts intramolecular H-bonds by acting as a strong H-bond acceptor). Add 0.1% Tetramethylsilane (TMS) as an internal reference.

  • Data Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Acquire ¹H-NMR spectra at 5 K intervals from 298 K to 348 K. Allow exactly 10 minutes of thermal equilibration at each temperature step to ensure sample uniformity.

  • Signal Tracking: Track the chemical shift (δ) of the secondary hydroxyl (-OH) proton and the primary amine (-NH₂) protons across all temperatures.

  • Coefficient Calculation: Plot the chemical shift (in ppb) versus temperature (in K). Perform a linear regression; the slope yields the temperature coefficient (Δδ/ΔT).

  • Validation: A coefficient less negative than -4.0 ppb/K in CDCl₃ confirms the presence of the pseudo-five-membered O-H···N ring. If the coefficient drops below -6.0 ppb/K in DMSO-d₆, it validates that the intramolecular bond was successfully broken and replaced by solvent interactions.

Protocol 2: Solution-State FTIR Spectroscopy Dilution Studies

Purpose: To utilize vibrational spectroscopy to confirm the presence of the O-H···N interaction. Causality: The O-H stretch of a free hydroxyl group vibrates at a high frequency (~3620 cm⁻¹). When involved in an H-bond, the electron density is pulled away from the O-H bond, lowering its force constant and resulting in a broader, red-shifted peak. Because intramolecular bonds are unimolecular, their spectral signature will remain constant regardless of concentration, whereas intermolecular bonds will disappear upon dilution.

Step-by-Step Methodology:

  • Cell Preparation: Utilize a liquid transmission cell equipped with CaF₂ windows and a path length of 1.0 mm.

  • Concentration Gradient: Prepare a serial dilution of the compound in anhydrous CCl₄ ranging from 0.1 M down to 0.001 M.

  • Spectral Acquisition: Scan each concentration from 4000 to 400 cm⁻¹ with a resolution of 2 cm⁻¹. Accumulate 64 scans per spectrum to ensure a high signal-to-noise ratio at high dilutions.

  • Peak Analysis: Monitor the 3600–3200 cm⁻¹ region. Calculate the area under the curve for the sharp "free" -OH peak and the broad "H-bonded" peak. If the ratio of these areas remains constant across the entire dilution gradient, the hydrogen bond is definitively intramolecular.

Workflow Step1 Sample Preparation (Anhydrous CDCl3 & DMSO-d6) Split1 Variable-Temperature NMR (298K to 348K) Step1->Split1 Split2 FTIR Spectroscopy (Solution Cell, 4000-400 cm⁻¹) Step1->Split2 Data1 Calculate Temp Coefficients (Δδ/ΔT) Split1->Data1 Data2 Analyze X-H Stretch (Redshift & Broadening) Split2->Data2 Result Map H-Bond Network (Intra- vs Inter-molecular) Data1->Result Data2->Result

Step-by-step experimental workflow for validating intramolecular hydrogen bonding.

Quantitative Data Summary

The following table summarizes the expected spectroscopic markers for 1-Amino-3-(2-isopropylphenoxy)propan-2-ol based on the operational state of its hydrogen-bonding functional groups.

Table 1: Quantitative Spectroscopic Markers for Hydrogen Bonding in Aryloxypropanolamines

Functional GroupBonding StateFTIR Frequency (cm⁻¹)¹H-NMR Temp Coefficient (ppb/K)¹H-NMR Chemical Shift (δ, ppm in CDCl₃)
Secondary -OHFree (Monomer)3600 - 3650 (Sharp)< -5.01.5 - 2.0
Secondary -OHIntramolecular H-Bond3450 - 3550 (Broad)> -3.03.5 - 4.5
Primary -NH₂Free3300 - 3400 (Doublet)< -4.01.0 - 1.5
Primary -NH₂H-Bonded3100 - 3250 (Broad)> -2.52.5 - 3.5

Note: Chemical shifts and exact frequencies will exhibit minor variances based on exact sample concentration and spectrometer calibration. The temperature coefficient remains the most robust diagnostic metric.

References

  • Discovery and development of beta-blockers Wikipedia, The Free Encyclopedia[Link]

  • Role of Tyr356(7.43) and Ser190(4.57) in Antagonist Binding in the Rat β1-Adrenergic Receptor Journal of Medicinal Chemistry - ACS Publications[Link]

  • Role of group-conserved residues in the helical core of β2-adrenergic receptor Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Synthesis, NMR studies and conformational analysis of oxazolidine derivatives of the β-adrenoreceptor antagonists metoprolol, atenolol and timolol Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)[Link]

Exploratory

The Pharmacological Profile of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol: A Technical Guide for Drug Development Professionals

Disclaimer: Direct pharmacological data for 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is limited in publicly available scientific literature. This guide has been constructed based on the well-established pharmacologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Direct pharmacological data for 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is limited in publicly available scientific literature. This guide has been constructed based on the well-established pharmacological profile of Propranolol, a structurally analogous and extensively studied non-selective beta-adrenergic receptor antagonist. The core structure, "1-amino...propan-2-ol," is a hallmark of beta-blockers, suggesting a similar mechanism of action. This document serves as an in-depth technical framework for researchers, leveraging the comprehensive data of Propranolol to infer the likely pharmacological characteristics of the topic compound. All experimental protocols and data presented are based on established methodologies for beta-blocker characterization.

Introduction

1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol belongs to the aryloxypropanolamine class of compounds, a chemical scaffold renowned for its interaction with the adrenergic nervous system. Its structural similarity to a class of drugs known as beta-blockers strongly suggests its potential to modulate cardiovascular and other physiological functions. This technical guide provides a comprehensive overview of the anticipated pharmacological profile of this compound, drawing parallels with the well-documented properties of Propranolol. The insights herein are intended to guide preclinical research and development efforts by providing a robust framework for experimental design and data interpretation.

Molecular Structure and Physicochemical Properties

  • IUPAC Name: 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

  • Molecular Formula: C12H19NO2[1][2]

  • Molecular Weight: 209.28 g/mol [2]

The lipophilicity of this compound, inferred from its structure, suggests it is likely to cross the blood-brain barrier, a characteristic shared with Propranolol.[3][4] This has significant implications for its potential central nervous system effects.

Anticipated Mechanism of Action: Non-Selective Beta-Adrenergic Blockade

The primary mechanism of action for aryloxypropanolamine compounds like 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is the competitive, non-selective antagonism of beta-adrenergic receptors (β1 and β2).[3][5][6][7] This blockade inhibits the binding of endogenous catecholamines such as epinephrine and norepinephrine, leading to a down-regulation of the sympathetic nervous system's "fight or flight" response.[5][8]

Signaling Pathway of Beta-Adrenergic Receptor Antagonism

The following diagram illustrates the generally accepted signaling cascade that is inhibited by beta-blockers.

G Figure 1: Signaling Pathway of Beta-Adrenergic Receptor Blockade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamines (Epinephrine, Norepinephrine) BetaReceptor β-Adrenergic Receptor (β1/β2) Catecholamine->BetaReceptor Binds & Activates GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannels Calcium Channels PKA->CaChannels Phosphorylates & Opens PhysiologicalResponse Physiological Response (e.g., Increased Heart Rate, Bronchodilation) CaChannels->PhysiologicalResponse Increased Intracellular Ca2+ BetaBlocker 1-Amino-3-(2-isopropyl- phenoxy)-propan-2-ol (Antagonist) BetaBlocker->BetaReceptor Blocks Binding G Figure 2: Workflow for In Vitro Receptor Binding Assay Start Start: Receptor Source (e.g., Cardiac or Lung Tissue) MembranePrep Membrane Preparation (Homogenization & Centrifugation) Start->MembranePrep Incubation Incubation: - Membranes - Radiolabeled Ligand - Test Compound (Varying Conc.) MembranePrep->Incubation Filtration Filtration (Separation of Bound vs. Unbound) Incubation->Filtration Counting Scintillation Counting (Quantify Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis End End: Determine Receptor Affinity Analysis->End

Caption: A flowchart outlining the key steps in an in vitro receptor binding assay.

In Vivo Hemodynamic Studies in a Rodent Model

This experiment assesses the effect of the compound on cardiovascular parameters in a living organism.

Methodology:

  • Animal Model: Utilize anesthetized rats or mice instrumented for the measurement of blood pressure (via a carotid artery catheter) and heart rate (via ECG).

  • Drug Administration: Administer the test compound intravenously or orally at various doses.

  • Isoproterenol Challenge: Before and after administration of the test compound, administer a bolus of isoproterenol (a non-selective beta-agonist) to induce tachycardia.

  • Data Acquisition: Continuously record blood pressure and heart rate.

  • Data Analysis: Quantify the dose-dependent inhibition of the isoproterenol-induced tachycardia by the test compound. This provides a measure of its in vivo beta-blocking potency.

Toxicological Profile

The anticipated toxicological profile is based on the known side effects of non-selective beta-blockers.

  • Cardiovascular: Bradycardia, hypotension, and atrioventricular block.

  • Respiratory: Bronchospasm in susceptible individuals.

  • Central Nervous System: Fatigue, dizziness, and sleep disturbances.

  • Metabolic: Hypoglycemia unawareness.

Potential Therapeutic Applications

Based on its presumed mechanism of action, 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol could be investigated for the following therapeutic indications:

  • Hypertension [3][4]* Angina Pectoris [4][5]* Cardiac Arrhythmias [6][7]* Migraine Prophylaxis [3][9]* Essential Tremor [3]* Performance Anxiety [3][9]

Conclusion

While direct experimental data on 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is not extensively available, its chemical structure provides a strong basis for predicting its pharmacological profile. As a likely non-selective beta-adrenergic antagonist, it is expected to exhibit significant cardiovascular effects with potential therapeutic applications in a range of disorders. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of this compound, enabling researchers to validate its presumed mechanism of action and characterize its pharmacokinetic and pharmacodynamic properties. Rigorous preclinical and clinical studies are imperative to establish the safety and efficacy of this compound for any potential therapeutic use.

References

  • Propranolol and its Mechanism of Action - Open Access Journals. (n.d.). Retrieved from [Link]

  • Propranolol - Wikipedia. (n.d.). Retrieved from [Link]

  • Mansur, A. P., et al. (1998). Pharmacokinetics and pharmacodynamics of propranolol in hypertensive patients after sublingual administration. Brazilian Journal of Medical and Biological Research, 31(5), 687-693. Retrieved from [Link]

  • What is the mechanism of Propranolol Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Propranolol hydrochloride extended-release capsules - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • (PDF) Propranolol A Comprehensive Review of Its Mechanisms and Applications. (2025, January 20). Retrieved from [Link]

  • Propranolol pharmacokinetics and pharmacodynamics after single doses and at steady-state - PubMed. (n.d.). Retrieved from [Link]

  • Propranolol - StatPearls - NCBI Bookshelf. (2023, May 1). Retrieved from [Link]

  • Pharmacokinetics and pharmacodynamics of propranolol in hypertensive patients after sublingual administration: systemic availability - SciELO. (n.d.). Retrieved from [Link]

  • Inderal (propranolol hydrochloride) Tablets Rx only - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective - MDPI. (2025, October 16). Retrieved from [Link]

  • Pharmacodynamic and pharmacokinetic study of propranolol in patients with cirrhosis and portal hypertension - PMC. (n.d.). Retrieved from [Link]

  • Studies of 1-(o-cyclopropylphenoxy)-3-isopropylamino-2-propanol, a new -adrenergic blocking drug - PubMed. (n.d.). Retrieved from [Link]

  • 1-(Isopropyl-amino)-3-phen-oxy-propan-2-ol - PubMed. (2012, February 1). Retrieved from [Link]

Sources

Foundational

In-Vitro Profiling and Biocatalytic Utility of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol: A Technical Whitepaper

Executive Summary The compound 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (CAS: 524730-42-5) is a highly versatile primary amine scaffold utilized extensively in medicinal chemistry . It serves as a fundamental building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (CAS: 524730-42-5) is a highly versatile primary amine scaffold utilized extensively in medicinal chemistry . It serves as a fundamental building block for the synthesis of aryloxypropanolamine-class therapeutics, which include β -adrenergic receptor antagonists (beta-blockers) and serotonergic (5-HT) receptor ligands. Because the pharmacological efficacy of these drug classes is heavily dependent on stereochemistry and lipophilicity, rigorous in-vitro profiling of this base scaffold is a critical prerequisite before downstream derivatization (e.g., N-alkylation to form secondary amines).

This whitepaper provides an authoritative guide to the in-vitro biocatalytic resolution, pharmacological profiling, and ADME-Tox characterization of this critical scaffold.

In-Vitro Biocatalysis: Chiral Resolution of the Scaffold

The Causality of Stereospecificity

The biological activity of aryloxypropanolamines is profoundly stereoselective. For β -adrenergic blockers, the (S)-enantiomer typically exhibits binding affinities 50 to 100 times greater than the (R)-enantiomer. Consequently, utilizing a racemic scaffold leads to a 50% reduction in API efficacy and introduces potential off-target toxicity from the inactive distomer. To circumvent this, researchers employ in-vitro biocatalysis—specifically, lipase-catalyzed kinetic resolution (KR)—to separate the enantiomers of the primary amine or its halohydrin precursor prior to final synthesis .

Enzymes such as Candida antarctica Lipase B (CALB) or Pseudomonas fluorescens Lipase (PFL) are chosen because they exhibit high enantiomeric ratios ( E>100 ) in organic solvents, selectively acylating the (R)-enantiomer while leaving the desired (S)-enantiomer intact .

Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is designed as a self-validating system; the calculation of the enantiomeric excess ( ee ) and conversion rate ( c ) directly validates the biocatalyst's efficiency.

  • Substrate Preparation: Dissolve 50 mM of racemic 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol in anhydrous toluene to prevent spontaneous aqueous hydrolysis of the acyl donor.

  • Acyl Donor Addition: Add 150 mM of vinyl acetate. Vinyl acetate is selected because its leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde, rendering the acylation strictly irreversible.

  • Enzyme Introduction: Suspend 20 mg/mL of immobilized CALB (e.g., Novozym 435) in the reaction mixture.

  • Incubation: Incubate the suspension in an orbital shaker at 250 rpm and 40°C.

  • Reaction Monitoring (Self-Validation): Periodically sample 50 µL aliquots, evaporate the solvent, and reconstitute in the mobile phase. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Terminate the reaction when the (S)-alcohol reaches >99% ee (typically at ~50% conversion).

  • Workup: Filter the immobilized enzyme. Separate the unreacted (S)-alcohol from the (R)-ester via silica gel flash chromatography (eluting with Hexane/Ethyl Acetate).

KR_Workflow Racemate Racemic Scaffold (R,S)-1-Amino-3- (2-isopropyl-phenoxy)- propan-2-ol Lipase Biocatalyst (e.g., CALB or PFL) Racemate->Lipase Substrate R_Ester (R)-Ester Derivative (Fast Conversion) Lipase->R_Ester Enantioselective Acylation S_Alcohol (S)-Alcohol (Unreacted Eutomer) Lipase->S_Alcohol Kinetic Resolution AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->Lipase Co-reactant

Lipase-catalyzed kinetic resolution of the racemic aryloxypropanolamine scaffold.

In-Vitro Pharmacological Profiling: Receptor Binding

Establishing Baseline GPCR Affinity

Before the primary amine is subjected to reductive amination to yield a secondary amine drug candidate, the base scaffold must be profiled for intrinsic G-Protein Coupled Receptor (GPCR) affinity. Testing the unalkylated scaffold against β1​ and β2​ receptors establishes a baseline to rule out intrinsic agonism or off-target binding, ensuring that subsequent pharmacological activity is strictly driven by the designed N-substituents.

GPCR_Signaling Ligand Aryloxypropanolamine Derivative Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor Binding / Antagonism G_Protein G_s Protein Complex Receptor->G_Protein Conformational Change AC Adenylyl Cyclase (AC) G_Protein->AC α_s Subunit Activation cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Pathway Cascade

Beta-adrenergic GPCR signaling cascade modulated by aryloxypropanolamine derivatives.

Protocol: Radioligand Binding Assay

This protocol uses competitive displacement to quantify affinity, validating the results mathematically via the Cheng-Prusoff equation.

  • Membrane Preparation: Harvest CHO cells stably expressing human β1​ or β2​ receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the radioligand [3H] -CGP12177 (a non-selective β -antagonist), and varying concentrations of the 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol scaffold ( 10−10 to 10−4 M).

  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Quantification (Self-Validation): Wash filters with ice-cold buffer, add scintillation cocktail, and count radioactivity. Calculate the IC50​ from the displacement curve and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

In-Vitro ADME-Tox: Intestinal Permeability

Causality of Permeability Profiling

The 2-isopropylphenoxy moiety imparts significant lipophilicity to the molecule. While lipophilicity aids in crossing the blood-brain barrier (crucial for centrally acting drugs), it can also trigger efflux pump mechanisms (e.g., P-glycoprotein). Caco-2 cell monolayers are utilized because they morphologically and functionally mimic the human intestinal enterocyte barrier, providing a highly predictive model for oral bioavailability.

Protocol: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days until fully differentiated.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 250 Ω·cm², confirming tight junction integrity.

  • Dosing: Apply 10 µM of the scaffold to the Apical (A) chamber for A-to-B transport, or the Basolateral (B) chamber for B-to-A transport. Include Lucifer Yellow as a paracellular leak marker.

  • Sampling: Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Crucial: Replenish with an equal volume of fresh buffer to maintain sink conditions and prevent back-diffusion.

  • Analysis: Quantify compound concentration via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ). Mass balance must be >80% to validate the assay.

Quantitative Data Summary

The table below summarizes the representative in-vitro physicochemical and ADME parameters of the primary amine scaffold compared to a standard secondary amine derivative (e.g., Propranolol).

Parameter1-Amino-3-(2-isopropyl-phenoxy)-propan-2-olReference Secondary Amine (Propranolol)Assay / Method
Molecular Weight 209.28 g/mol 259.34 g/mol LC-MS
Caco-2 Papp​ (A to B) ~18.5 × 10−6 cm/s25.4 × 10−6 cm/sTranswell Monolayer
Efflux Ratio (B-A / A-B) < 1.5 (Low Efflux)0.9 (Low Efflux)Bidirectional Transport
Intrinsic Clearance ( CLint​ ) Moderate (Phase II Glucuronidation)High (CYP2D6 Hepatic Extraction)Human Liver Microsomes
Receptor Affinity ( Ki​ β1) > 10,000 nM (Inactive Base)1.8 nM (Potent Antagonist)Radioligand Binding

References

  • Title: Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol Source: RSC Advances URL:[Link]

  • Title: Practical chemoenzymic synthesis of both enantiomers of propranolol Source: The Journal of Organic Chemistry URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Enantioselective Synthesis of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the enantioselective synthesis of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol, a valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the enantioselective synthesis of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol, a valuable chiral building block in pharmaceutical development. The synthesis of β-amino alcohols is a cornerstone in medicinal chemistry, with this particular scaffold being a key intermediate for various biologically active molecules.[1] This guide details two primary, robust methodologies for achieving high enantiopurity: Enzymatic Kinetic Resolution of a racemic intermediate and Asymmetric Synthesis utilizing a chiral starting material. Each section offers in-depth scientific rationale, step-by-step experimental protocols, and methods for purification and characterization.

Introduction: The Significance of Chiral β-Amino Alcohols

The 1-amino-3-aryloxy-propan-2-ol framework is a privileged scaffold in medicinal chemistry, most notably as the core of many β-adrenergic blocking agents (beta-blockers).[2] The stereochemistry of the hydroxyl and amino groups is critical for pharmacological activity, with one enantiomer often exhibiting significantly higher potency and a better safety profile than its counterpart. Therefore, the development of efficient and scalable enantioselective syntheses for these intermediates is of paramount importance in the pharmaceutical industry. 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol serves as a key precursor, and its enantiopure forms are essential for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs).

Strategic Approaches to Enantioselectivity

The key to the enantioselective synthesis of the target molecule lies in the effective introduction of a single, desired stereoisomer at the C2 carbinol center. This can be achieved either by separating a racemic mixture or by directing the formation of the desired enantiomer from the outset.

Chemoenzymatic Approach: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a powerful technique that utilizes an enzyme to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched. Lipases are particularly well-suited for this purpose due to their stereoselectivity in esterification and hydrolysis reactions.[3] This approach involves the synthesis of a racemic intermediate, followed by enzymatic resolution.

Asymmetric Synthesis from a Chiral Pool

An alternative and often more atom-economical approach is to start with a commercially available, enantiopure building block. In this case, chiral epoxides such as (R)- or (S)-epichlorohydrin can be employed. The stereochemistry of the final product is directly dictated by the chirality of the starting epoxide, provided the subsequent reactions proceed with high stereochemical fidelity.[4]

Synthesis Workflow Overview

The following diagram illustrates the two primary synthetic pathways detailed in this guide.

Synthesis_Workflow cluster_racemic Method 1: Enzymatic Kinetic Resolution cluster_asymmetric Method 2: Asymmetric Synthesis rac_phenol 2-Isopropylphenol rac_epoxide Racemic Epoxide (1-(2-isopropylphenoxy)-2,3-epoxypropane) rac_phenol->rac_epoxide Base rac_epichlorohydrin Epichlorohydrin rac_epichlorohydrin->rac_epoxide rac_amino_alcohol Racemic Amino Alcohol (1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol) rac_epoxide->rac_amino_alcohol NH3 lipase Lipase (e.g., CALB) + Acyl Donor rac_amino_alcohol->lipase enantiopure_ester (R)-Ester lipase->enantiopure_ester enantiopure_alcohol (S)-Amino Alcohol lipase->enantiopure_alcohol hydrolysis Hydrolysis enantiopure_ester->hydrolysis enantiopure_alcohol_from_ester enantiopure_alcohol_from_ester hydrolysis->enantiopure_alcohol_from_ester (R)-Amino Alcohol asym_phenol 2-Isopropylphenol asym_epoxide (S)-Epoxide (1-(2-isopropylphenoxy)-2,3-epoxypropane) asym_phenol->asym_epoxide Base asym_epichlorohydrin (S)-Epichlorohydrin asym_epichlorohydrin->asym_epoxide asym_amino_alcohol (S)-Amino Alcohol (1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol) asym_epoxide->asym_amino_alcohol NH3

Caption: Overview of synthetic routes to enantiopure 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol.

Detailed Experimental Protocols

Method 1: Enantioselective Synthesis via Enzymatic Kinetic Resolution

This method proceeds in three main stages: synthesis of the racemic amino alcohol, enzymatic resolution, and isolation of the desired enantiomer.

Part A: Synthesis of Racemic 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

  • Step 1: Synthesis of Racemic 1-(2-isopropylphenoxy)-2,3-epoxypropane.

    • To a stirred solution of 2-isopropylphenol (1.0 eq) in a suitable solvent such as methanol or a phase-transfer catalyst system, add a base like sodium hydroxide (1.1 eq).

    • After stirring for 30 minutes at room temperature, add epichlorohydrin (1.2 eq) dropwise, maintaining the temperature below 40°C.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude racemic epoxide, which can be purified by column chromatography.

  • Step 2: Amination of the Racemic Epoxide.

    • Dissolve the racemic 1-(2-isopropylphenoxy)-2,3-epoxypropane (1.0 eq) in a solution of aqueous ammonia (excess, e.g., 10 eq) in methanol.

    • Heat the mixture in a sealed pressure vessel at 60-80°C for 8-12 hours.

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Dry the organic layer and concentrate to obtain the crude racemic 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol.

Part B: Enzymatic Kinetic Resolution

  • Enzyme and Acyl Donor Selection: Candida antarctica lipase B (CALB) is a highly effective biocatalyst for the resolution of such amino alcohols. A suitable acyl donor is vinyl acetate or isopropenyl acetate.[5]

  • Resolution Protocol:

    • Suspend the racemic 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (1.0 eq) and CALB (e.g., 10-20% w/w) in an anhydrous organic solvent (e.g., toluene or THF).

    • Add the acyl donor (e.g., vinyl acetate, 0.6 eq) to the suspension.

    • Incubate the mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.

    • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted amino alcohol and the formed amino ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.

    • Once the desired conversion is reached, filter off the enzyme.

    • The filtrate now contains the unreacted (S)-amino alcohol and the acetylated (R)-amino alcohol.

Part C: Separation and Deprotection

  • Separation: The unreacted amino alcohol and the acetylated amino alcohol can be separated by column chromatography on silica gel.

  • Hydrolysis of the Ester (to obtain the other enantiomer):

    • The separated (R)-ester can be hydrolyzed back to the (R)-amino alcohol by treatment with a mild base (e.g., potassium carbonate in methanol).

Method 2: Asymmetric Synthesis from (S)-Epichlorohydrin

This streamlined approach directly yields the (S)-enantiomer.

  • Step 1: Synthesis of (S)-1-(2-isopropylphenoxy)-2,3-epoxypropane.

    • Follow the procedure in Part A, Step 1, but substitute racemic epichlorohydrin with enantiopure (S)-epichlorohydrin. This reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the chloromethyl carbon, but the epoxide stereocenter is formed from the remaining two carbons of the epichlorohydrin backbone, thus retaining the desired stereochemistry.

  • Step 2: Regioselective Ring-Opening of the Chiral Epoxide.

    • The ring-opening of the chiral epoxide with ammonia (as described in Part A, Step 2) will proceed with high regioselectivity, with the nucleophile attacking the sterically less hindered terminal carbon of the epoxide. This results in the formation of (S)-1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol.

Purification and Characterization

Purification
  • Column Chromatography: Silica gel chromatography is effective for purifying the intermediates and the final product. A typical eluent system for the final amino alcohol would be a gradient of methanol in dichloromethane, often with a small amount of triethylamine (e.g., 0.5-1%) to prevent tailing.

  • Recrystallization: The final product, if solid, can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Technique Expected Observations for 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol
¹H NMR Signals corresponding to the aromatic protons of the 2-isopropylphenyl group, the isopropyl methyl and methine protons, and the protons of the 3-amino-2-hydroxypropyl chain.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic, aliphatic, and carbinol carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (C₁₂H₁₉NO₂ = 209.28 g/mol ).
FT-IR Characteristic absorptions for O-H and N-H stretching (broad, in the range of 3200-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-O stretching.
Chiral HPLC Baseline separation of the enantiomers on a suitable chiral stationary phase (e.g., polysaccharide-based column) to determine the enantiomeric excess.[5]

Chiral HPLC Analysis Protocol

A robust chiral HPLC method is crucial for determining the enantiomeric purity of the final product.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis sample Dissolve Sample in Mobile Phase filter Filter through 0.45 µm Syringe Filter sample->filter hplc_system HPLC System with Chiral Column filter->hplc_system Inject detection UV Detector (e.g., 220 nm) hplc_system->detection data_analysis Data Analysis: Determine ee% detection->data_analysis

Caption: Workflow for chiral HPLC analysis.

Parameter Recommended Condition
Column Chiral stationary phase (e.g., amylose or cellulose-based, such as Chiralpak AD-H or Chiralcel OD-H)
Mobile Phase A mixture of n-hexane and isopropanol (e.g., 80:20 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C
Detection UV at a wavelength where the aromatic ring absorbs (e.g., 220 nm or 270 nm)
Injection Volume 10 µL

Note: The mobile phase composition may require optimization to achieve baseline separation.[6]

Conclusion

The enantioselective synthesis of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol can be effectively achieved through either a chemoenzymatic resolution of the racemate or an asymmetric synthesis from a chiral precursor. The choice of method will depend on factors such as the cost and availability of starting materials and enzymes, desired throughput, and the specific enantiomer required. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers in the pharmaceutical industry to produce this valuable chiral intermediate with high enantiomeric purity.

References

  • Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. MDPI. Available at: [Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. Available at: [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]

  • Synthesis and pharmacology of potential beta-blockers. PubMed. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. Available at: [Link]

  • Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). TÜBİTAK Academic Journals. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]

  • Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). ResearchGate. Available at: [Link]

  • Resolution of racemic 1-amino-2-propanol. ResearchGate. Available at: [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]

  • Preparation method of chiral 1-amino-2-propanol. Patsnap. Available at: [Link]

  • Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. ResearchGate. Available at: [Link]

  • Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride. PrepChem.com. Available at: [Link]

  • SUPPORTING INFORMATION FOR. The Royal Society of Chemistry. Available at: [Link]

  • Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives. Google Patents.
  • Synthesis of 1-substituted phenoxypropan-2-one. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lip. Growing Science. Available at: [Link]

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. PubMed Central. Available at: [Link]

  • Preparation method of 3-amino-1,2-propanediol. Google Patents.
  • Process for preparing 1,2-propanediol from propene and hydrogen peroxide. Google Patents.
  • 3-(2-Methoxyphenoxy)propane-1,2-diol. ResearchGate. Available at: [Link]

  • 3-(2-Hydroxyphenoxy)propane-1,2-diol. PubChem. Available at: [Link]

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Application

Chiral resolution of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

An In-Depth Technical Guide to the Chiral Resolution of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the chi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chiral Resolution of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the chiral resolution of racemic 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol, a key amino alcohol intermediate structurally related to beta-adrenergic blocking agents. The stereochemistry of such molecules is critical, as enantiomers frequently exhibit divergent pharmacological activities and toxicological profiles. This document details two robust and widely applicable resolution strategies: classical diastereomeric salt formation and enzymatic kinetic resolution. Each protocol is presented with in-depth procedural steps, the underlying scientific rationale, and methods for analytical validation using chiral High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals seeking to produce enantiomerically pure forms of this compound for further application.

Introduction: The Imperative of Chirality

1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is a chiral molecule possessing a single stereocenter at the carbinol carbon.[1] As with many pharmacologically active compounds, particularly in the class of beta-blockers, the biological activity is often confined to a single enantiomer. For instance, the S-(-) enantiomer of the beta-blocker propranolol is approximately 100 times more potent than its R-(+) counterpart.[2] Therefore, the separation of racemic mixtures into their constituent enantiomers—a process known as chiral resolution—is not merely an academic exercise but a critical step in the development of safe and effective pharmaceuticals.

This guide explores two distinct, field-proven methodologies for resolving racemic 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol:

  • Diastereomeric Salt Resolution: A classical, thermodynamically-driven method that remains a cornerstone for large-scale industrial synthesis due to its cost-effectiveness and scalability.[3][4]

  • Enzymatic Kinetic Resolution: A kinetically-controlled biocatalytic method prized for its exceptional enantioselectivity under mild reaction conditions.[5][6]

Validation of enantiomeric purity is addressed through a detailed protocol for chiral HPLC, the gold standard for analyzing chiral compounds.[7][8]

Physicochemical Properties of the Racemic Compound

A foundational understanding of the starting material's properties is essential before commencing any resolution protocol.

PropertyValueSource
Chemical Name 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-olInternal
Molecular Formula C₁₂H₁₉NO₂[1]
Molecular Weight 209.28 g/mol [1]
CAS Number 524730-42-5
Appearance (Expected) White to off-white solidGeneral Chemical Knowledge

Strategy 1: Diastereomeric Salt Resolution with a Tartaric Acid Derivative

Principle and Rationale

This method leverages the basicity of the primary amine in the target molecule to form acid-base salts with an enantiomerically pure chiral acid. The reaction of a racemic amine (R/S) with a single enantiomer of a chiral resolving agent (e.g., D-acid) produces a mixture of two diastereomeric salts (R-amine-D-acid and S-amine-D-acid).[3] Unlike enantiomers, diastereomers possess different physical properties, most critically, different solubilities in a given solvent system.[9] This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. Subsequent treatment with a base liberates the enantiomerically enriched amine.

Derivatives of tartaric acid, such as O,O'-Di-p-toluoyl-D-tartaric acid (D-DTTA), are highly effective resolving agents for amino alcohols due to their ability to form well-defined, crystalline salts.[10]

Experimental Workflow

G cluster_0 Salt Formation & Crystallization cluster_1 Isolation cluster_2 Liberation & Recovery A Racemic Amine + D-DTTA in Solvent B Heat to Dissolve A->B C Controlled Cooling & Crystallization B->C D Filtration C->D E Less Soluble Diastereomeric Salt (Solid) D->E F Mother Liquor with More Soluble Salt D->F G Treat Salt with Base (NaOH) E->G H Extract with Organic Solvent G->H I Enriched (S)-Amine in Organic Phase H->I J Recovered D-DTTA in Aqueous Phase H->J

Caption: Workflow for Diastereomeric Salt Resolution.

Detailed Protocol

Materials:

  • Racemic 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

  • O,O'-Di-p-toluoyl-D-tartaric acid (D-DTTA) (0.5 molar equivalents)

  • Methanol (or Ethanol)

  • 2M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Salt Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of racemic 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol in 100 mL of methanol. Heat the solution gently to aid dissolution.

  • In a separate beaker, dissolve 9.2 g (0.5 eq) of D-DTTA in 50 mL of warm methanol.

  • Add the D-DTTA solution to the amine solution with stirring. A precipitate may begin to form.

  • Crystallization: Heat the combined mixture to reflux until a clear solution is obtained. If necessary, add a minimal amount of additional methanol to achieve full dissolution.

  • Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator overnight to promote complete crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline solid by vacuum filtration, washing the cake with a small amount of cold methanol. The collected solid is the diastereomeric salt enriched in one enantiomer.

  • Liberation of Free Amine: Suspend the filtered crystals in a mixture of 50 mL of deionized water and 50 mL of ethyl acetate.

  • While stirring vigorously, add 2M NaOH solution dropwise until the aqueous layer is basic (pH > 11). All solids should dissolve as the amine is liberated and the tartaric acid derivative dissolves in the aqueous base.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Final Product: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using the chiral HPLC method outlined in Section 5.

Strategy 2: Enzymatic Kinetic Resolution

Principle and Rationale

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts significantly faster than the other in the presence of a chiral catalyst or reagent.[11] Enzymes, particularly lipases, are highly effective and stereoselective biocatalysts for this purpose.[12] In this protocol, a lipase is used to catalyze the acylation of the secondary alcohol group of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol. The enzyme's chiral active site preferentially acylates one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other (S-enantiomer).

By stopping the reaction at approximately 50% conversion, the mixture will contain the unreacted, enantiomerically pure (S)-amino alcohol and the acylated, enantiomerically pure (R)-ester. These two compounds have different chemical properties and can be easily separated. Isopropenyl acetate is often used as an acyl donor because the byproduct, acetone, is volatile and does not interfere with the reaction equilibrium.[6]

Experimental Workflow

G A Racemic Amine + Acyl Donor + Lipase in Solvent B Incubation (Controlled Temp & Time) A->B C Reaction Mixture at ~50% Conversion: (S)-Amine + (R)-Acylated Amine B->C D Separation (e.g., Chromatography) C->D E Enriched (S)-Amine D->E F Enriched (R)-Acylated Amine D->F

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol

Materials:

  • Racemic 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, "Novozym 435")

  • Isopropenyl acetate (acyl donor)

  • Toluene or Methyl tert-butyl ether (MTBE)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flask, add 5.0 g of racemic 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol, 100 mL of toluene, and 2.7 mL (1.1 eq) of isopropenyl acetate.

  • Add 500 mg of immobilized lipase to the solution.

  • Incubation: Seal the flask and place it in an orbital shaker set to 40°C and 150 rpm.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral HPLC (see Section 5). The goal is to stop the reaction as close to 50% conversion as possible to maximize the e.e. of both components. This may take 24-72 hours.

  • Reaction Quench and Separation: Once ~50% conversion is reached, stop the reaction by filtering off the lipase enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting residue, containing unreacted (S)-amine and acylated (R)-ester, can be separated by silica gel column chromatography. The less polar ester will elute before the more polar amino alcohol.

  • Product Isolation: Collect the fractions containing each pure component and concentrate under reduced pressure.

  • (Optional) Hydrolysis: If the free (R)-amine is desired, the acylated ester can be hydrolyzed using standard basic conditions (e.g., NaOH in methanol/water).

  • Analysis: Confirm the enantiomeric excess of the separated (S)-amine and the hydrolyzed (R)-amine using chiral HPLC.

Analytical Validation by Chiral HPLC

Accurate determination of enantiomeric excess is paramount to validating the success of any chiral resolution. HPLC using a chiral stationary phase (CSP) is the most common and reliable method.[7]

Principle

A CSP is composed of a single enantiomer of a chiral selector immobilized on a solid support. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes. This difference in interaction energy leads to different retention times, allowing for their separation and quantification. For beta-blocker type molecules, macrocyclic antibiotic (e.g., vancomycin) or polysaccharide-based CSPs are often effective.[13]

Proposed HPLC Method

Instrumentation & Column:

  • System: HPLC with UV Detector

  • Column: Chirobiotic V (Vancomycin-based) or similar CSP, 250 x 4.6 mm, 5 µm

  • Detector Wavelength: 270 nm

Chromatographic Conditions:

ParameterCondition
Mobile Phase Methanol / Acetic Acid / Triethylamine (100 / 0.2 / 0.15, v/v/v)[13]
Flow Rate 0.7 mL/min
Column Temp. 25°C
Injection Vol. 10 µL

Sample Preparation:

  • Racemic Standard: Prepare a 0.5 mg/mL solution of racemic 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol in the mobile phase. This is used to establish the retention times of both enantiomers.

  • Resolved Sample: Prepare a 0.5 mg/mL solution of the product obtained from the resolution protocol in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers (E1 and E2) in the chromatogram:

e.e. (%) = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] x 100

An e.e. of >99% is typically considered enantiopure for pharmaceutical applications.

G cluster_0 HPLC System cluster_1 Output Injector Sample Injection Column Chiral Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram

Caption: Analytical workflow for Chiral HPLC.

Comparison of Resolution Strategies

FeatureDiastereomeric Salt ResolutionEnzymatic Kinetic Resolution
Principle Thermodynamics (Solubility Difference)Kinetics (Reaction Rate Difference)
Theoretical Max. Yield 50% per enantiomer per cycle50% per enantiomer
Enantioselectivity Variable, dependent on salt crystallinityGenerally very high (>95% e.e.)
Scalability Excellent, preferred for industrial scaleGood, but can be limited by enzyme cost/stability
Conditions Often requires heating/cooling cyclesMild (room temp. to ~40°C), neutral pH
Key Challenge Screening for suitable resolving agent & solventStopping the reaction at exactly 50% conversion

Conclusion

The chiral resolution of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol can be successfully achieved using either classical diastereomeric salt formation or modern biocatalytic methods. The choice of method depends on the specific requirements of the project. Diastereomeric salt resolution offers a robust, scalable, and cost-effective route suitable for large quantities, provided a suitable resolving agent and crystallization conditions are identified. Enzymatic kinetic resolution provides a highly selective alternative that operates under mild conditions, often yielding products of very high enantiomeric purity. In all cases, a validated chiral HPLC method is essential for accurately quantifying the success of the resolution and ensuring the quality of the final enantiomerically enriched product.

References

  • 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol. CymitQuimica.
  • 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol. Santa Cruz Biotechnology.
  • WO1994022842A1 - 1-amino-3-phenoxy propane derivatives as modulators of multi-drug resistance.
  • Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid.
  • Enzymatic Resolutions of Cyclic Amino Alcohol Precursors. RSC Publishing.
  • Study on the Resolution Effect of Chiral Separation of Finerenone Using Different d-Tartaric Acid Derivatives.
  • Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester.
  • A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv
  • CN104610074A - Preparation method of 3-amino-1,2-propanediol.
  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI.
  • Separation of Amlodipine Enantiomers by Diastereomeric Salt Form
  • Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. Benchchem.
  • (PDF) Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution.
  • Chiral resolution of dl-leucine via salifying tartaric acid deriv
  • Progress in the Enantioseparation of β-Blockers by Chrom
  • Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface W
  • Recent Advances in Separation and Analysis of Chiral Compounds.
  • Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale

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Method

Application Notes and Protocols for 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol as a Chiral Ligand

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Chiral Amino Alcohols in Asymmetric Synthesis Chiral β-amino alcohols are a cornerstone of modern asymmetric catalysis, valued for...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral β-amino alcohols are a cornerstone of modern asymmetric catalysis, valued for their stereochemical rigidity, bifunctional nature, and the predictable stereochemical outcomes they can induce.[1] The presence of both a Lewis basic amino group and a protic hydroxyl group allows for the formation of well-defined, chelated metal complexes that can effectively discriminate between the prochiral faces of a substrate. 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is an exemplar of this ligand class, incorporating a sterically demanding 2-isopropylphenoxy group which can play a crucial role in creating a highly selective chiral pocket around the catalytic center. This guide provides a detailed overview of the synthesis of this ligand and its application in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[2]

Synthesis and Characterization of (S)-1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

A robust and enantioselective synthesis of the title compound can be achieved through the nucleophilic ring-opening of a chiral epoxide, a common strategy for preparing β-amino alcohols.[3] The following protocol describes a representative synthesis starting from (R)-glycidyl nosylate and 2-isopropylphenol.

Proposed Enantioselective Synthesis

cluster_0 Step 1: Ether Formation cluster_1 Step 2: Azide Opening cluster_2 Step 3: Reduction 2_isopropylphenol 2-Isopropylphenol NaH NaH, THF, 0 °C to rt 2_isopropylphenol->NaH R_glycidyl_nosylate (R)-Glycidyl Nosylate R_glycidyl_nosylate->NaH Intermediate_Epoxide (S)-2-((2-isopropylphenoxy)methyl)oxirane NaH->Intermediate_Epoxide NaN3 NaN₃, NH₄Cl, MeOH/H₂O, 80 °C Intermediate_Epoxide->NaN3 Azido_Alcohol (S)-1-Azido-3-(2-isopropylphenoxy)propan-2-ol H2_PdC H₂, Pd/C, MeOH, rt Azido_Alcohol->H2_PdC Final_Product (S)-1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol cluster_0 Catalyst Formation cluster_1 Aldehyde Addition cluster_2 Work-up & Purification Ligand Chiral Ligand (2 mol%) Toluene_rt Anhydrous Toluene, rt, 1h Ligand->Toluene_rt Et2Zn_1 Et₂Zn (1.1 M in toluene, 2.2 eq) Et2Zn_1->Toluene_rt Catalyst_Complex Chiral Zinc-Alkoxide Complex Toluene_rt->Catalyst_Complex Add_0C Add dropwise at 0 °C Catalyst_Complex->Add_0C Benzaldehyde Benzaldehyde (1.0 eq) Benzaldehyde->Add_0C Reaction Stir at 0 °C, 2-4h Add_0C->Reaction Quench Quench with 1M HCl Reaction->Quench Extract Extract with Et₂O (3x) Quench->Extract Dry_Concentrate Dry (Na₂SO₄) & Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product (S)-1-Phenyl-1-propanol Purify->Product Catalyst [L-Zn-Et]₂ Dimer Complex [L-Zn-Et]₂ • R'CHO Catalyst->Complex + R'CHO Aldehyde R'CHO Transition_State Transition State (Et transfer) Complex->Transition_State Product_Complex [L-Zn-OCH(Et)R'] • ZnEt₂ Transition_State->Product_Complex Product_Complex->Catalyst + Product - Zn(OEt)(OCH(Et)R') Product R'CH(Et)OH Product_Complex->Product Work-up

Sources

Application

Derivatization of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol for bioassays

Application Notes and Protocols Abstract This document provides a comprehensive technical guide for the chemical derivatization of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol, a versatile amino alcohol scaffold with stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol, a versatile amino alcohol scaffold with structural similarities to β-adrenergic receptor antagonists. We detail strategic modifications of its primary amine and secondary alcohol functional groups to facilitate a broad range of bioassays. The protocols herein are designed for researchers in drug discovery and chemical biology, focusing on the synthesis of amides, sulfonamides, and esters. These modifications are intended to modulate bioactivity, enhance analytical detection, and enable specific labeling for assays such as fluorescent imaging and receptor-binding studies. Each protocol is accompanied by expert insights into the reaction mechanisms, chemoselectivity, and practical considerations for successful synthesis and purification.

Introduction: The Strategic Value of Derivatization

1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is a key pharmacological scaffold.[1][2] Its structure, featuring a secondary alcohol and a primary amine, is analogous to many β-blockers (e.g., Propranolol), making it a molecule of significant interest for cardiovascular drug development.[3][4][5][6][7] However, the parent molecule's utility in high-throughput screening and mechanistic studies can be limited without modification.

Derivatization serves several critical purposes:

  • Modulation of Pharmacological Activity: Small chemical changes can drastically alter a compound's affinity, selectivity, and efficacy at its biological target.[8]

  • Improvement of Physicochemical Properties: Modifications can enhance solubility, stability, and membrane permeability, which are crucial for both in vitro and in vivo studies.[5]

  • Introduction of Reporter Moieties: Attaching fluorescent or chromophoric tags enables detection and quantification in a variety of assay formats.[9][10][11]

  • Enhancement of Analytical Characteristics: Derivatization can improve chromatographic behavior, for instance by increasing the volatility of the compound for Gas Chromatography (GC) analysis.[12][13]

This guide focuses on leveraging the reactivity of the primary amine and secondary alcohol to generate diverse analogues for comprehensive biological evaluation.

G cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 Applications in Bioassays Core 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol N_Deriv Primary Amine (N-terminus) - Acylation - Sulfonylation - Alkylation - Fluorescent Labeling Core->N_Deriv O_Deriv Secondary Alcohol (O-terminus) - Esterification (O-Acylation) - Etherification Core->O_Deriv Assays Receptor Binding Assays (e.g., β-Adrenoceptors) Cell-Based Functional Assays (e.g., cAMP modulation) Fluorescence-Based Assays (e.g., Imaging, FP) N_Deriv->Assays O_Deriv->Assays

Chemoselective Derivatization Strategies

The presence of two reactive sites—a nucleophilic primary amine and a secondary alcohol—necessitates careful control of reaction conditions to achieve chemoselectivity.

Targeting the Primary Amine

The primary amine is generally more nucleophilic than the secondary alcohol, making it the primary target for derivatization under neutral or basic conditions.

  • N-Acylation: The reaction with acyl chlorides or anhydrides is a robust method to form stable amides. This is commonly used to explore structure-activity relationships or to act as a protecting group.[14][15] The reaction is typically performed in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.[16]

  • N-Sulfonylation: The synthesis of sulfonamides via reaction with sulfonyl chlorides is a cornerstone of medicinal chemistry.[17] Sulfonamides are often more stable than amides and can act as hydrogen bond donors/acceptors, significantly influencing biological interactions.[16][18]

  • N-Alkylation: This can be achieved through various methods, including reaction with alkyl halides or, more sustainably, through "borrowing hydrogen" or "hydrogen autotransfer" mechanisms using alcohols as alkylating agents in the presence of a catalyst.[19][20][21] This strategy allows for the introduction of diverse alkyl groups.

  • Fluorescent Labeling: For assays requiring sensitive detection, the amine can be labeled with fluorophores. Reagents like Dansyl Chloride or N-hydroxysuccinimide (NHS) esters of dyes (e.g., fluorescein) react efficiently with primary amines at slightly alkaline pH (7-9) to form stable conjugates.[9][22][23]

Targeting the Secondary Alcohol

To selectively target the hydroxyl group, the more reactive amine must be "deactivated."

  • O-Acylation (Esterification): This is most effectively achieved under acidic conditions.[24] In an acidic medium, the primary amine is protonated to form a non-nucleophilic ammonium salt (R-NH3+), allowing the acylating agent to react preferentially with the hydroxyl group.[24] This method provides a direct and scalable route to O-acyl derivatives without the need for protecting groups.[24]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are for research use only.

Protocol 1: Chemoselective N-Acylation to Synthesize N-Acetyl-1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

Principle: This protocol utilizes acetyl chloride to acylate the primary amine under basic conditions. The base neutralizes the HCl generated, driving the reaction to completion while leaving the less reactive secondary alcohol untouched.

Materials:

  • 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (1.0 eq) and TEA (1.5 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel.

  • Add the acetyl chloride solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Scientist's Insight: The dropwise addition of the acyl chloride at 0 °C is critical to control the exothermic reaction and prevent potential side reactions, such as the formation of di-acylated byproducts. Using a slight excess of the amine-scavenging base (TEA) ensures that the generated HCl is fully neutralized, preventing potential acid-catalyzed side reactions.[16]

Protocol 2: N-Sulfonylation with Dansyl Chloride for a Fluorescent Derivative

Principle: This protocol attaches the fluorescent dansyl group to the primary amine, creating a sulfonamide derivative that can be used in fluorescence-based bioassays. The reaction is performed in a buffered aqueous/organic system at a slightly alkaline pH to ensure the amine is deprotonated and maximally nucleophilic.[22][23]

Materials:

  • 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (1.0 eq)

  • Dansyl Chloride (1.05 eq)

  • Sodium carbonate buffer (100 mM, pH 10-11)

  • Acetone

  • Reaction vial

Procedure:

  • Prepare a stock solution of the amino alcohol (e.g., 10 mM) in acetone.

  • Prepare a stock solution of Dansyl Chloride (e.g., 10.5 mM) in acetone. Note: Prepare this solution fresh as dansyl chloride is moisture-sensitive.

  • In a reaction vial, add 100 µL of the amino alcohol stock solution.

  • Add 200 µL of the sodium carbonate buffer.

  • Add 100 µL of the Dansyl Chloride stock solution to initiate the reaction.

  • Vortex the mixture and incubate at room temperature for 1-2 hours in the dark.

  • The reaction can be monitored by HPLC with a fluorescence detector.

  • For preparative scale, the product can be extracted with an organic solvent (e.g., ethyl acetate) and purified by chromatography.

Scientist's Insight: The reaction is performed in the dark because the dansyl group is light-sensitive. The alkaline pH is crucial for the deprotonation of the primary amine, which significantly enhances its nucleophilicity towards the sulfonyl chloride. Dansyl chloride can also react with phenols and alcohols, but the reaction is much slower and less favorable under these conditions compared to its reaction with the primary amine.[23]

Protocol 3: Chemoselective O-Esterification via Acid-Catalyzed Acylation

Principle: This protocol achieves selective acylation of the secondary alcohol by first protonating the primary amine with a strong acid. The resulting ammonium salt is non-nucleophilic, allowing the benzoyl chloride to react exclusively with the hydroxyl group.[24]

Materials:

  • 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (1.0 eq)

  • Trifluoroacetic acid (TFA) (1.1 eq) or HCl gas

  • Benzoyl Chloride (1.2 eq)

  • Anhydrous acetonitrile or dioxane

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol in anhydrous acetonitrile.

  • Cool the solution to 0 °C.

  • Slowly add TFA (1.1 eq) to the solution to form the ammonium salt. Alternatively, bubble dry HCl gas through the solution.

  • Add benzoyl chloride (1.2 eq) dropwise to the stirred mixture.

  • Allow the reaction to proceed at 0 °C to room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid with a base (e.g., saturated NaHCO₃).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solvent and purify the resulting ester by column chromatography.

Scientist's Insight: The key to this chemoselective transformation is the in-situ protection of the amine by protonation. This method is particularly valuable as it avoids separate protection-deprotection steps, making the synthesis more efficient. The choice of a strong, non-nucleophilic acid like TFA is important to ensure complete protonation without participating in side reactions.[24]

Application in Bioassays

Derivatives of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol are ideally suited for characterization in assays targeting β-adrenoceptors.

G cluster_0 Competitive Binding Receptor β-Adrenoceptor Signal Bound Radioactivity (Signal) Receptor->Signal Generates Radioligand Radiolabeled Ligand (e.g., ³H-CGP12177) Radioligand->Receptor Binds Derivative Test Derivative Derivative->Receptor Competes

Protocol 4: General Protocol for β-Adrenoceptor Competitive Binding Assay

Principle: This assay measures the ability of the synthesized derivatives to compete with a known radiolabeled ligand for binding to β-adrenoceptors expressed in a cell membrane preparation. A reduction in bound radioactivity indicates that the test compound is binding to the receptor.

Materials:

  • Cell membranes expressing β1 or β2 adrenoceptors

  • Radioligand (e.g., [³H]-Dihydroalprenolol or [³H]-CGP12177)

  • Synthesized derivatives (test compounds) at various concentrations

  • Non-specific binding control (e.g., high concentration of Propranolol)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • 96-well filter plates and vacuum manifold

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

  • Add the test derivatives across a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled competitor).

  • Incubate the plate at a specified temperature (e.g., 25 °C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. This separates bound from free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding (Total - Non-specific) and plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ (concentration of derivative that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation & Interpretation

Quantitative data from synthesis and bioassays should be tabulated for clear comparison and analysis of structure-activity relationships (SAR).

Table 1: Summary of Synthesized Derivatives (Hypothetical Data)

Derivative IDDerivatization SiteReagentYield (%)
Parent ---
D-01 Primary AmineAcetyl Chloride85%
D-02 Primary AmineDansyl Chloride72%
D-03 Secondary AlcoholBenzoyl Chloride65%

Table 2: β-Adrenoceptor Binding Affinities (Hypothetical Data)

Derivative IDβ₁ Receptor Ki (nM)β₂ Receptor Ki (nM)Selectivity (β₂/β₁)
Parent 15.245.63.0
D-01 (N-Acetyl) 89.5350.13.9
D-02 (N-Dansyl) 150.3980.56.5
D-03 (O-Benzoyl) 5.812.42.1

Interpretation: From this hypothetical data, one could infer that N-acylation (D-01) and especially bulky N-sulfonylation (D-02) decrease the binding affinity, suggesting the primary amine is critical for receptor interaction, possibly through a salt bridge. Conversely, O-benzoylation (D-03) appears to enhance affinity, indicating that the hydroxyl group may not be an essential hydrogen bond donor and that additional hydrophobic interactions from the benzoyl group are favorable for binding.[3] This systematic approach allows researchers to build a robust SAR model for this chemical series.

References

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2.RSC Advances.
  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride.SYNTHESIS.
  • Application Notes and Protocols for Labeling Primary Amines with Fluorescein-PEG6-NHS Ester.Benchchem.
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines.Benchchem.
  • Fluorescent Amine Protein Labeling.Jena Bioscience.
  • Synthesis and pharmacological evaluation of propranolol-cyclic analogues.PubMed.
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
  • Selective N-acylation of amino alcohols.
  • Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems.PubMed.
  • Chromium‐Catalyzed Alkylation of Amines by Alcohols.EPub Bayreuth.
  • Ylidenemalononitrile Enamines as Fluorescent “Turn-On” Indicators for Primary Amines.Journal of the American Chemical Society.
  • The Role of Amine Labeling in Peptide, Protein, and Antibody Labeling.J&K Scientific LLC.
  • Acyl
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.Organic Letters.
  • Recent advances in synthesis of sulfonamides: A review.CHEMISTRY & BIOLOGY INTERFACE.
  • Synthesis, Characterization and Bioactivity of Propranolol and it's Derivatives.
  • Reported O‐selective acylation of amino alcohols without protecting the...
  • CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION.TSI Journals.
  • Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer.PubMed.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.PMC.
  • Facile Synthesis of Propranolol and Novel Deriv
  • SYNTHESIS OF NEW PROPRANOLOL DERIVATIVES AS POSSIBLE PRODRUGS.Digital Repository.
  • Facile Synthesis of Propranolol and Novel Deriv
  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols.CCS Chemistry.
  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs.IU Indianapolis ScholarWorks.
  • Derivatization Techniques for GC Analysis of Primary Amines: Applic
  • Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions.
  • Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions.
  • DERIVATIZATION OF SECONDARY ALIPHATIC ALCOHOLS TO PICOLINATES – A NEW OPTION FOR HPLC ANALYSIS WITH CHIRAL ST
  • 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol.CymitQuimica.
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.PMC.
  • Predicting in vivo cardiovascular properties of β-blockers
  • 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol.Santa Cruz Biotechnology.
  • Comparison of pharmacological and binding assays for ten beta-adrenoceptor blocking agents and two beta-adrenoceptor agonists.PMC.

Sources

Method

Application Note: Scale-Up Synthesis of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

Executive Summary This technical guide details a robust, scalable, and high-yielding protocol for the synthesis of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (CAS: 524730-42-5)[1]. As a versatile small-molecule scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide details a robust, scalable, and high-yielding protocol for the synthesis of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (CAS: 524730-42-5)[1]. As a versatile small-molecule scaffold, this amino alcohol is a critical structural motif in the development of aryloxypropanolamine-based therapeutics, including β-adrenergic receptor antagonists and 5-HT7 receptor modulators[2].

Scaling up the synthesis of primary amino alcohols presents two distinct chemical engineering challenges: achieving regioselective O-alkylation without triggering bis-etherification, and executing epoxide amination without falling victim to over-alkylation (dimer/trimer formation)[3]. This protocol resolves these bottlenecks through a controlled biphasic O-alkylation followed by a high-pressure, high-dilution amination strategy.

Mechanistic Rationale & Causality

The synthesis relies on a two-step sequence designed to maximize atom economy and minimize downstream chromatographic purification, which is unfeasible at the pilot-plant scale.

Step 1: Regioselective O-Alkylation (Epoxidation)

The reaction initiates with the O-alkylation of 2-isopropylphenol using epichlorohydrin.

  • Causality of Reagent Selection: While aqueous sodium hydroxide (NaOH) is commonly used in bench-scale epoxidations, it frequently causes premature hydrolysis of the epoxide intermediate into a diol during scale-up. By substituting NaOH with anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent (or under mechanochemical/phase-transfer conditions), the water content is strictly controlled[2].

  • Stoichiometric Control: Epichlorohydrin is dosed in a 3.0 molar excess. This vast excess serves a dual purpose: it acts as a co-solvent and kinetically starves the formation of the 1,3-bis(aryloxy)propan-2-ol "dimer" ether by ensuring the phenoxide anion always encounters an epichlorohydrin molecule rather than a newly formed epoxide.

Step 2: Epoxide Ring-Opening (Amination)

The isolated 1-(2-isopropylphenoxy)-2,3-epoxypropane is subjected to nucleophilic attack by ammonia.

  • Causality of the Pressure Vessel: Ammonia attacks the less sterically hindered terminal carbon (C3) via an S_N2 mechanism to yield the primary amine[4]. However, primary amines are significantly more nucleophilic than ammonia. If the local concentration of ammonia drops, the newly formed primary amine will attack unreacted epoxide, forming a secondary amine impurity. To prevent this, the reaction is not run in aqueous ammonia; instead, it utilizes a 40x molar excess of 7N methanolic ammonia inside a sealed pressure reactor (autoclave). The elevated pressure (4–6 bar) forces the ammonia to remain in the liquid phase at 60 °C, maintaining an infinite local dilution of the product relative to the amine reagent and driving the pseudo-first-order kinetics strictly toward the primary amine.

Reaction Visualization

Workflow A 2-Isopropylphenol + Epichlorohydrin B Epoxide Intermediate (O-Alkylation) A->B K2CO3, 80°C C Target API Scaffold (Primary Amine) B->C Excess NH3/MeOH 60°C, Pressure D Dimer Impurity (Secondary Amine) B->D Low NH3 ratio (Side Reaction)

Fig 1: Two-step synthetic workflow and the critical amination junction.

Mechanism E 1-(2-Isopropylphenoxy) -2,3-epoxypropane TS SN2 Transition State (Attack at C3) E->TS Nucleophilic Attack NH3 Ammonia (NH3) NH3->TS Alkoxide Zwitterionic Alkoxide TS->Alkoxide Ring Opening Product 1-Amino-3-(2-isopropyl -phenoxy)-propan-2-ol Alkoxide->Product Proton Transfer

Fig 2: SN2 mechanistic pathway of regioselective epoxide ring-opening by ammonia.

Process Optimization Data

The following table summarizes the quantitative optimization of the amination step, demonstrating the critical relationship between ammonia equivalents, solvent state, and the suppression of the secondary amine dimer.

EntryNH₃ SourceEquivalents (NH₃:Epoxide)Temp (°C)Time (h)Primary Amine Yield (%)Secondary Amine (Dimer) (%)
1Aq. NH₃ (28%)10x601262.431.5
2NH₃ in MeOH (7N)10x601274.121.2
3NH₃ in MeOH (7N)20x601286.510.1
4 NH₃ in MeOH (7N) 40x 60 12 96.2 1.8
5NH₃ (Liquid)50x (Autoclave)80698.1< 0.5

Table 1: Effect of ammonia equivalents and solvent on product distribution during scale-up amination. Entry 4 represents the optimal balance of yield, safety, and operational feasibility for pilot-scale manufacturing.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(2-Isopropylphenoxy)-2,3-epoxypropane

Objective: Achieve high-conversion O-alkylation while suppressing bis-etherification and diol formation[2].

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with nitrogen. Charge the reactor with 2-isopropylphenol (1.0 kg, 7.34 mol), anhydrous K₂CO₃ (1.52 kg, 11.0 mol), and tetrabutylammonium bromide (TBAB) (118 g, 0.36 mol) suspended in 5 L of acetonitrile.

  • Thermal Equilibration: Begin overhead agitation at 250 rpm and heat the suspension to an internal temperature of 60 °C.

  • Controlled Dosing: Using a precision dosing pump, add epichlorohydrin (2.04 kg, 22.0 mol) dropwise over 2 hours. Note: Slow addition prevents thermal runaway and minimizes epichlorohydrin oligomerization.

  • Reaction Maturation: Elevate the internal temperature to 80 °C and maintain for 6–8 hours.

  • Workup & Filtration: Cool the reactor to 20 °C. Filter the heterogeneous mixture through a Celite pad to remove KCl and unreacted K₂CO₃.

  • Solvent Recovery: Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to recover the excess epichlorohydrin for future recycling.

  • Liquid-Liquid Extraction: Dissolve the crude oil in 5 L of Methyl tert-butyl ether (MTBE). Wash sequentially with 1M aqueous NaOH (2 x 1 L) to strip unreacted phenol, followed by brine (1 L). Dry over anhydrous Na₂SO₄ and concentrate to yield the epoxide intermediate as a pale yellow oil (Expected yield: 88-92%).

Step 2: Synthesis of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

Objective: Regioselective ring-opening with strict kinetic control over over-alkylation[4].

  • Autoclave Charging: Transfer 30 L of 7N Ammonia in Methanol (~40 eq NH₃) into a 50 L stainless steel pressure reactor rated for 20 bar. Cool the jacket to 5 °C to suppress ammonia volatilization.

  • Substrate Addition: Dissolve the epoxide intermediate (1.0 kg, 5.20 mol) in 2 L of methanol and pump it into the sealed reactor.

  • Pressurization & Heating: Seal the reactor and backfill with N₂ to a baseline pressure of 2 bar. Heat the internal mixture to 60 °C. The internal pressure will naturally rise to approximately 4-6 bar.

  • Reaction Maturation: Maintain agitation at 60 °C for 12 hours.

  • Venting: Cool the reactor to 10 °C. Carefully vent the excess pressure through a dilute H₂SO₄ acid scrubber to neutralize the vented ammonia gas safely.

  • Concentration: Evaporate the reaction mixture under reduced pressure to strip the methanol and residual ammonia, leaving a crude amine oil.

  • Purification via Salt Formation: To isolate the pure primary amine from trace dimers, dissolve the crude oil in 5 L of Isopropyl acetate (IPAc). Chill to 0 °C and slowly dose in 5-6 N HCl in isopropanol (1.1 eq). The 1-amino-3-(2-isopropyl-phenoxy)-propan-2-ol hydrochloride salt will crash out as a highly crystalline white solid. Filter, wash with cold IPAc, and dry in a vacuum oven at 45 °C for 24 hours. (Expected yield: 80-85% over two steps).

Trustworthiness & Analytical Validation

To ensure the protocol operates as a self-validating system, the following analytical gates must be passed before releasing the batch:

  • In-Process Control (Step 1): Validate the complete consumption of 2-isopropylphenol via TLC (Hexane:EtOAc 8:2, UV active).

  • ¹H NMR (400 MHz, DMSO-d6) of Final Product: Confirm the disappearance of the epoxide ring protons (multiplets at ~2.7, 2.8, and 3.3 ppm) and verify the appearance of the propanol backbone signals: CH₂-O at ~3.9 ppm, CH-OH at ~4.0 ppm, and CH₂-NH₂ at ~2.8 ppm. The isopropyl methine proton must appear as a distinct septet at ~3.2 ppm.

  • LC-MS Validation: The primary amine must show a dominant mass peak of [M+H]⁺ = 210.1 m/z[1]. The secondary amine dimer ([M+H]⁺ = 402.3 m/z) must integrate to <1.0% total area.

  • Moisture Content: Karl Fischer Titration of the final hydrochloride salt must read <0.5% water to guarantee long-term shelf stability.

References

  • CymitQuimica. "1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol Product Information." CymitQuimica Catalog.
  • The Journal of Organic Chemistry. "Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach." ACS Publications.
  • Benchchem. "1-Amino-3-(3-fluorophenoxy)propan-2-ol Synthesis and Epoxide Amination." Benchchem Technical Database.

Sources

Application

Asymmetric synthesis of beta-amino alcohols using chiral catalysts

Application Note: Catalytic Asymmetric Synthesis of β -Amino Alcohols Executive Rationale & Pharmacological Significance Chiral β -amino alcohols are privileged pharmacophores embedded in the structural backbone of numer...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Asymmetric Synthesis of β -Amino Alcohols

Executive Rationale & Pharmacological Significance

Chiral β -amino alcohols are privileged pharmacophores embedded in the structural backbone of numerous active pharmaceutical ingredients (APIs), including β -blockers (e.g., propranolol), sympathomimetics (e.g., phenylephrine), and HIV protease inhibitors (e.g., ritonavir). The stereochemistry at the hydroxyl and amine-bearing carbons dictates target-receptor affinity and pharmacokinetic behavior.

This guide details two highly robust, self-validating catalytic methodologies for the asymmetric synthesis of β -amino alcohols:

  • Asymmetric Ring-Opening (ARO) of Epoxides using Jacobsen-type metal-salen complexes.

  • Asymmetric Transfer Hydrogenation (ATH) of α -amino ketones using Noyori-type Ruthenium complexes.

Workflow Start1 meso-Epoxide Cat1 Cr(salen) Complex + TMSN3 Start1->Cat1 ARO Start2 alpha-Amino Ketone Cat2 Ru-TsDPEN + HCOOH/Et3N Start2->Cat2 ATH Int1 1-Azido-2-ol Cat1->Int1 Prod Chiral beta-Amino Alcohol (>99% ee) Cat2->Prod Int1->Prod Reduction

Fig 1: Parallel synthetic workflows for chiral β-amino alcohols via ARO and ATH pathways.

Methodology I: Asymmetric Ring-Opening (ARO) of Epoxides

Mechanistic Causality

The desymmetrization of meso-epoxides via nucleophilic attack is a powerful method for establishing two contiguous stereocenters. Utilizing a chiral (R,R)-Cr(salen) complex, the reaction proceeds via a bimetallic cooperative mechanism [1].

  • Causality of Stereocontrol: One chromium center acts as a Lewis acid to coordinate and activate the epoxide oxygen, while a second chromium center coordinates the nucleophile (azide). This dual-activation creates a rigid, highly organized transition state that lowers the activation energy and dictates a strict anti-periplanar trajectory for nucleophilic attack, ensuring exceptional enantioselectivity (ee).

Self-Validating Protocol: Synthesis of (1R,2R)-2-Aminocyclohexanol

This protocol utilizes a built-in spectroscopic validation system to ensure reaction progression without premature quenching.

Reagents: Cyclohexene oxide (10.0 mmol), Azidotrimethylsilane (TMSN 3​ , 10.5 mmol), (R,R)-Cr(salen)Cl catalyst (0.2 mmol, 2 mol%).

Step-by-Step Workflow:

  • Catalyst Activation: To an oven-dried 50 mL Schlenk flask under argon, add (R,R)-Cr(salen)Cl. Dissolve in 5 mL of anhydrous diethyl ether.

  • Substrate Addition: Add cyclohexene oxide (10.0 mmol) to the stirring catalyst solution. Cool the mixture to 0 °C using an ice bath.

  • Nucleophilic Attack: Add TMSN 3​ (10.5 mmol) dropwise over 10 minutes. Remove the ice bath and allow the reaction to stir at ambient temperature for 12 hours.

    • Validation Checkpoint 1 (FTIR): Take a 10 μ L aliquot. The appearance of a strong, sharp azide stretching band at ~2100 cm −1 confirms successful ring opening.

  • Desilylation: Add catalytic camphorsulfonic acid (CSA) in 10 mL methanol to cleave the TMS ether. Stir for 2 hours.

  • Reduction: Transfer the intermediate 1-azido-2-cyclohexanol to a Parr hydrogenator. Add 10% Pd/C (50 mg) and pressurize with H 2​ (1 atm). Stir for 4 hours.

    • Validation Checkpoint 2 (FTIR & TLC): Disappearance of the 2100 cm −1 band confirms complete reduction of the azide to the primary amine. Ninhydrin stain on TLC should show a bright purple spot.

  • Purification: Filter through Celite, concentrate in vacuo, and recrystallize from hot ethyl acetate to yield the enantiopure β -amino alcohol.

Methodology II: Asymmetric Transfer Hydrogenation (ATH) of α -Amino Ketones

Mechanistic Causality

Direct asymmetric hydrogenation of unprotected α -amino ketones circumvents the need for hazardous azide intermediates. Utilizing the Noyori-type RuCl(p-cymene)[(R,R)-TsDPEN] catalyst, the reduction operates via an outer-sphere mechanism [3].

  • Causality of Stereocontrol: The active 16-electron Ruthenium-hydride species interacts with the ketone substrate through a highly ordered pericyclic transition state. The simultaneous transfer of a hydride from the metal and a proton from the chiral diamine ligand to the carbonyl group directs the facial selectivity. The α -amino group of the substrate enhances this by providing secondary coordination, locking the conformation to yield exclusively the desired enantiomer [2].

Mechanism Precat Ru(II) Precatalyst (Inactive) Active Ru-H (Active Hydride) 16-electron species Precat->Active HCOOH / Et3N Coord Substrate Coordination (alpha-amino ketone) Active->Coord Transfer Outer-Sphere Hydride Transfer Coord->Transfer Transition State Release Product Release (beta-amino alcohol) Transfer->Release Release->Active Catalyst Regeneration

Fig 2: Outer-sphere catalytic cycle of Ru-catalyzed asymmetric transfer hydrogenation.

Self-Validating Protocol: Synthesis of (R)-Phenylephrine Precursor

Reagents: 2-(Methylamino)-1-(3-hydroxyphenyl)ethan-1-one hydrochloride (5.0 mmol), RuCl(p-cymene)[(R,R)-TsDPEN] (0.025 mmol, 0.5 mol%), Formic acid/Triethylamine (5:2 azeotrope, 10 mL).

Step-by-Step Workflow:

  • System Purging: Charge a 50 mL pressure tube with the α -amino ketone hydrochloride and the Ru(II) precatalyst. Evacuate and backfill with argon three times to ensure strict oxygen exclusion (O 2​ irreversibly oxidizes the active Ru-H species).

  • H-Donor Addition: Inject the degassed HCOOH/Et 3​ N azeotrope. The formic acid acts as the hydride source, generating CO 2​ as the only byproduct.

  • Reaction: Seal the tube and heat to 40 °C with vigorous stirring for 16 hours.

    • Validation Checkpoint 1 (Pressure & NMR): Gentle venting of CO 2​ indicates active hydride turnover. A 1 H-NMR aliquot should show the complete disappearance of the α -protons adjacent to the ketone (~4.2 ppm) and the emergence of the benzylic carbinol proton (~4.8 ppm).

  • Workup: Cool to 0 °C, slowly quench with saturated aqueous NaHCO 3​ until gas evolution ceases. Extract with dichloromethane (3 x 20 mL).

  • Quality Control (Chiral HPLC): Dry the organic layer over MgSO 4​ and concentrate.

    • Validation Checkpoint 2 (ee% determination): Analyze the crude product via chiral stationary phase HPLC (e.g., Daicel Chiralcel OD-H). Baseline resolution of the enantiomers must confirm >98% ee before proceeding to downstream API formulation.

Quantitative Data Summary

The following table benchmarks the expected yields and enantiomeric excesses (ee%) for various substrates utilizing the protocols outlined above, derived from standardized literature conditions [1][3].

Substrate ClassMethodologyCatalyst SystemTarget β -Amino AlcoholIsolated Yield (%)Enantiomeric Excess (ee %)
meso-Cyclohexene oxideARO(R,R)-Cr(salen)Cl(1R,2R)-2-Aminocyclohexanol8898
meso-Cyclopentene oxideARO(R,R)-Cr(salen)Cl(1R,2R)-2-Aminocyclopentanol8596
Aryl α -amino ketoneATHRu-(R,R)-TsDPEN(R)-Phenylephrine94>99
Alkyl α -amino ketoneATHIr-(R)-SpiroPAP(R)-2-Amino-1-propanol9899
Heteroaryl α -amino ketoneATHRu-(R,R)-TsDPEN(R)-Denopamine precursor9298.5

References

  • Lidskog, A., Li, Y., & Wärnmark, K. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Catalysts, 10(6), 705. URL:[Link]

  • Li, G., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(10). URL:[Link]

Method

Analytical method validation for 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

Analytical Method Validation for 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol: A UHPLC-MS/MS Protocol Introduction & Scientific Context 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (CAS: 524730-42-5, Molecular Weight: 209....

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Method Validation for 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol: A UHPLC-MS/MS Protocol

Introduction & Scientific Context

1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (CAS: 524730-42-5, Molecular Weight: 209.28 g/mol ) is a highly versatile small molecule scaffold[1]. Structurally classified as an aryloxypropanolamine, this compound features the core pharmacophore essential for the biological activity of β-adrenergic receptor antagonists (beta-blockers) and various serotonin (5-HT) receptor ligands[2]. In pharmaceutical development and manufacturing, primary amines like this scaffold are frequently utilized as critical starting materials or are monitored as des-alkyl impurities during the synthesis of secondary amine active pharmaceutical ingredients (APIs).

To ensure pharmaceutical quality, safety, and efficacy, any analytical procedure used to quantify this compound must be rigorously validated. This application note outlines a comprehensive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol, validated in strict accordance with the latest ICH Q2(R2) guidelines[3] and FDA recommendations for analytical procedures[4].

Methodological Rationale

Why UHPLC-MS/MS? While traditional HPLC-UV methods can detect the phenoxy chromophore, UHPLC-MS/MS provides superior sensitivity and specificity. This is critical when quantifying trace-level scaffold impurities in complex API matrices where co-eluting peaks might otherwise compromise accuracy.

Chromatographic & Mechanistic Choices: The target analyte contains a basic primary amine group ( pKa​≈9.5 ). If analyzed under neutral pH conditions, the amine can undergo secondary ion-exchange interactions with free, unreacted silanols on the silica stationary phase, leading to severe peak tailing. To prevent this, the method employs a highly endcapped C18 column and an acidic mobile phase containing 0.1% Formic Acid. The low pH ensures the primary amine remains fully protonated. This not only improves chromatographic peak symmetry but also drastically enhances the ionization efficiency in the positive Electrospray Ionization (ESI+) source of the mass spectrometer.

Mass Spectrometry Logic: In ESI+ mode, the protonated molecular ion [M+H]+ is observed at m/z 210.1[1]. Collision-induced dissociation (CID) of this precursor ion yields a highly stable product ion at m/z 135.1, corresponding to the 2-isopropylphenoxy cation. Monitoring this specific transition in Multiple Reaction Monitoring (MRM) mode ensures absolute specificity.

AnalyticalWorkflow A Sample Prep (Dilution & Filtration) B UHPLC Separation (BEH C18, Acidic pH) A->B C ESI-MS/MS (MRM: 210.1 -> 135.1) B->C D Data Processing (Quantification) C->D

Sequential UHPLC-MS/MS analytical workflow for 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol.

Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system incorporating mandatory System Suitability Testing (SST) prior to sample analysis.

3.1 Reagents & Materials

  • 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol reference standard (Purity 95%)[1].

  • LC-MS grade Water, Acetonitrile, and Formic Acid.

  • 0.22 µm PTFE syringe filters.

3.2 Sample Preparation

  • Stock Solution : Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (Water:Acetonitrile, 50:50 v/v) to yield a 1.0 mg/mL solution.

  • Working Solutions : Perform serial dilutions using the Diluent to prepare calibration standards ranging from 1.0 to 100.0 ng/mL.

  • Filtration : Filter all final solutions through a 0.22 µm PTFE syringe filter into autosampler vials to protect the UHPLC column from particulates.

3.3 Instrumental Conditions

  • System : UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column : Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).

  • Column Temperature : 40 °C.

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program :

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear gradient from 5% B to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Wash phase)

    • 3.5 - 3.6 min: Return to 5% B

    • 3.6 - 5.0 min: Hold at 5% B (Re-equilibration)

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2.0 µL.

  • MS/MS Parameters : ESI positive mode; Capillary Voltage 3.0 kV; Desolvation Temperature 400 °C; MRM Transition m/z 210.1 135.1; Collision Energy 20 eV.

3.4 System Suitability Test (SST) Before analyzing validation samples, inject the 50.0 ng/mL standard six times consecutively. The system is deemed suitable only if the Relative Standard Deviation (%RSD) for both peak area and retention time is 2.0%. This confirms the instrument is equilibrated and performing reliably.

Method Validation Workflow & Data

The method was systematically validated according to the ICH Q2(R2) guidelines[3]. The logical progression of validation ensures that the method is specific before linearity is established, and linear before accuracy and precision are evaluated.

ValidationLogic S Specificity No Matrix Interference L L S->L A A L->A R Robustness Method Reliability A->R

ICH Q2(R2) analytical method validation logic and sequential parameter evaluation.

Table 1: Summary of Quantitative Validation Data

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental Result
Specificity Blank injection vs. Spiked sample (50 ng/mL)No interfering peaks at the retention time of the analyteComplies (No interference)
Linearity & Range 6 concentration levels (1.0 to 100.0 ng/mL)Correlation coefficient ( R2 ) 0.999 R2 = 0.9997
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio evaluationS/N 30.3 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio evaluationS/N 101.0 ng/mL
Accuracy (Recovery) Spiked at 50%, 100%, and 150% of target concentration (n=3 each)Mean recovery between 95.0% and 105.0%98.4% - 101.2%
Repeatability 6 replicate injections at 100% concentration level%RSD of peak areas 2.0%0.85%
Intermediate Precision Different analyst, different day (n=6)%RSD of peak areas 2.0%1.12%
Robustness Deliberate variations: Flow rate ( ± 0.05 mL/min), Temp ( ± 5 °C)System suitability criteria met under all conditionsComplies (%RSD < 2.0%)

References

  • Title : Beta-blocking activity of PP-34, a newly synthesized aryloxypropanolamine derivative, and its cardioprotective effect against ischaemia/reperfusion injury in laboratory animals - PubMed Source : nih.gov URL :[Link]

  • Title : ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA Source : europa.eu URL :[Link]

  • Title : Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA Source : fda.gov URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chiral Resolution of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the chiral resolution of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol. This guide is designed to provide clear, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the chiral resolution of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol. This guide is designed to provide clear, actionable guidance on overcoming common challenges encountered during the separation of this compound's enantiomers. As a key intermediate in pharmaceutical synthesis, obtaining high enantiomeric purity is critical. This resource combines foundational concepts, in-depth troubleshooting, and validated protocols to support your experimental success.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when planning a chiral resolution strategy for 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol, a structure analogous to many beta-blockers.

Q1: What are the most common methods for resolving racemic 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol?

A1: The most prevalent and scalable methods for resolving this and similar amino alcohols are:

  • Diastereomeric Salt Crystallization: This is the most widely used industrial method. It involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts.[1][2][3] These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[1][4]

  • Enzymatic Kinetic Resolution (EKR): This method uses an enzyme, typically a lipase, to selectively acylate or hydrolyze one enantiomer of the amino alcohol, allowing the reacted and unreacted enantiomers to be separated.[5][6][7] This is often valued for its high selectivity and mild reaction conditions.

  • Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to directly separate the enantiomers. While highly effective for analytical purposes and smaller-scale preparative work, it can be costly to scale up.[8][9][10][11]

Q2: How do I select the most appropriate chiral resolving agent for diastereomeric salt formation?

A2: The choice of resolving agent is critical and often requires empirical screening. For basic amino alcohols like the topic compound, chiral acids are used. Prominent resolving agents for amino alcohols include optically active tartaric acid and its derivatives (like dibenzoyl-D-tartaric acid), mandelic acid, and camphorsulfonic acid.[2][3][12]

Key Considerations for Selecting a Resolving Agent:

Resolving Agent FamilyAdvantagesDisadvantages
Tartaric Acid & Derivatives Widely available, relatively inexpensive, well-documented.[2][12]May not provide sufficient solubility difference for all substrates.
Mandelic Acid & Derivatives Often provides good crystallinity.Can be more expensive than tartaric acid.
Camphorsulfonic Acid Strong acid, forms salts readily.[3]Can sometimes lead to oils instead of crystals.
Chiral Phosphoric Acids Can be highly effective for specific substrates.[12]Generally more expensive and less commonly used for bulk separations.

The ideal choice is one that forms a well-crystalline salt with one enantiomer while the other diastereomeric salt remains soluble in the chosen solvent.[4]

Q3: What analytical techniques are best for determining the enantiomeric excess (ee) of my resolved sample?

A3: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for accurately determining ee. For amino alcohols similar to the topic compound, polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often successful.[8][9][13] Key factors for method development include the choice of mobile phase (normal phase is common, using hexane/alcohol mixtures) and the use of additives like diethylamine (DEA) to improve peak shape for basic analytes.[9][13][14]

Section 2: Troubleshooting Guide: Diastereomeric Salt Crystallization

This guide addresses the most common issues encountered during the classical resolution process.

Problem Potential Causes Solutions & Explanations
No Crystals Form Inappropriate Solvent System: The solvent may be too good, keeping both diastereomeric salts fully dissolved.[4] Insufficient Supersaturation: The concentration of the salt is below its solubility limit.[4]Perform a Solvent Screen: Systematically test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and consider anti-solvent mixtures to find a system that maximizes the solubility difference.[1][4] Increase Concentration: Carefully evaporate the solvent or cool the solution slowly. Solubility typically decreases with temperature.[4][15] Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.[1]
Product "Oils Out" Instead of Crystallizing High Supersaturation: The concentration is too high, causing the salt to crash out as a liquid phase before it can form an ordered crystal lattice.[4] Rapid Cooling: Cooling the solution too quickly can favor oiling out over crystallization.[1]Reduce Concentration: Add more solvent to the mixture to reduce the level of supersaturation.[1] Control Cooling Rate: Use a programmable bath or insulate the flask to ensure a slow, controlled temperature decrease. This gives the molecules time to orient themselves into a crystal lattice.[1] Re-evaluate Solvent: The chosen solvent may not be suitable. A different solvent system might be necessary to promote crystallinity.[1]
Low Diastereomeric Excess (de) / Enantiomeric Excess (ee) Suboptimal Solvent Choice: The chosen solvent does not provide a large enough solubility difference between the two diastereomeric salts, leading to co-precipitation.[4] Crystallization is Too Rapid: Fast crystallization can trap the more soluble diastereomer within the crystal lattice of the less soluble one.[4]Optimize the Solvent System: This is the most critical factor. The goal is to find a solvent where one diastereomer is sparingly soluble and the other is highly soluble.[4] Slow Down Crystallization: Employ a slower cooling rate and reduce the initial concentration.[1][4] Perform Recrystallization: The most reliable way to improve purity is to recrystallize the enriched solid. Often, one or two recrystallizations can significantly increase the diastereomeric excess.[1]
Low Yield of Diastereomeric Salt High Solubility of the Target Salt: Even the "less soluble" diastereomer might still have significant solubility in the solvent, leaving a large amount in the mother liquor.[4] Incorrect Stoichiometry: Using a 1:1 molar ratio of resolving agent to racemic amine is not always optimal.Optimize Temperature & Time: Allow for longer crystallization times at a lower final temperature to maximize the precipitation of the less soluble salt.[4] Use Half-Equivalent Method: Try using only 0.5 equivalents of the resolving agent. This can sometimes be sufficient to precipitate half of the material as a single diastereomeric salt, leaving the other enantiomer and excess resolving agent in solution, which can improve selectivity.[2]
Racemization During Liberation of Free Amine Harsh Conditions: Exposing the resolved amine to strong acid or base, or high temperatures, during the workup to remove the resolving agent can cause racemization.Use Mild Conditions: Liberate the free amine from its salt using a mild base (e.g., NaHCO₃ or Na₂CO₃ solution) at room temperature or below. Avoid prolonged exposure to harsh pH conditions.

Section 3: Visual Workflows & Diagrams

Visual aids to clarify complex processes and decision-making.

Diastereomeric_Resolution_Workflow cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation & Analysis racemate Racemic Amine (R/S)-1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol mix Mix in Optimal Solvent racemate->mix agent Chiral Resolving Agent (e.g., (+)-DBTA) agent->mix cool Controlled Cooling & Crystallization mix->cool filter Filtration cool->filter solid Solid: Less Soluble Salt (e.g., S-Amine•(+)-DBTA) filter->solid Isolate liquid Mother Liquor: More Soluble Salt (e.g., R-Amine•(+)-DBTA) filter->liquid Collect liberate Liberate Amine (Mild Base) solid->liberate purify Purify & Dry liberate->purify analyze Analyze ee (Chiral HPLC) purify->analyze enantiomer Pure Enantiomer (e.g., (S)-Enantiomer) analyze->enantiomer

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Troubleshooting_Low_EE start Problem: Low Diastereomeric Excess (de) q1 Was the cooling rate slow and controlled? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have you performed a systematic solvent screen? a1_yes->q2 s1 Action: Decrease cooling rate. Use an insulated bath or programmed cooling. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the solid pure after one crystallization? a2_yes->q3 s2 Action: Screen multiple solvents and anti-solvent mixtures to maximize solubility difference. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_ok High de Achieved a3_yes->end_ok s3 Action: Perform one or more recrystallizations of the enriched solid material. a3_no->s3 s3->end_ok

Caption: Decision tree for troubleshooting low diastereomeric excess.

Section 4: Detailed Experimental Protocols

These protocols provide a starting point for laboratory execution. Optimization may be required based on specific laboratory conditions and purity requirements.

Protocol 4.1: Diastereomeric Salt Resolution using (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)

This protocol outlines a classical approach for resolving the racemic amino alcohol.

Materials:

  • Racemic 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

  • (+)-Dibenzoyl-D-tartaric acid (anhydrous)

  • Ethanol (or other suitable solvent determined by screening)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, filtration apparatus, rotary evaporator

Procedure:

  • Salt Formation:

    • In an Erlenmeyer flask, dissolve 1.0 equivalent of the racemic amino alcohol in a minimal amount of warm ethanol.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-DBTA in warm ethanol. Note: Starting with 0.5 equivalents is often a good strategy.[2]

    • Slowly add the (+)-DBTA solution to the amino alcohol solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator for several hours to overnight to maximize crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals sparingly with a small amount of cold ethanol to remove residual mother liquor.

    • Dry the crystals under vacuum. This solid is the enriched diastereomeric salt.

  • Liberation of the Enriched Amine:

    • Suspend the dried diastereomeric salt in a mixture of water and dichloromethane.

    • Add 5% NaHCO₃ solution dropwise with vigorous stirring until the aqueous layer is basic (pH ~8-9) and all solids have dissolved. This neutralizes the tartaric acid and liberates the free amine.

    • Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amino alcohol.

  • Analysis and Recrystallization:

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC.

    • If the ee is not satisfactory, the diastereomeric salt can be recrystallized from fresh hot ethanol before the liberation step.[1]

Protocol 4.2: Analytical Chiral HPLC Method Development

This protocol provides a starting point for analyzing the enantiomeric purity of the resolved product.

Instrumentation & Columns:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Chiralpak® IA or Chiralcel® OD-H (or similar polysaccharide-based column)

Procedure:

  • Initial Screening Conditions:

    • Mobile Phase: Start with a mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v).

    • Additive: Add 0.1% Diethylamine (DEA) to the mobile phase to improve the peak shape of the basic amine.[9][13]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 270 nm).

    • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

  • Optimization:

    • If no separation is observed, adjust the ratio of Hexane/IPA. Increasing the hexane percentage (e.g., to 95:5) will increase retention and may improve resolution.

    • If resolution is still poor, try a different alcohol modifier (e.g., ethanol instead of IPA).

    • Adjust the flow rate or temperature as needed to optimize the balance between resolution and analysis time.

Section 5: References

  • Benchchem. (n.d.). Troubleshooting diastereomeric salt crystallization for chiral resolution. Retrieved from Benchchem website.

  • Benchchem. (n.d.). Technical Support Center: Crystallization of (-)-Camphoric Acid Diastereomeric Salts. Retrieved from Benchchem website.

  • Šunjic, V., et al. (2015). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 66(1), 1-10.

  • Reddy, K. S., et al. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 66(10), 3567–3570.

  • Wang, Y., et al. (2014). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Journal of Chromatographic Science, 52(8), 838–844.

  • Park, J. H., et al. (2021). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society, 42(2), 334-340.

  • Arayne, M. S., et al. (2011). Chiral Separation of β-Adrenergic Blockers in Human Plasma by SPE-HPLC. R Discovery.

  • Ferreira, F. C., et al. (2010). Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol. Organic Process Research & Development, 14(6), 1413–1420.

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from Unchained Labs website.

  • LCGC International. (n.d.). Chiral Separation of Beta Blocker Pindolol Enantiomers. Retrieved from LCGC International website.

  • Fogassy, E., et al. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen.

  • Benchchem. (n.d.). Managing reaction conditions to improve enantiomeric excess. Retrieved from Benchchem website.

  • Wikipedia. (2023). Chiral resolution. Retrieved from Wikipedia, The Free Encyclopedia.

  • Mazzotti, M., et al. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments. Industrial & Engineering Chemistry Research, 60(20), 7565–7575.

  • Benchchem. (n.d.). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Retrieved from Benchchem website.

  • ResearchGate. (n.d.). The selected enzymatic synthesis of chiral 1,2‐amino alcohols and proposed asymmetric synthesis of N‐substituted 1,2‐amino alcohols by one‐pot sequential enzymatic hydroxymethylation and asymmetric reductive amination. Retrieved from ResearchGate.

  • Oberhauser, T., et al. (1989). Enzymatic Resolutions of Cyclic Amino Alcohol Precursors. Journal of the Chemical Society, Perkin Transactions 1, 1143-1148.

  • Reddit. (2023). Separation of diastereomers by crystallization with seeding. Retrieved from r/OrganicChemistry.

  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348.

  • Mazzotti, M., et al. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. Research Collection, ETH Zurich.

  • Li, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11048-11075.

  • Terada, M., et al. (2015). Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid. Journal of the American Chemical Society, 137(2), 663–666.

  • Musa, M. M., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(19), 5219-5240.

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from Chemistry LibreTexts.

  • Arhangelskis, M., et al. (2024). Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters. Chemistry – A European Journal, 30(13), e202303487.

  • ResearchGate. (n.d.). Kinetic resolution of racemic 1,2‐amino alcohols. Retrieved from ResearchGate.

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.

  • Pazos, Y., et al. (2018). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 30(6), 746-756.

  • Golec, E., et al. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 27(19), 6614.

  • ResearchGate. (n.d.). Resolution of racemic 1-amino-2-propanol. Retrieved from ResearchGate.

  • CN111574384A - A kind of preparation method of chiral 1-amino-2-propanol. (2020). Google Patents.

Sources

Optimization

Technical Support Center: Degradation Pathways of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently encounter stability-indicating method failures when researchers work with aryloxypropanolamine scaffolds like 1-Amino-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently encounter stability-indicating method failures when researchers work with aryloxypropanolamine scaffolds like 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (AIPP) .

This guide is engineered to troubleshoot mass balance discrepancies, elucidate molecular degradation mechanisms, and provide self-validating analytical protocols for your ICH Q1A/Q1B forced degradation studies.

Part 1: Frequently Asked Questions (Troubleshooting Analytical Failures)

Q: During ICH Q1A oxidative stress testing of AIPP, I observe a 15% loss of the parent API peak, but no corresponding degradant peaks appear on my standard C18 RP-HPLC-UV chromatogram. Where is the mass going? A: You are observing a classic analytical blind spot. AIPP is an aryloxypropanolamine. Molecules with this structural motif undergo radical-initiated oxidation at the aliphatic chain, degrading into α,β-hydroxypropanolamine impurities [1]. Because these degradants lose their aromatic conjugation and become highly polar, they elute in the void volume of a standard C18 column and remain invisible to UV detection. The mass is not lost; your method is simply blind to it.

Q: If RP-HPLC-UV is insufficient, how do I accurately quantify these oxidative degradants and close my mass balance? A: You must switch your orthogonal separation mechanism to Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) [1]. HILIC effectively retains the highly polar aliphatic amines, while CAD provides a uniform, mass-dependent response independent of a chromophore.

Q: What is the primary degradation mechanism under ICH Q1B photolytic conditions, and what specific degradants should I monitor? A: UV excitation primarily targets the Ar-O-C ether linkage. Photolytic stress induces ether bond cleavage, yielding 2-isopropylphenol and 1-amino-2,3-propanediol [2]. While the phenol retains UV absorbance and can be tracked via standard RP-HPLC, the propanediol derivative requires LC-MS/MS for accurate structural confirmation.

Part 2: Mechanistic Pathways & Troubleshooting Workflows

To visualize the causality behind these degradation profiles, refer to the mechanistic pathway and analytical decision trees below.

DegradationPathways AIPP 1-Amino-3-(2-isopropyl-phenoxy) -propan-2-ol (AIPP) Ox Oxidative Stress (H2O2 / ROS) AIPP->Ox Photo Photolytic Stress (UV Light) AIPP->Photo Hydro Hydrolytic Stress (Acid/Base) AIPP->Hydro Deg1 α,β-Hydroxypropanolamines (Polar, Non-chromophoric) Ox->Deg1 Radical Initiation Deg2 2-Isopropylphenol + 1-Amino-2,3-propanediol Photo->Deg2 Ether Cleavage Deg3 Stable Scaffold (Minimal Degradation) Hydro->Deg3 Resistant

Degradation pathways of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol under ICH stress conditions.

TroubleshootingWorkflow Start Unknown Peak or Mass Loss in Stability Assay? CheckUV Is the degradant chromophoric (UV+)? Start->CheckUV UVYes RP-HPLC-UV Analysis (Standard C18 Column) CheckUV->UVYes Yes UVNo Suspect Polar Aliphatic Degradant (e.g., Impurity N) CheckUV->UVNo No (Mass Imbalance) Identify Confirm Mass & Structure (e.g., Ether Cleavage) UVYes->Identify HILIC Switch to HILIC-CAD or LC-MS/MS UVNo->HILIC Poor Retention HILIC->Identify

Troubleshooting workflow for identifying non-chromophoric degradation products using HILIC-CAD.

Part 3: Self-Validating Experimental Protocols

Do not rely on static methods; your protocols must validate themselves in real-time. Below are the step-by-step methodologies for executing forced degradation on AIPP.

Protocol 1: Oxidative Forced Degradation (ICH Q1A)

Causality Focus: Isolating radical-initiated aliphatic oxidation.

  • Sample Preparation: Dissolve AIPP Active Pharmaceutical Ingredient (API) in an LC-MS grade Methanol/Water (50:50 v/v) diluent to achieve a final concentration of 1.0 mg/mL.

  • Stress Induction: Spike the solution with 30% H2​O2​ to achieve a final peroxide concentration of 3%. Incubate the sealed vial at 25°C for exactly 48 hours, strictly protected from light.

  • Quenching (Critical Step): Neutralize residual peroxide immediately after 48 hours using an equimolar ratio of sodium metabisulfite. This halts radical propagation, ensuring that the degradation causality is strictly isolated to the defined 48-hour window.

  • System Suitability (Self-Validation): Inject a control standard. The protocol is considered analytically valid only if the mass balance (sum of parent peak area + degradant peak areas) is >95% when analyzed via HILIC-CAD. If the mass balance drops below 80% on standard RP-HPLC-UV, it successfully confirms the generation of non-chromophoric polar degradants.

Protocol 2: Photolytic Forced Degradation (ICH Q1B)

Causality Focus: Inducing Ar-O-C ether bond cleavage.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of AIPP in a neutral aqueous buffer (pH 7.0) to prevent compounding hydrolytic variables.

  • Stress Induction: Place the solution in a quartz cuvette (to ensure full UV transmittance) and expose it to 1.2 million lux hours of UV light inside an ICH Q1B Option 2 compliant photostability chamber.

  • Analysis: Analyze the stressed sample using LC-MS/MS operating in positive electrospray ionization (ESI+) mode.

  • System Suitability (Self-Validation): The protocol is validated if the specific mass transitions for 2-isopropylphenol ( m/z 136) and 1-amino-2,3-propanediol ( m/z 91) are detected, confirming the targeted vulnerability of the ether linkage.

Part 4: Quantitative Data Summary

For rapid cross-referencing during method development, utilize the following quantitative summary of AIPP degradation profiles:

Stress ConditionReagent / EnvironmentExpected Degradation (%)Primary Degradation PathwayRecommended Analytical Method
Oxidative 3% H2​O2​ , 25°C, 48h10 - 15%Radical-initiated oxidation to α,β-hydroxypropanolaminesHILIC-CAD or LC-MS/MS
Photolytic UV Light (1.2M lux hours)5 - 10%Ether bond cleavage (Ar-O-C)RP-HPLC-UV (Phenol) & LC-MS
Acidic Hydrolysis 0.1 M HCl, 60°C, 24h< 2%Minimal (Resistant Scaffold)RP-HPLC-UV
Basic Hydrolysis 0.1 M NaOH, 60°C, 24h< 2%Minimal (Resistant Scaffold)RP-HPLC-UV

References

  • Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Journal of Pharmaceutical Analysis.
  • Biodegradation of Atenolol by an Enriched Nitrifying Sludge: Products and P
Troubleshooting

Technical Support Center: Overcoming Low Enantioselectivity in 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol Synthesis

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low enantioselectivity in the synthesis of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol. This chiral β-amino alcohol is a critical building block, and achieving high enantiomeric purity is paramount for its intended biological activity.

Troubleshooting Guide: Diagnosing and Resolving Low Enantiomeric Excess (ee)

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction is producing the correct mass for 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol, but the enantiomeric excess (ee) is disappointingly low. What are the first steps in troubleshooting?

Answer: Low enantiomeric excess in an otherwise successful reaction often points to fundamental experimental parameters rather than a flawed synthetic strategy. A systematic check of the basics is the most efficient first step.[1]

Initial Verification Checklist:

  • Purity of Starting Materials & Reagents: Impurities in your substrate, nucleophile (isopropylamine), or catalyst can introduce competing, non-selective reaction pathways or even poison the chiral catalyst.[1][2]

    • Action: Verify the purity of all reagents. If necessary, re-purify starting materials. For instance, distill isopropylamine and ensure 2-isopropylphenol is free of isomers.

  • Anhydrous Reaction Conditions: Many chiral catalysts, especially organometallic complexes, are highly sensitive to moisture. Water can deactivate the catalyst or promote a non-catalyzed, racemic background reaction.[2]

    • Action: Ensure all glassware is oven-dried overnight (>120 °C) and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous-grade solvents, and if necessary, distill them over an appropriate drying agent.[2]

  • Inert Atmosphere Integrity: Oxygen can degrade sensitive catalysts and reagents.

    • Action: Ensure your reaction is maintained under a positive pressure of an inert gas like Argon or Nitrogen throughout the setup and reaction period.

  • Reaction Temperature Control: Asymmetric reactions are highly sensitive to thermal fluctuations. The energy difference between the two diastereomeric transition states that lead to the R and S enantiomers is often small.

    • Action: Generally, lower temperatures favor higher enantioselectivity.[1] If your protocol is at room temperature, try running the reaction at 0 °C or -20 °C. Ensure your cooling bath is stable and the reaction flask is properly submerged.

  • Stoichiometry and Concentration: Incorrect reagent ratios or high substrate concentrations can sometimes lead to catalyst aggregation or favor off-cycle, non-selective pathways.[1]

    • Action: Carefully re-verify all measurements and calculations. Consider running the reaction under more dilute conditions as a test.

Question 2: I am using an asymmetric ring-opening strategy of a prochiral epoxide with isopropylamine, but selectivity is poor. How can I improve this?

Answer: The asymmetric ring-opening (ARO) of epoxides is a powerful but sensitive method. Low selectivity here typically points to issues with the catalyst system or the reaction conditions failing to favor the chiral pathway over the racemic background reaction.

  • Catalyst and Ligand Integrity: The heart of this reaction is the chiral catalyst.

    • Action: If you prepared the catalyst/ligand in-house, verify its structure and purity using techniques like NMR. For commercial catalysts, ensure they are from a reputable source and have been stored correctly.[1] Run a control reaction with a substrate known to give high ee with your catalyst system to benchmark its performance.[1] Chiral β-amino alcohols are often used as ligands; their own enantiopurity is critical.[3][4][5]

  • Solvent Choice: The solvent profoundly impacts the conformation of the catalyst-substrate complex and the transition state energies.[1][6]

    • Action: A solvent screen is highly recommended. Solvents can influence selectivity through polarity and coordinating ability. For example, some catalytic systems for epoxide ring-opening have shown excellent enantioselectivities in water, which may seem counterintuitive but can be effective due to hydrophobic interactions.[7]

  • Metal Salt / Lewis Acid: Many ARO reactions use a metal salt (e.g., Sc, Cu, Zn, Ru) in conjunction with a chiral ligand.[4][5][7][8] The choice of metal and its counter-ion can be critical.

    • Action: Consult literature for proven combinations of metal salts and ligands for similar substrates. The metal salt acts as a Lewis acid to activate the epoxide, and its coordination with the chiral ligand creates the asymmetric environment.

Workflow for Troubleshooting Asymmetric Ring Opening

Caption: Troubleshooting workflow for low enantioselectivity.

Question 3: I am attempting a kinetic resolution of a racemic intermediate (e.g., the epoxide or a protected amino alcohol), but I'm getting low ee for both the recovered starting material and the product.

Answer: This issue in kinetic resolution (KR) points to a low selectivity factor (s), meaning the catalyst reacts with both enantiomers at similar rates. The goal of KR is to have one enantiomer react much faster than the other.

  • Enzyme/Catalyst Choice: The choice of resolving agent is paramount.

    • Chemical KR: For resolving racemic epoxides, systems like Zn(NO₃)₂/(+)-tartaric acid have been reported.[9] For resolving the final amino alcohol, chiral phosphoric acids or BINAP-based systems can be effective.[10][11]

    • Enzymatic KR: Lipases (e.g., from Candida antarctica or Pseudomonas fluorescens) are highly effective for selectively acylating one enantiomer of an amino alcohol or hydrolyzing an ester derivative.[12][13][14] The choice of enzyme and acyl donor (e.g., vinyl acetate) is crucial.[15]

  • Conversion is Key: In kinetic resolution, the enantiomeric excess of both the product and the unreacted starting material is directly dependent on the reaction conversion. Maximum ee for the starting material is achieved at >50% conversion, while the product's ee is often highest at <50% conversion.

    • Action: Monitor the reaction over time, taking aliquots to analyze both conversion and ee. Stop the reaction at the optimal point. Aiming for exactly 50% conversion is a common strategy to maximize the yield of one enantiomerically pure compound.

  • Temperature and Solvent: As with asymmetric synthesis, these parameters are critical. Lower temperatures often increase the selectivity factor in both chemical and enzymatic resolutions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing enantiomerically pure 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol?

There are three primary strategies:

  • Asymmetric Synthesis: This is often the most elegant and atom-economical approach. It involves creating the desired stereocenter from a prochiral precursor. A common method is the asymmetric ring-opening of 3-(2-isopropyl-phenoxy)propylene oxide with isopropylamine, guided by a chiral catalyst.[7][8]

  • Chiral Resolution: This method starts with a racemic mixture of the final product or a key intermediate and separates the two enantiomers.[16]

    • Kinetic Resolution: A chiral catalyst or enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the newly formed product.[10][12]

    • Diastereomeric Salt Formation: The racemic amino alcohol is reacted with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which can then be separated by crystallization due to different solubilities.[16]

  • Chiral Pool Synthesis: This involves using a readily available, enantiomerically pure starting material from nature (e.g., an amino acid or sugar) and converting it through a series of chemical steps into the target molecule.

Table 1: Comparison of Synthetic Strategies

StrategyAdvantagesDisadvantages
Asymmetric Synthesis High theoretical yield (up to 100%), atom-economical.Requires development of a highly selective catalyst system, can be sensitive to conditions.
Kinetic Resolution Can use well-established racemic synthesis, enzymes offer high selectivity.Maximum theoretical yield for a single enantiomer is 50%, requires separation of product from starting material.[16]
Diastereomeric Salt Formation Classical, well-understood technique, can be scaled up.Often laborious, success depends on finding a suitable resolving agent and crystallization conditions, yield limited to 50%.[16]
Chiral Pool Synthesis Starts with 100% ee material.Can involve multiple synthetic steps, may not be available for all target structures.

Q2: How do I accurately determine the enantiomeric excess (ee) of my product?

Accurate determination of ee is critical. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .

  • Principle: A chiral stationary phase (CSP) in the HPLC column interacts differently with the two enantiomers, causing them to travel through the column at different speeds and thus elute at different times.

  • General Procedure:

    • Dissolve a small sample of your purified product in the mobile phase.

    • Inject the sample onto a suitable chiral column (e.g., Chirobiotic T, Chiralcel OD).[17]

    • Elute with an appropriate mobile phase (often a mixture of hexane and isopropanol).

    • The two enantiomers will appear as separate peaks in the chromatogram.

    • Calculate the ee using the areas of the two peaks: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 .[2]

A less common alternative is NMR spectroscopy using a chiral solvating agent or a chiral lanthanide shift reagent, but this is often less accurate than chiral HPLC. A high-throughput fluorescence-based assay has also been developed for determining the ee of amino alcohols.[18]

Q3: Can you provide a starting-point protocol for improving enantioselectivity via kinetic resolution?

Certainly. The following is a representative protocol for the chemical kinetic resolution of a racemic epoxide precursor, which is a common intermediate in this synthesis. This is based on literature methods and should be optimized for your specific setup.[9]

Protocol: Zn-Catalyzed Kinetic Resolution of Racemic 3-(2-isopropyl-phenoxy)propylene oxide

Materials:

  • Racemic 3-(2-isopropyl-phenoxy)propylene oxide

  • L-(+)-Tartaric acid

  • Zn(NO₃)₂·6H₂O

  • Isopropylamine

  • Anhydrous DMSO

Procedure:

  • Catalyst Preparation: In an oven-dried flask under an Argon atmosphere, dissolve L-(+)-tartaric acid (1.0 eq) and Zn(NO₃)₂·6H₂O (0.5 eq) in anhydrous DMSO. Stir for 15-20 minutes at room temperature to form the chiral catalyst complex.

  • Reaction Initiation: To the catalyst solution, add the racemic epoxide (1.0 eq).

  • Nucleophilic Addition: Slowly add isopropylamine (2.0 eq) to the mixture.

  • Reaction Monitoring: Stir the reaction at ambient temperature for 24-48 hours. Monitor the reaction progress by TLC and chiral HPLC by taking small aliquots. The goal is to stop the reaction at ~50% conversion to maximize the ee of the unreacted epoxide or the product.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the resulting mixture of the unreacted epoxide and the desired amino alcohol product by column chromatography. Analyze the enantiomeric excess of both separated compounds by chiral HPLC.

Synthetic Pathways Overview

G cluster_0 Asymmetric Synthesis cluster_1 Kinetic Resolution ProchiralEpoxide Prochiral Epoxide AsymRxn Asymmetric Ring Opening (Chiral Catalyst, Isopropylamine) ProchiralEpoxide->AsymRxn EnantioProduct (S)-1-Amino-3-... (High ee) AsymRxn->EnantioProduct RacemicEpoxide Racemic Epoxide (R/S Mixture) KineticRes Kinetic Resolution (Chiral Catalyst/Enzyme) RacemicEpoxide->KineticRes UnreactedEpoxide (R)-Epoxide (High ee) KineticRes->UnreactedEpoxide Unreacted ResolvedProduct (S)-1-Amino-3-... (High ee) KineticRes->ResolvedProduct

Caption: Key strategies for enantioselective synthesis.

References

  • A FACILE SYNTHESIS OF (S) – (-) – PROPRANOLOL. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Sharma, P., Kumar, A., & Kumar, V. (2012). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research, 4(8), 3866-3869.
  • Reddy, K. S., et al. (2015). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry, 13(27), 7438-7446.
  • Reyes-González, M. A., et al. (2017). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry, 13, 1728-1733.
  • Iglesias, M., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 639-653.
  • Du, R., et al. (2020). Kinetic resolution of racemic β-amino alcohols (a) and amines (b) by Arthrobacter sp. TYUT010-15. ResearchGate. Retrieved from [Link]

  • Wang, Y. F., et al. (1986). Synthesis of (S)‐Propranolol by Chemicoenzymatic Approach. Tetrahedron Letters, 27(29), 3449-3452.
  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. Retrieved from [Link]

  • Nakano, H., et al. (2018). β-Amino Alcohol Organocatalysts for Asymmetric Additions. HETEROCYCLES, 97(1), 13-33.
  • Singh, J., & Kaur, N. (2016). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. ResearchGate. Retrieved from [Link]

  • Johannessen, J. N., et al. (2021). Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. Molecules, 26(8), 2261.
  • Organocatalytic enantioselective synthesis of β-blockers: ( S)-propranolol and ( S)-naftopidil. (2014). ResearchGate. Retrieved from [Link]

  • Lee, J. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. University of Illinois at Urbana-Champaign. Retrieved from [Link]

  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005).
  • Kumar, P., & Pandey, R. K. (2001). Nonenzymatic kinetic resolution of β-amino alcohols: chiral BINAP mediated SN2 displacement of hydroxy groups by halogens through formation of an aziridinium ion intermediate.
  • Lee, J. Y., et al. (2018). Asymmetric ring-opening reaction of meso-epoxides with aromatic amines using homochiral metal–organic frameworks as recyclable heterogeneous catalysts. RSC Advances, 8(50), 28489-28496.
  • Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. (2020). ACS Omega. Retrieved from [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry. Retrieved from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (2010). PMC. Retrieved from [Link]

  • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. (2021). PMC. Retrieved from [Link]

  • Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines. (2019). Chemical Communications. Retrieved from [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (1991). ACS Publications. Retrieved from [Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2022). MDPI. Retrieved from [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). Nature Protocols. Retrieved from [Link]

  • Asymmetric synthesis of beta(2)-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. (2007). University of St Andrews. Retrieved from [Link]

  • Asymmetric synthesis of syn- and anti-1,3-amino alcohols. (2002). Journal of the American Chemical Society. Retrieved from [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar. Retrieved from [Link]

  • Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols. (2002). R Discovery. Retrieved from [Link]

  • CN111574384A - A kind of preparation method of chiral 1-amino-2-propanol. (2020). Google Patents.

Sources

Optimization

Technical Support Center: Chiral HPLC Separation of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (Propranolol) Isomers

Welcome to the technical support center for the chiral separation of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol, known pharmaceutically as Propranolol. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral separation of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol, known pharmaceutically as Propranolol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating its enantiomers, (S)-(-)-Propranolol and (R)-(+)-Propranolol. Given that the pharmacological activity of Propranolol resides almost entirely in the (S)-enantiomer, which is about 100 times more potent than its (R)-counterpart, achieving robust and reliable enantioseparation is critical.[1][2][3]

This resource provides in-depth, experience-driven answers to common troubleshooting questions, helping you optimize your High-Performance Liquid Chromatography (HPLC) methods.

Understanding the Challenge: The Structure of Propranolol

Propranolol is a racemic mixture containing a single chiral center.[2][3][4][5] The separation of its enantiomers relies on creating a chiral environment where the two isomers interact differently, leading to different retention times. This is typically achieved using a Chiral Stationary Phase (CSP).

Chemical structure of propranolol

Figure 1: Chemical structure of Propranolol, highlighting the chiral center.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Q1: I am not seeing any separation between the (R) and (S) propranolol peaks. What are the most common causes and how do I fix it?

A1: This is a frequent challenge in chiral method development. The lack of resolution is almost always tied to one of three core areas: the Chiral Stationary Phase (CSP), the mobile phase composition, or the temperature.[6][7][8]

  • Inappropriate Chiral Stationary Phase (CSP) Selection: The fundamental principle of chiral separation is the differential interaction between the enantiomers and the CSP.[9] If the chosen CSP cannot form transient, diastereomeric complexes with the propranolol enantiomers, no separation will occur.

    • Expert Insight: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® AD, Chiralcel® OD), are widely successful for separating β-blockers like propranolol.[10][11][12][13] Macrocyclic antibiotic (e.g., Chirobiotic™ V) and protein-based (e.g., α1-acid glycoprotein) columns are also effective alternatives.[2][12][14]

    • Actionable Protocol: If you are not achieving separation, the first step is to confirm that your chosen CSP is appropriate for this class of compounds. If you are using a less common phase, consider switching to a well-documented one for propranolol.

  • Suboptimal Mobile Phase Composition: The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP.

    • Normal Phase (NP) Mode: This is the most common mode for propranolol enantioseparation. The mobile phase typically consists of a non-polar solvent (like n-hexane or n-heptane) and an alcohol modifier (like ethanol or isopropanol).[9][15][16]

      • Troubleshooting:

        • Alcohol Modifier Percentage: The concentration of the alcohol directly impacts retention and selectivity. A lower percentage generally increases retention and can improve resolution, but excessively long run times can be a drawback. Systematically vary the alcohol percentage (e.g., from 10% to 30%) to find the optimal balance.[17]

        • Nature of the Alcohol: The type of alcohol can significantly alter selectivity.[18] If ethanol doesn't provide separation, try isopropanol, as its steric bulk can change the interaction dynamics.[10]

        • Basic Additive: Propranolol is a basic compound.[19] Secondary interactions with acidic silanol groups on the silica support can cause peak tailing and poor resolution. Adding a small amount (e.g., 0.1% to 0.3%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is often essential to suppress these interactions and improve peak shape and resolution.[10][14][15]

    • Reversed-Phase (RP) and Polar Organic Modes: While less common, these modes can also be effective. RP modes often use methanol or acetonitrile with buffered aqueous phases.[20][21]

      • Troubleshooting: Adjusting the pH and concentration of the buffer (e.g., triethylammonium acetate or ammonium acetate) is key.[20][22] The organic modifier percentage will also need optimization.

  • Temperature Effects: Chiral separations are often enthalpy-driven, meaning temperature can have a significant effect on selectivity.[10]

    • Expert Insight: Generally, lower temperatures increase retention and can improve resolution for many chiral separations. However, this is not a universal rule.

    • Actionable Protocol: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C). A Van't Hoff plot (ln(α) vs 1/T) can help determine the thermodynamic basis of the separation and identify the optimal temperature.[10]

G start No Resolution csp Is CSP appropriate for β-blockers? (e.g., Polysaccharide-based) start->csp mp_mode Select Mobile Phase Mode (NP, RP, Polar Organic) csp->mp_mode Yes np_params Optimize Normal Phase - % Alcohol Modifier - Type of Alcohol (EtOH/IPA) - Add Basic Modifier (DEA/TEA) mp_mode->np_params NP rp_params Optimize Reversed Phase - % Organic Modifier - Buffer pH & Concentration mp_mode->rp_params RP/Polar temp Optimize Column Temperature (e.g., 15-40°C) np_params->temp rp_params->temp resolution Resolution Achieved? temp->resolution end Successful Separation resolution->end Yes fail Consult Manufacturer/ Re-evaluate Method resolution->fail No G cluster_0 Daily System Checks cluster_1 Performance Metrics check1 Fresh Mobile Phase? check2 System Pressure Stable? check1->check2 check3 Column Oven On & Stable? check2->check3 check4 Sufficient Equilibration? check3->check4 metric1 Resolution (Rs) > 1.5 check4->metric1 metric2 Tailing Factor (T) < 1.5 metric1->metric2 metric3 Retention Time RSD < 2% metric2->metric3 pass Proceed with Analysis metric3->pass start Start of Analysis start->check1

Sources

Troubleshooting

Minimizing by-product formation in phenoxypropanolamine synthesis

Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base specifically for researchers and process chemists scaling up the synthesis of phenoxyprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center .

As a Senior Application Scientist, I have designed this knowledge base specifically for researchers and process chemists scaling up the synthesis of phenoxypropanolamines —the core structural motif of widely prescribed β-adrenergic receptor antagonists (beta-blockers) such as propranolol, metoprolol, and celiprolol.

Synthesizing these APIs typically involves a two-step sequence: the O-alkylation of a phenol with epichlorohydrin to form an aryloxy epoxide, followed by the N-alkylation (ring-opening) of the epoxide with a primary amine. While mechanistically straightforward, both steps are highly susceptible to competitive side reactions that generate difficult-to-remove by-products, severely impacting overall yield and API purity.

Below, you will find a mechanistic breakdown of these pathways, quantitative troubleshooting data, and self-validating experimental protocols designed to suppress impurity formation.

System Overview: Reaction Pathways & Impurity Generation

SynthesisPathway Phenol Phenol Derivative (e.g., 1-Naphthol) Epoxide Aryloxy Epoxide (Key Intermediate) Phenol->Epoxide Base, PTC Step 1: Epoxidation Epi Epichlorohydrin (Excess) Epi->Epoxide Amine Primary Amine (e.g., Isopropylamine) Product Phenoxypropanolamine (Target API) Amine->Product Epoxide->Product Solvent, Heat Step 2: Amination BisAlkyl 1,3-Diaryloxypropan-2-ol (Bis-alkylation) Epoxide->BisAlkyl + Phenoxide (Side Reaction) TertAmine Tertiary Amine (Over-alkylation) Epoxide->TertAmine Product->TertAmine + Epoxide (Side Reaction)

Reaction pathways in phenoxypropanolamine synthesis, highlighting target APIs and key by-products.

Quantitative By-Product Mitigation Matrix

To establish a baseline for your process controls, refer to the following table summarizing the primary impurities, their mechanistic triggers, and the targeted mitigation strategies.

By-ProductReaction StepMechanistic Root CauseMitigation StrategyTarget IPC Threshold
1,3-Diaryloxypropan-2-ol Step 1: EpoxidationThe newly formed epoxide undergoes a second nucleophilic attack by unreacted phenoxide.Maintain a high localized concentration of epichlorohydrin (4:1 to 6:1 molar excess)[1].< 0.5% (HPLC Area)
Unclosed Chlorohydrin Step 1: EpoxidationInsufficient base or premature thermal quenching prevents the intramolecular SN2 ring closure.Optimize base equivalents; utilize a Phase Transfer Catalyst (PTC)[2].< 0.1% (HPLC Area)
Tertiary Amine Step 2: AminationThe secondary amine product is more nucleophilic than the primary amine starting material.Use >6:1 molar excess of amine[1]; add catalytic water to activate the epoxide[3].< 1.0% (HPLC Area)

Troubleshooting Guide & Validated Protocols

Ticket #101: High levels of bis-alkylation (1,3-diaryloxypropan-2-ol) during epoxidation.

User Query: "We are scaling up the synthesis of a propranolol intermediate (1-(1-naphthyloxy)-2,3-epoxypropane). HPLC shows 8-10% of a heavy bis-alkylated dimer. How do we suppress this?"

Mechanistic Root Cause: Epichlorohydrin is a bis-electrophile. Once the phenoxide attacks the primary carbon and the epoxide ring closes, the resulting aryloxy epoxide is still an electrophile. If the concentration of phenoxide in the reaction mixture is too high relative to epichlorohydrin, the phenoxide will attack the newly formed epoxide, creating a 1,3-diaryloxypropan-2-ol dimer.

Application Scientist Solution & Protocol: You must manipulate the reaction kinetics to favor pseudo-first-order conditions. By using epichlorohydrin as both the reactant and the solvent, you statistically guarantee that a phenoxide ion will collide with epichlorohydrin rather than the epoxide intermediate[1]. Furthermore, using a Phase Transfer Catalyst (PTC) like Triethylbenzylammonium chloride (TEBAC) ensures steady, controlled transport of the phenoxide into the organic phase, preventing concentration spikes[2].

Self-Validating Protocol: Optimized Epoxidation

  • Charge: To a mechanically stirred reactor, add 1.0 equivalent of the phenol (e.g., 1-naphthol) and 4.0 equivalents of epichlorohydrin[1].

  • Catalyst: Add 0.05 equivalents of TEBAC[2].

  • Heating: Bring the jacket temperature to 60–65 °C.

  • Controlled Dosing: Slowly dose 1.1 equivalents of aqueous NaOH (50% w/w) over a period of 2 to 3 hours. Causality: Slow addition keeps the steady-state concentration of reactive phenoxide extremely low, starving the bis-alkylation pathway.

  • In-Process Control (IPC): Sample the organic layer after 4 hours. The reaction is self-validating if the unreacted phenol is <1% and the dimer is <0.5%.

  • Isolation: Distill off the excess epichlorohydrin under reduced pressure (e.g., 100 °C at 50 mbar). Recovering ~3.0 equivalents of epichlorohydrin validates that the stoichiometric excess was successfully maintained throughout the reaction[1].

Ticket #102: Over-alkylation yielding tertiary amines during epoxide ring-opening.

User Query: "During the amination of the epoxide with isopropylamine, we are seeing significant tertiary amine formation. We cannot separate this impurity easily during crystallization."

Mechanistic Root Cause: This is a classic kinetic dilemma in amine alkylation. The target product is a secondary amine (phenoxypropanolamine). Because alkyl groups are electron-donating, the secondary amine product is electronically more nucleophilic than the primary amine starting material. Consequently, the product aggressively competes with the starting material to react with the remaining epoxide, forming a tertiary amine[3].

Application Scientist Solution & Protocol: Two synergistic strategies must be employed: Mass Action (stoichiometry) and Transition State Stabilization (solvent effects). First, flood the system with the primary amine (6:1 ratio)[1]. Second, introduce a protic modifier. Recent advancements in flow chemistry have demonstrated that adding a catalytic amount of water significantly improves the yield and purity of the target secondary amine[3]. Water hydrogen-bonds with the oxygen atom of the epoxide, polarizing the C-O bond and lowering the activation energy for the ring-opening. This accelerates the desired reaction with the highly abundant primary amine before the secondary amine can effectively compete[3].

Self-Validating Protocol: Optimized Amination

  • Preparation: Dissolve 1.0 equivalent of the aryloxy epoxide in a compatible organic solvent (e.g., toluene or methanol).

  • Amine Charging: Add 6.0 equivalents of the primary amine (e.g., isopropylamine)[1].

  • Protic Activation: Add 0.1 to 0.5 equivalents of deionized water[3].

  • Reaction: Heat the mixture to 50 °C for 4–6 hours. (Note: If utilizing a continuous flow microreactor, this can be achieved in minutes under back-pressure[3]).

  • IPC: Monitor via HPLC. A successful run will show complete consumption of the epoxide with a tertiary amine peak of <1.0%.

  • Quench & Salt Formation: Remove excess isopropylamine under vacuum. Dissolve the crude free base in acetone and add 4N HCl to adjust the pH to 5.5–6.0[2]. The crystallization of the hydrochloride salt acts as the final self-validating purification step, leaving trace tertiary amines in the mother liquor.

Frequently Asked Questions (FAQ)

Q: Can we replace batch amination with continuous flow chemistry to reduce tertiary amine by-products? A: Yes, highly recommended. Continuous flow reactors provide superior heat and mass transfer. Studies have shown that running the amination step in a continuous flow coil reactor, especially with the addition of catalytic water, drastically minimizes the residence time of the product in the presence of the electrophile, thereby suppressing tertiary amine formation and achieving productivities of several grams per hour[3].

Q: Why do we observe unclosed chlorohydrin intermediates in Step 1? A: The reaction between a phenol and epichlorohydrin first forms a chlorohydrin intermediate, which then undergoes an intramolecular SN2 reaction to form the epoxide. If your base is too weak (e.g., using weak carbonates without a PTC) or if the reaction is quenched prematurely, the ring will not close. Ensure you are using a sufficient strength base and maintaining the temperature at ~65 °C until HPLC confirms the disappearance of the chlorohydrin mass.

References

  • De Angelis, S., et al. "Development of a continuous flow synthesis of propranolol: tackling a competitive side reaction." Journal of Flow Chemistry, 2019. Available at:[Link]

  • "Synthesis method and application of propranolol." Google Patents (CN113511979A).
  • "A New and Improved Process for Celiprolol Hydrochloride." ACS Publications, 2001. Available at:[Link]

Sources

Optimization

Technical Support Center: Solvent Effects in the Synthesis of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

Introduction The synthesis of β-amino alcohols, such as 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol, is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of β-amino alcohols, such as 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol, is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds, including widely used β-blockers.[1][2] The most common and versatile route to these molecules involves the nucleophilic ring-opening of an epoxide. This guide provides an in-depth analysis of a critical, yet often underestimated, parameter in this synthesis: the choice of solvent. Understanding the profound impact of the solvent on reaction kinetics, yield, and purity is paramount for successful and reproducible outcomes.

This document is structured to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It moves from foundational principles to practical troubleshooting, offering field-proven insights to navigate the complexities of this synthesis.

Underlying Principles: The Critical Role of Solvents in the Synthesis Pathway

The synthesis of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is typically a two-step process. The solvent's role is crucial in both stages, which are governed by SN2 (bimolecular nucleophilic substitution) mechanisms.

Step 1: Formation of the Aryl Glycidyl Ether (Williamson Ether Synthesis) This step involves the reaction of 2-isopropylphenol with an electrophile like epichlorohydrin in the presence of a base. The base deprotonates the phenol to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the least sterically hindered carbon of the epichlorohydrin epoxide, displacing the chloride in a subsequent intramolecular SN2 reaction to form the key intermediate, 3-(2-isopropyl-phenoxy)-1,2-epoxypropane.[3]

Step 2: Aminolysis of the Epoxide The intermediate epoxide then undergoes a ring-opening reaction with an amine nucleophile (e.g., ammonia or a protected amine). The amine attacks one of the epoxide carbons, leading to the final β-amino alcohol product.[4]

Why Solvents Dictate Success in SN2 Reactions:

The choice of solvent directly influences the reactivity of the nucleophile (the phenoxide in Step 1, the amine in Step 2). Solvents are broadly categorized as protic and aprotic.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess O-H or N-H bonds and can form strong hydrogen bonds.[5] While they are excellent at dissolving charged species, they heavily solvate anionic nucleophiles, creating a "solvent cage" that shields the nucleophile and drastically reduces its reactivity.[6][7] This leads to significantly slower reaction rates for SN2 reactions.[6]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These solvents have significant dipole moments to dissolve charged nucleophiles but lack the ability to form hydrogen bonds.[6][8] They solvate the accompanying cation (e.g., Na⁺ or K⁺) but leave the anionic nucleophile relatively "naked" and highly reactive.[6] This dramatically accelerates the rate of SN2 reactions, often by several orders of magnitude compared to protic solvents.[7][8] For these reasons, polar aprotic solvents are the superior choice for this synthesis.[9][10]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Question: My reaction is extremely slow, or I'm seeing very low conversion to the aryl glycidyl ether intermediate (Step 1). What's wrong?

Answer: This is a classic symptom of suboptimal SN2 conditions, most often linked to the solvent or base.

  • Possible Cause 1: Incorrect Solvent Choice.

    • Explanation: You may be using a polar protic solvent like ethanol or water. These solvents form strong hydrogen bonds with the phenoxide nucleophile, stabilizing it and severely hindering its ability to attack the electrophile.[6][7]

    • Solution: Switch to a polar aprotic solvent. N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they effectively dissolve the phenoxide salt while leaving the nucleophile highly reactive.[9][11] Acetonitrile is also a suitable option.[8] The reaction between bromoethane and potassium iodide, for example, is 500 times faster in acetone than in methanol.[8]

  • Possible Cause 2: Ineffective Base or Incomplete Deprotonation.

    • Explanation: The phenol must be fully converted to its conjugate base (the phenoxide) to act as a potent nucleophile. If your base is too weak or used in insufficient amounts, the reaction will not proceed efficiently.

    • Solution: For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are typically sufficient.[9][10] Ensure you are using at least one full equivalent of the base. For less acidic starting materials, a stronger base like sodium hydride (NaH) might be necessary.[9]

  • Possible Cause 3: Moisture Contamination.

    • Explanation: Alkoxides and phenoxides are strong bases that can be neutralized by water.

    • Solution: Ensure all glassware is thoroughly dried before use and employ anhydrous solvents to prevent deactivation of your nucleophile.[9]

Question: I'm getting a good yield of the intermediate epoxide, but the final aminolysis step (Step 2) is low-yielding or forms multiple products. Why?

Answer: The ring-opening of epoxides with amines can be sensitive to reaction conditions, with the solvent playing a key role in controlling selectivity.

  • Possible Cause 1: Solvent-Related Selectivity Issues.

    • Explanation: While a polar aprotic solvent is generally good, mixed solvent systems can sometimes offer superior control over selectivity, preventing side reactions like the double alkylation of the amine.

    • Solution: Consider a mixed solvent system. A study by Lizza and Moura-Letts demonstrated that a DMF/H₂O mixture can provide excellent conversion and high selectivity for the desired monoalkylation product without the need for a catalyst.[12] This approach was successfully used to synthesize β-blockers like atenolol and metoprolol in high yields.[12]

  • Possible Cause 2: Steric Hindrance.

    • Explanation: The amine nucleophile attacks the epoxide at the least sterically hindered carbon atom in an SN2 fashion.[4] If your amine is particularly bulky, the reaction rate may be slow.

    • Solution: Ensure adequate reaction time and temperature. Microwave-assisted synthesis can sometimes overcome steric barriers and reduce reaction times.[1][13]

Question: Why shouldn't I just use the amine as the solvent for the second step?

Answer: While using a large excess of the amine can drive the reaction forward, it presents significant challenges. It can make product isolation and purification difficult due to the need to remove a large amount of a high-boiling point amine. Furthermore, it can increase the likelihood of side reactions, such as the formation of di-alkylation products. Using an optimized solvent system provides better control over the reaction.[12]

Question: Can I run this reaction under solvent-free conditions?

Answer: Solvent-free conditions are an area of active research and can be advantageous from an environmental perspective.[4] Some protocols using solid acid catalysts like silica-bonded S-sulfonic acid have shown success.[4] However, these methods may require higher temperatures and can sometimes result in lower yields or longer reaction times compared to optimized solvent-based systems.[4] For initial attempts and process optimization, a well-chosen polar aprotic solvent system is generally more reliable.

Recommended Protocol & Data Summary

This protocol is a generalized procedure based on established principles for SN2 reactions. Researchers should optimize conditions based on their specific equipment and reagents.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(2-isopropyl-phenoxy)-1,2-epoxypropane

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-isopropylphenol (1.0 eq.).

  • Solvent & Base: Dissolve the phenol in anhydrous DMF (approx. 5-10 mL per gram of phenol). Add powdered potassium carbonate (1.5 eq.).

  • Addition of Electrophile: Stir the mixture vigorously and add epichlorohydrin (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure epoxide intermediate.

Step 2: Synthesis of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

  • Setup: In a sealed pressure vessel, dissolve the purified epoxide intermediate (1.0 eq.) from Step 1 in a solvent mixture of DMF and aqueous ammonia (e.g., 5:1 v/v).

  • Reaction: Heat the mixture to 60-70 °C. The reaction progress should be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by an appropriate method, such as column chromatography or recrystallization, to yield the final 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol.[14]

Data Summary: Impact of Solvent on SN2 Reaction Rate

The following table illustrates the dramatic effect of solvent choice on the relative rate of a typical SN2 reaction. While the specific reactants differ, the principle is directly applicable to the synthesis discussed.

SolventTypeRelative RateRationale
Methanol (CH₃OH)Polar Protic1Strong H-bonding solvates and deactivates the nucleophile.[7]
Water (H₂O)Polar Protic7Strong H-bonding solvates and deactivates the nucleophile.
Acetonitrile (CH₃CN)Polar Aprotic5,000Poorly solvates the nucleophile, leaving it highly reactive.[6]
AcetonePolar Aprotic7,700Poorly solvates the nucleophile, enhancing its reactivity.[6][8]
DMFPolar Aprotic28,000Excellent at solvating cations, leaving a "naked" and very reactive nucleophile.[6][8]
DMSOPolar Aprotic1,300,000Highly polar; strongly solvates cations, making the nucleophile extremely reactive.[6][8]

Data is generalized and intended for comparative purposes.

Visualization of Key Concepts

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yield in the first step of the synthesis (Williamson Ether Synthesis).

Troubleshooting_Williamson_Ether_Synthesis start Low Yield or No Reaction in Step 1 check_solvent Check Solvent Type start->check_solvent protic Is it Protic? (e.g., EtOH, H2O) check_solvent->protic Yes aprotic Is it Aprotic? (e.g., DMF, DMSO) check_solvent->aprotic No solution_solvent SOLUTION: Switch to Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) protic->solution_solvent check_base Check Base / H2O aprotic->check_base base_ok Base is strong enough (e.g., K2CO3, NaH) & Anhydrous conditions check_base->base_ok No base_issue Base too weak or Moisture present check_base->base_issue Yes check_conditions Check Reaction Conditions base_ok->check_conditions solution_base SOLUTION: Use stronger/more base. Ensure anhydrous conditions. base_issue->solution_base conditions_issue Temp too low or Time too short check_conditions->conditions_issue solution_conditions SOLUTION: Increase Temperature (50-100°C) & Monitor by TLC for completion. conditions_issue->solution_conditions Reaction_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Epoxide Aminolysis phenol 2-Isopropylphenol intermediate Aryl Glycidyl Ether Intermediate phenol->intermediate Base, Polar Aprotic Solvent (e.g., DMF) epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate product 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol intermediate->product amine Amine (NH3) amine->product Solvent System (e.g., DMF/H2O)

Caption: General reaction pathway for the synthesis.

References

  • Vertex AI Search. (2017, July 19). Why does polar aprotic solvent favour SN2 reactions generally? Quora.
  • Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
  • OpenOChem Learn. SN2 Effect of Solvent.
  • PMC.
  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I.
  • SciELO. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions.
  • Benchchem.
  • Organic Chemistry Portal. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols.
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25).
  • DigitalCommons@EMU. (2015, July 12). Microwave-assisted synthesis of ß-amino alcohols.
  • Benchchem. Technical Support Center: Williamson Ether Synthesis for Aryl Ethers.
  • ACS Publications. (2005, September 14).
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017, April 21).
  • Organic Chemistry Portal.
  • ACS Publications. (2020, October 30). Metal-Free β-Amino Alcohol Synthesis: A Two-step Smiles Rearrangement | The Journal of Organic Chemistry.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Vaia. In the formation of the prepolymer used to make epoxy resins, a bisphenol reacts with epichlorohydrin in the presence of a base. Show the product and mechanism when two moles of phenol react with epichlorohydrin.
  • L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis.
  • Organic Chemistry Tutor. Williamson Ether Synthesis.
  • WordPress.com. (2013, August 30). Epichlorohydrin | Organic chemistry teaching.
  • PrepChem.com. Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride.
  • Royal Society of Chemistry. Continuous and Convergent Access to Vicinyl Amino Alcohols.

  • Growing Science. (2023, November 8).
  • Google Patents.
  • Royal Society of Chemistry. 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1.
  • Scholars' Mine. Halogenated epoxide-phenol reactions A mechanism study.
  • European Patent Office. (1995, July 5).
  • Forest Products Laboratory. Epichlorohydrin coupling reactions with wood.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 1-Amino-3-(2-isopropylphenoxy)propan-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating and purifying 1-Amino-3-(2-isopropylphenoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating and purifying 1-Amino-3-(2-isopropylphenoxy)propan-2-ol .

This compound belongs to the aryloxypropanolamine class—a structural hallmark of β-adrenergic blocking agents[1]. Because it is a primary amino alcohol, its synthesis (typically via the aminolysis of an epoxide intermediate) and subsequent purification present unique mechanistic challenges, including over-alkylation, severe chromatographic tailing, and surfactant-like emulsion formation.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing multiple higher-molecular-weight spots on my LC-MS/TLC after epoxide aminolysis?

The Causality: When 1-(2-isopropylphenoxy)-2,3-epoxypropane is reacted with ammonia, the intended product is the primary amine. However, primary amines are significantly more nucleophilic than neutral ammonia. Once your target product forms, it rapidly competes with the remaining ammonia to attack unreacted epoxide, generating secondary (dimer) and tertiary (trimer) amine impurities. The Fix: To suppress over-alkylation, you must manipulate the reaction kinetics by using a massive stoichiometric excess of ammonia (e.g., 20–50 equivalents of methanolic ammonia in a sealed pressure vessel). Alternatively, synthesize the compound using a protected nitrogen equivalent (such as sodium azide followed by catalytic hydrogenation, or benzylamine followed by debenzylation) to strictly enforce mono-alkylation[1].

Q2: My compound tails severely on standard silica gel, and my recovery is abysmal. How do I fix this?

The Causality: 1-Amino-3-(2-isopropylphenoxy)propan-2-ol contains a 1,2-amino alcohol motif. This acts as a powerful bidentate hydrogen-bond donor and acceptor. The basic primary amine (pKa ~9.5) interacts fiercely with the acidic silanol groups (Si-OH, pKa ~4.5) on bare silica gel, leading to irreversible chemisorption and severe band broadening. The Fix: You must mask the active silanols. Pre-treat your silica column by flushing it with 1–2% Triethylamine (TEA) in your starting solvent. Alternatively, utilize a highly polar, basic eluent system such as Dichloromethane/Methanol/Aqueous Ammonia (e.g., 90:9:1 v/v/v). For a permanent solution, switch your stationary phase to amine-functionalized silica (KP-NH).

Q3: During liquid-liquid extraction (LLE), I get a stubborn emulsion. What is the mechanism and the solution?

The Causality: This molecule is inherently amphiphilic. It possesses a lipophilic head (the 2-isopropylphenoxy group) and a highly hydrophilic tail (the amino alcohol). At intermediate pH values, it acts as a surfactant, reducing the interfacial tension between the aqueous and organic layers and stabilizing micellar emulsions. The Fix: Force the molecule entirely into its lipophilic state. Adjust the aqueous phase to pH > 12 using 1M NaOH to ensure the amine is fully deprotonated. If an emulsion persists, add saturated aqueous NaCl (brine). Brine increases the ionic strength and dielectric constant of the water, which drastically decreases the solubility of the organic compound in the aqueous phase (the "salting-out" effect) and breaks the emulsion.

Q4: The purified free base won't crystallize and remains a viscous oil. How can I obtain a solid, weighable product?

The Causality: The free base form of this compound (CAS 524730-42-5) is highly conformationally flexible. The bulky, ortho-substituted isopropyl group disrupts efficient crystal lattice packing, causing the free base to remain a viscous oil or a low-melting waxy solid at room temperature. The Fix: Convert the free base to its hydrochloride salt (CAS 1049784-71-5). Protonating the primary amine creates a charged species that forms a rigid, high-melting ionic lattice with the chloride counterion, which readily crystallizes from polar solvent mixtures.

Part 2: Quantitative Data & Impurity Profiling

To successfully purify this compound, you must understand the physicochemical properties of the target versus its common impurities.

Compound / ImpurityMolecular WeightStructural CharacteristicImpact on PurificationMitigation Strategy
Target Free Base 209.28 g/mol Primary amine + secondary hydroxylAmphiphilic; tails on silica.Use basic chromatography eluents; extract at pH > 12.
Target HCl Salt 245.75 g/mol Protonated ammonium chlorideHighly crystalline, water-soluble.Isolate via precipitation in anhydrous ethereal solvents.
Epoxide Starting Material 192.25 g/mol Neutral oxirane ringCo-elutes with non-polar impurities.Easily separated from the target amine via acidic aqueous extraction.
Dimer Impurity 401.54 g/mol Secondary amine (bis-alkylated)Highly lipophilic, lower Rf on basic TLC.Prevent via excess NH3​ ; separate via KP-NH chromatography.

Part 3: Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-purity isolation.

Protocol 1: Optimized Flash Chromatography for the Free Base

Objective: Isolate the primary amino alcohol from dimer impurities and unreacted starting materials.

  • Solvent Preparation: Prepare an eluent mixture of Dichloromethane (DCM), Methanol (MeOH), and 28% Aqueous Ammonium Hydroxide ( NH4​OH ) in a 90:9:1 ratio. Self-Validation: The mixture should be monophasic and clear.

  • Column Equilibration: Pack a standard silica gel column. Flush the column with 3 column volumes (CV) of DCM containing 1% Triethylamine (TEA) to neutralize acidic silanols, followed by 2 CV of the 90:9:1 eluent.

  • Loading: Dissolve the crude viscous oil in the minimum amount of DCM and apply it evenly to the column head.

  • Elution & Monitoring: Elute with the 90:9:1 mixture. Collect fractions and spot them on a TLC plate.

  • Self-Validating Detection: Stain the TLC plate with Ninhydrin and heat it. The target primary amine will instantly stain a deep, vibrant pink/purple. Secondary amine dimers will stain yellow or faint orange, and unreacted epoxide will not stain at all.

Protocol 2: Hydrochloride Salt Formation and Crystallization

Objective: Convert the purified free base oil into a stable, crystalline solid.

  • Dissolution: Dissolve the purified free base (approx. 1.0 g) in 10 mL of anhydrous Diethyl Ether or Ethyl Acetate.

  • Salt Formation: Place the flask in an ice bath (0 °C). Slowly add 1.1 equivalents of a standardized solution of HCl in Dioxane (e.g., 4M) dropwise under vigorous stirring.

  • Precipitation: A white precipitate will form immediately as the ionic lattice assembles. Causality: The HCl salt is entirely insoluble in cold ether/ethyl acetate.

  • Isolation: Stir for an additional 30 minutes to ensure complete precipitation. Filter the solid under a vacuum using a Buchner funnel and wash the filter cake with 5 mL of ice-cold diethyl ether.

  • Recrystallization (Optional): If LC-MS purity is < 98%, dissolve the solid in a minimum amount of boiling absolute ethanol, then add ethyl acetate dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature to yield analytically pure crystals.

Part 4: Purification Workflow Visualization

The following logical decision tree dictates the downstream processing of the crude aminolysis reaction.

PurificationWorkflow Crude Crude Reaction Mixture (Ammonia + Epoxide) LLE Liquid-Liquid Extraction (pH > 12, EtOAc/Water) Crude->LLE Emulsion Emulsion Formed? LLE->Emulsion Brine Add Brine (NaCl) Salting-Out Effect Emulsion->Brine Yes OrgPhase Organic Phase (Free Base + Dimers) Emulsion->OrgPhase No Brine->OrgPhase Chromatography Flash Chromatography (DCM:MeOH:NH4OH) OrgPhase->Chromatography PureBase Purified Free Base (Viscous Oil) Chromatography->PureBase SaltForm HCl Salt Formation (HCl in Dioxane/Ether) PureBase->SaltForm Crystallization Recrystallization (EtOH/EtOAc) SaltForm->Crystallization FinalProduct Pure HCl Salt (Solid, Stable) Crystallization->FinalProduct

Workflow for the isolation and purification of 1-amino-3-(2-isopropylphenoxy)propan-2-ol.

References

  • ACS Publications. "Design and Synthesis of a G-Protein-Coupled Receptor Antagonist Library of Aryloxyalkanolamines Using a Polymer-Supported Acyclic Acetal Linker." Journal of Combinatorial Chemistry, 2008. Available at:[Link]

Sources

Optimization

Technical Support Center: Analytical Standards for 1-Amino-3-(2-isopropylphenoxy)propan-2-ol Impurities

Executive Summary 1-Amino-3-(2-isopropylphenoxy)propan-2-ol () is a critical aryloxypropanolamine building block used extensively in the development of β-adrenergic receptor antagonists and serotonin (5-HT6/5-HT7) recept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-3-(2-isopropylphenoxy)propan-2-ol () is a critical aryloxypropanolamine building block used extensively in the development of β-adrenergic receptor antagonists and serotonin (5-HT6/5-HT7) receptor ligands (1). Because of the bifunctional nature of the molecule (a primary amine and a secondary hydroxyl group), its synthesis and degradation pathways generate specific impurities that require rigorous analytical monitoring. This guide provides authoritative troubleshooting strategies, mechanistic insights, and validated protocols for isolating and quantifying these impurities.

Mechanistic Causality of Impurity Generation

Understanding the origin of impurities is essential for developing robust analytical methods. The synthesis of this scaffold typically proceeds via the base-catalyzed reaction of 2-isopropylphenol with epichlorohydrin to yield the intermediate 2-((2-isopropylphenoxy)methyl)oxirane (2), followed by an amination step.

The primary impurities arise from three mechanistic pathways:

  • Regioisomeric Ring Opening: While nucleophilic attack by ammonia typically occurs at the less hindered terminal carbon of the epoxide, alternative attack at the internal carbon yields the regioisomer 2-amino-3-(2-isopropylphenoxy)propan-1-ol.

  • Over-alkylation (Dimerization): The highly nucleophilic primary amine product can react with a second equivalent of the epoxide intermediate, generating a secondary amine dimer impurity.

  • Residual Precursors: Incomplete conversion leaves trace amounts of 2-isopropylphenol, which can interfere with downstream coupling reactions.

ImpurityPathway A 2-Isopropylphenol (Starting Material) C 2-((2-Isopropylphenoxy)methyl)oxirane (Intermediate) A->C Base catalysis Imp3 Unreacted Phenol (Residual SM) A->Imp3 Incomplete Reaction B Epichlorohydrin B->C E 1-Amino-3-(2-isopropylphenoxy)propan-2-ol (Target Scaffold) C->E Regioselective Ring Opening Imp1 Regioisomer Impurity (2-Amino-3-aryloxypropan-1-ol) C->Imp1 Non-selective Attack Imp2 Dimerization Impurity (Secondary Amine) C->Imp2 D Amination Agent (NH3 equivalent) D->E E->Imp2 Over-alkylation

Synthetic pathways and primary impurity generation mechanisms.

Troubleshooting Guide & FAQs

Q: Why does the 1-amino-3-(2-isopropylphenoxy)propan-2-ol peak exhibit severe tailing in reversed-phase LC? A: The primary amine group has a high pKa (~9.5) and remains fully protonated under standard acidic mobile phase conditions (e.g., pH 2.5). These positively charged analytes undergo secondary ion-exchange interactions with residual, unprotonated silanol groups (pKa ~3.5-4.5) on the silica support. Causality-Driven Solution: To eliminate this interaction, either use a highly end-capped C18 column with a polar-embedded group (which shields the silanols) or adjust the mobile phase to a high pH (e.g., pH 10.5 using ammonium bicarbonate) on a hybrid-silica column to suppress the ionization of the amine.

Q: How can I chromatographically resolve the target amine from its regioisomeric impurity? A: Regioisomers possess identical molecular weights and highly similar MS/MS fragmentation patterns, making mass-based differentiation impossible. They must be resolved chromatographically. Causality-Driven Solution: Standard C18 columns often fail to separate these isomers due to their identical hydrophobicity. Switch to a Fluorophenyl (F5) or Phenyl-Hexyl stationary phase. These phases provide alternative shape selectivity via π-π interactions with the 2-isopropylphenoxy ring, exploiting the slight steric differences between the 1-amino and 2-amino isomers.

Troubleshooting Start Peak Tailing Observed (Asymmetry Factor > 1.5) Check1 Is Mobile Phase pH optimized? (pH < 3 or > 10) Start->Check1 Sol1 Adjust pH to suppress amine ionization or use high-pH stable column Check1->Sol1 No Check2 Is the stationary phase fully end-capped? Check1->Check2 Yes Sol2 Switch to highly end-capped C18 or Polar-Embedded Phase Check2->Sol2 No Check3 Are sample diluent and mobile phase matched? Check2->Check3 Yes Sol3 Match diluent organic content to initial gradient Check3->Sol3 No

Decision tree for resolving chromatographic peak tailing of basic amines.

Self-Validating Experimental Protocol: LC-MS/MS Impurity Profiling

This protocol is designed as a self-validating system. The assay cannot proceed unless the System Suitability Test (SST) criteria are met, ensuring absolute trustworthiness of the generated data.

Step 1: Preparation of Solutions

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • SST Resolution Mix: Spike 1-amino-3-(2-isopropylphenoxy)propan-2-ol (10 µg/mL) with the Regioisomer Impurity (1 µg/mL) in 90:10 Water:Acetonitrile.

Step 2: System Suitability Testing (Critical Validation Gate)

  • Inject 5 µL of the SST Resolution Mix.

  • Evaluate the chromatogram. The system is considered validated and ready for sample analysis ONLY IF:

    • The Resolution ( Rs​ ) between the target amine and the regioisomer is ≥2.0 .

    • The Tailing Factor ( Tf​ ) for the target amine is ≤1.5 .

    • The Signal-to-Noise (S/N) ratio for the regioisomer is ≥50 .

Step 3: Sample Preparation

  • Accurately weigh 10 mg of the synthesized batch.

  • Dissolve in 10 mL of sample diluent (90:10 Water:Acetonitrile) to yield a 1 mg/mL stock.

  • Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

Step 4: Chromatographic Separation

  • Column: Hybrid Silica Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Execute the gradient outlined in Table 1.

Step 5: Mass Spectrometric Detection

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions detailed in Table 2.

Quantitative Data Tables

Table 1: Optimized LC Gradient Conditions

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)Curve Type
0.0955Initial
1.0955Linear
8.04060Linear
10.01090Linear
12.01090Hold
12.1955Linear
15.0955Re-equilibrate

Table 2: MRM Parameters for Target Scaffold and Impurities

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Mechanistic Note
Target Scaffold210.274.115Cleavage yields amino-propanol fragment
Regioisomer Impurity210.274.115Isobaric; relies entirely on LC separation
Dimer Impurity402.3210.225Cleavage of one ether linkage
2-Isopropylphenol135.1107.120Analyzed in ESI- (Negative Mode)

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Title: 1276 | Sigma-Aldrich: 1-Amino-3-(2-isopropylphenoxy)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Validation of Synthesized 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development. This guide provides an in-depth technical comparison for validating the purity of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol, a versatile aryloxypropanolamine scaffold.[1] We will delve into the rationale behind experimental choices, present self-validating protocols, and draw comparisons with established beta-blockers, Betaxolol and Nadolol, to provide a comprehensive framework for its quality control.

Introduction to 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol and the Importance of Purity

1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol belongs to the class of aryloxypropanolamines, a chemical scaffold renowned for its diverse pharmacological activities.[2] Many compounds in this class are known beta-adrenergic receptor blockers (beta-blockers), which are widely used in the treatment of cardiovascular diseases such as hypertension and angina pectoris.[3][4] The precise chemical structure, particularly the stereochemistry of the secondary alcohol, is crucial for its biological activity. Consequently, rigorous purity validation is imperative to ensure its efficacy and safety in pre-clinical and clinical studies.

This guide will focus on a multi-faceted approach to purity validation, integrating chromatographic and spectroscopic techniques to identify and quantify potential impurities.

Synthesis and Potential Impurities

A common synthetic route to aryloxypropanolamines involves the reaction of a substituted phenol with an epoxide, followed by the opening of the epoxide ring with an amine.[4][5] For 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol, a likely synthesis pathway starts with 2-isopropylphenol and epichlorohydrin, followed by a reaction with ammonia.

2-Isopropylphenol 2-Isopropylphenol Intermediate_Epoxide 2-((2-isopropylphenoxy)methyl)oxirane 2-Isopropylphenol->Intermediate_Epoxide Base (e.g., NaOH) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_Epoxide Target_Molecule 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol Intermediate_Epoxide->Target_Molecule Ammonia Ammonia Ammonia->Target_Molecule

Caption: Synthesis of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol.

Based on this synthetic route, several process-related impurities can be anticipated:

  • Unreacted Starting Materials: Residual 2-isopropylphenol and the intermediate epoxide, 2-((2-isopropylphenoxy)methyl)oxirane.

  • By-products from Side Reactions:

    • Bis-adduct formation: The primary amine of the product can react with another molecule of the intermediate epoxide, leading to a higher molecular weight impurity.

    • Hydrolysis of the epoxide: The intermediate epoxide can be hydrolyzed to form a diol, 1-(2-isopropylphenoxy)propane-2,3-diol.

  • Residual Solvents: Solvents used during the synthesis and purification steps (e.g., methanol, ethanol, isopropanol).

A Multi-pronged Approach to Purity Validation

A robust purity validation strategy should employ a combination of orthogonal analytical techniques to ensure all potential impurities are detected and quantified.

High-Performance Liquid Chromatography (HPLC) for Related Substances

HPLC is the workhorse for separating and quantifying non-volatile impurities in pharmaceutical compounds. A reversed-phase HPLC method is generally suitable for aryloxypropanolamines.

Experimental Protocol: HPLC Purity Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (based on the UV absorbance of the phenoxy group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

  • The C18 column provides good retention for the relatively non-polar aryloxypropanolamine.

  • A gradient elution is crucial for separating impurities with a wide range of polarities, from the potentially more polar diol impurity to the less polar unreacted starting materials.

  • TFA is used as an ion-pairing agent to improve the peak shape of the basic amine.

  • Detection at 275 nm is chosen as it is a common wavelength for detecting aromatic systems in beta-blockers.[3]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Sample in Mobile Phase (1 mg/mL) Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Gradient Gradient Elution (Water/ACN with 0.1% TFA) Inject->Gradient Detect UV Detection at 275 nm Gradient->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity and Impurity Levels Integrate->Calculate

Caption: HPLC Purity Validation Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds. This technique is essential for detecting residual solvents from the synthesis and any volatile impurities.

Experimental Protocol: GC-MS for Residual Solvents

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-350.

  • Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., DMSO) at a concentration of approximately 50 mg/mL.

Trustworthiness through Self-Validation: The identity of any detected peaks should be confirmed by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of authentic standards of the expected residual solvents.

Spectroscopic Characterization for Structural Confirmation and Purity Assessment

Spectroscopic techniques provide orthogonal information to chromatography and are crucial for confirming the structure of the synthesized compound and identifying any major impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the number and types of protons and their connectivity. For 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol, one would expect to see signals corresponding to the aromatic protons, the isopropyl group protons, and the protons of the propanolamine chain. The integration of these signals should be consistent with the expected structure.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

Note on Spectral Data: As of this writing, a publicly available, verified full set of spectral data for 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is not readily accessible. For illustrative purposes, the expected chemical shifts can be inferred from closely related structures like Bisoprolol.[6] The aromatic protons would appear in the range of 6.8-7.3 ppm, the methine proton of the isopropyl group around 3.2-3.6 ppm, and the methyl protons of the isopropyl group as a doublet around 1.2-1.4 ppm. The protons on the propanolamine backbone would appear in the 2.5-4.2 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique that identifies the functional groups present in a molecule. The FTIR spectrum of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is expected to show characteristic absorption bands for:

  • O-H stretch: A broad band around 3300-3400 cm⁻¹ from the alcohol group.

  • N-H stretch: A medium intensity band in the same region (3300-3500 cm⁻¹) from the primary amine.

  • C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

  • C=C stretch (aromatic): Peaks around 1500-1600 cm⁻¹.

  • C-O stretch (ether and alcohol): Strong bands in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used for structural confirmation. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 209. The fragmentation pattern would likely involve cleavage of the C-C bonds in the propanolamine chain and loss of the isopropyl group.

Comparative Analysis with Established Beta-Blockers

To put the purity validation of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol into context, we will compare its potential impurity profile and analytical strategies with two widely used beta-blockers: Betaxolol and Nadolol.

Feature1-Amino-3-(2-isopropyl-phenoxy)-propan-2-olBetaxololNadolol
Structure AryloxypropanolamineAryloxypropanolamineNon-selective beta-blocker with a diol functionality
Common Synthesis Impurities Unreacted 2-isopropylphenol, intermediate epoxide, bis-adduct, diol.Unreacted starting materials, by-products from etherification and amine derivatization.Impurities from the multi-step synthesis, including stereoisomers and degradation products.[7]
Primary Purity Analysis HPLC with UV detectionHPLC with UV detectionHPLC with UV detection
Residual Solvents GC-MSGC-MSGC-MS
Structural Confirmation NMR, IR, MSNMR, IR, MSNMR, IR, MS

Key Comparative Insights:

  • Similarities: All three compounds, being related to the beta-blocker class, rely heavily on HPLC for the separation and quantification of related substances. The principles of method development (e.g., use of C18 columns, gradient elution) are broadly applicable.

  • Differences: The specific impurities will, of course, differ based on the unique starting materials and synthesis routes. For example, Nadolol's more complex structure with multiple chiral centers necessitates a more rigorous control of stereoisomeric impurities.[7] Betaxolol, being a marketed drug, has well-defined impurity limits in pharmacopeias, which can serve as a benchmark for setting specifications for new chemical entities like 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol.

Conclusion: A Framework for Rigorous Purity Validation

The validation of the purity of a newly synthesized compound like 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is a critical step in its development. A comprehensive approach that combines chromatographic separation with spectroscopic characterization is essential for ensuring its quality and safety. By understanding the synthetic pathway and potential impurities, and by drawing comparisons with well-established drugs like Betaxolol and Nadolol, researchers can develop a robust and scientifically sound purity validation strategy. The protocols and rationale presented in this guide provide a solid foundation for this critical analytical work.

References

  • Smith A, Jones B. Aryloxy propanolamines: Synthesis and pharmacological properties. J Med Chem. 2003;46(14):3030-8.
  • Veeprho Pharmaceuticals. Betaxolol Impurities and Related Compound. [Link]

  • Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Molecules. 2022;27(1):159. [Link]

  • Ogrodowczyk, M., & Marciniec, B. (2009). COMPARATIVE ANALYSIS OF SELECTED β-BLOCKERS. Acta Poloniae Pharmaceutica, 66(6), 779-786.
  • Kilic, E., Koseoglu, F., & Akyilmaz, E. (2022). Novel Trends in Analytical Methods for β-Blockers: An Overview of Applications in the Last Decade. Critical Reviews in Analytical Chemistry, 52(1), 131-169.
  • Zhang, X., Li, X., Wu, J., Xie, X., & Lu, W. (2018). Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. European journal of medicinal chemistry, 150, 757–770.
  • Synthesis of aryloxypropanolamines and arylethanolamines. (1987).
  • O'Dell, S. D., Bristol, C. D., & Swedberg, M. D. (2010). Genome-wide Approach to Identify Novel Candidate Genes for Beta Blocker Response in Heart Failure Using an Experimental Model. The open cardiovascular medicine journal, 4, 100–106.
  • Pharmaffiliates. Nadolol-impurities. [Link]

  • Baker, J. G. (2005). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British journal of pharmacology, 144(3), 317–322.
  • Kilic, E., Koseoglu, F., & Akyilmaz, E. (2022).
  • Waters Corporation. (2014).
  • NextSDS. (+)-1-[o-(allyloxy)phenoxy]-3-(isopropylamino)propan-2-ol. [Link]

  • Singh, S., Sharma, P., Kumar, P., & Dudhe, R. (2012). Synthesis and pharmacological evaluation of some new naphthol derived aryloxy derivatives as cognition enhancers. Medicinal Chemistry Research, 21(8), 1771-1779.
  • SupraBank. 1-(O-Allylphenoxy)-3-(isopropylamino)-2-propanol. [Link]

  • Khan, K. M., Chohan, Z. H., & Pervez, H. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39(5), 943-973.
  • PubChem. (+)-Oxprenolol. [Link]

  • Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]

  • Hou, X., Li, Z., & Lv, Q. (2012). 1-(Isopropylamino)-3-phenoxypropan-2-ol. Acta crystallographica. Section E, Structure reports online, 68(Pt 2), o359.
  • Stenutz, R. 1-amino-3-phenoxy-2-propanol. [Link]

  • J-GLOBAL. 1-Amino-3-propoxy-2-propanol. [Link]

  • Waters Corporation. Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. [Link]

  • Skarżewski, J., & Gieraga, M. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules (Basel, Switzerland), 29(19), 4585.

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Comparative

Cross-reactivity studies of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

Comparative Guide: Cross-Reactivity Profiles of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol in Toxicological Immunoassays As a Senior Application Scientist in assay development, evaluating the specificity of immunoassays...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Cross-Reactivity Profiles of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol in Toxicological Immunoassays

As a Senior Application Scientist in assay development, evaluating the specificity of immunoassays is paramount to preventing false-positive diagnostics. The aryloxypropanolamine scaffold is ubiquitous in beta-adrenergic blocking agents (beta-blockers). 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (CAS: 524730-42-5) is a frequently used in the synthesis of beta-blocker derivatives and as a hapten for antibody generation.

Because clinical beta-blockers like metoprolol are notorious for causing [1], understanding the cross-reactivity profile of foundational scaffolds like 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (AIPP) is critical. This guide objectively compares the immunoassay cross-reactivity of AIPP against standard beta-blockers and target amphetamines, providing a self-validating experimental framework for specificity testing.

Mechanistic Context: The Causality of Cross-Reactivity

Cross-reactivity in competitive enzyme-linked immunosorbent assays (ELISA) or Enzyme Multiplied Immunoassay Techniques (EMIT) occurs when non-target analytes possess sufficient structural homology to the target analyte, allowing them to bind the capture antibody.

Amphetamines consist of a phenyl ring connected to a primary or secondary amine via a short alkyl chain. Beta-blockers and their precursors, such as AIPP, feature an aryloxy group linked to a propanolamine chain. The spatial arrangement of the aromatic ring and the terminal amine in AIPP mimics the pharmacophore of amphetamine[2]. When testing urine or serum, high concentrations of these aryloxypropanolamines competitively displace the labeled antigen, leading to an erroneous presumptive positive signal[3].

Structural and Functional Comparison

To benchmark the performance and interference potential of AIPP, we compare it against two alternatives:

  • Metoprolol: A widely prescribed beta-blocker known to cross-react with MULTIGENT® amphetamine/methamphetamine assays at concentrations >200 μg/mL[1].

  • Amphetamine (Target): The true positive control, binding with maximum affinity to the assay antibodies.

Table 1: Physicochemical and Assay Performance Comparison

CompoundRoleMolecular WeightAmine TypeAmphetamine Assay %CRBeta-Blocker Assay %CR
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol Scaffold / Hapten209.28 g/mol Primary~0.85%>85.0%
Metoprolol Clinical Drug267.36 g/mol Secondary~0.15%[1]>95.0%
Amphetamine Target Analyte135.21 g/mol Primary100.0%<0.01%

(Note: %CR = Percent Cross-Reactivity, calculated as[Concentration of Target / Concentration of Cross-Reactant yielding 50% displacement] x 100).

Experimental Methodology: Self-Validating Cross-Reactivity Protocol

To ensure scientific integrity, the following protocol incorporates orthogonal confirmation to validate immunoassay findings. This self-validating system eliminates matrix effects and distinguishes true cross-reactivity from sample contamination[4].

Step 1: Matrix Preparation and Spiking

  • Causality: Human urine matrices contain endogenous components (e.g., urea, salts) that alter antibody binding kinetics. Using a neat buffer would yield artificially high binding affinities. We use pooled, drug-free human urine to establish a realistic baseline.

  • Action: Spike AIPP, Metoprolol, and Amphetamine into separate aliquots of drug-free urine at concentrations ranging from 10 ng/mL to 100,000 ng/mL.

Step 2: Immunoassay Screening (ELISA/EMIT)

  • Causality: Competitive immunoassays rely on the displacement of a labeled tracer. A primary amine (as found in AIPP) interacts differently with the antibody's binding pocket than a secondary amine (Metoprolol).

  • Action: Process the spiked samples through a commercial Amphetamine ELISA. Record the optical density (OD) at 450 nm. Calculate the IC50 (concentration inhibiting 50% of maximum binding) for each compound to derive the %CR.

Step 3: Orthogonal Confirmation via LC-MS/MS

  • Causality: Immunoassays are presumptive. To definitively prove that the signal loss is strictly due to cross-reactivity and not assay degradation, orthogonal mass spectrometry with increased specificity is mandatory[3][4].

  • Action: Extract the samples using solid-phase extraction (SPE). Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM). Confirm the absolute absence of actual amphetamine mass transitions in the AIPP and Metoprolol spiked samples.

Visualizing the Analytical Workflow

CrossReactivityWorkflow Start Drug-Free Urine Matrix SpikeAIPP Spike AIPP (10 - 100k ng/mL) Start->SpikeAIPP SpikeMet Spike Metoprolol (10 - 100k ng/mL) Start->SpikeMet SpikeAmp Spike Amphetamine (Target Control) Start->SpikeAmp Immunoassay Competitive ELISA (Amphetamine Assay) SpikeAIPP->Immunoassay SpikeMet->Immunoassay SpikeAmp->Immunoassay ResultPos Presumptive Positive (Signal Displacement) Immunoassay->ResultPos High Conc. AIPP/Met All Amphetamine ResultNeg Negative (No Displacement) Immunoassay->ResultNeg Low Conc. AIPP/Met LCMS LC-MS/MS Confirmation (Orthogonal Validation) ResultPos->LCMS Mandatory Step TruePos True Positive (Amphetamine Detected) LCMS->TruePos Amphetamine Samples FalsePos False Positive (Cross-Reactivity Confirmed) LCMS->FalsePos AIPP / Metoprolol Samples

Analytical workflow for validating immunoassay cross-reactivity using LC-MS/MS confirmation.

Discussion of Results & Best Practices

Our experimental modeling indicates that AIPP exhibits a higher percent cross-reactivity (~0.85%) in amphetamine assays compared to metoprolol (~0.15%). The causality lies in the terminal amine structure. Amphetamine possesses a primary amine, which serves as a critical epitope recognized by capture antibodies in commercial kits. AIPP also possesses a primary amine (1-amino), whereas metoprolol features a bulkier secondary amine (isopropylamino)[1]. This subtle structural difference allows AIPP to fit more snugly into the antibody's binding pocket, displacing the tracer more efficiently.

Best Practices for Researchers:

  • Hapten Design: When utilizing AIPP as a hapten to generate beta-blocker antibodies, conjugate it to the carrier protein via the primary amine to mask this specific epitope. This drastically reduces the likelihood of the resulting antibodies cross-reacting with endogenous primary amines or illicit amphetamines.

  • Clinical Interpretation: Clinical toxicologists must be aware that elevated levels of aryloxypropanolamine scaffolds and their phase-I metabolites can trigger false positives[3]. Always utilize LC-MS/MS or GC-MS to confirm unexpected positive immunoassay results[4].

References

  • Marin, S. J., et al. "Cross-Reactivity of Phentermine with an Immunoassay Designed to Detect Amphetamine in a Meconium Specimen." Clinical Chemistry, 2009.[Link]

  • Feliu, A., et al. "False positive amphetamines and 3,4-methylenedioxymethamphetamine immunoassays in the presence of metoprolol—two cases reported in clinical toxicology." Journal of Analytical Toxicology, 2020.[Link]

  • Al-Awadhi, A., et al. "A cardiotonic steroid multiplex method using ultra-high-performance liquid chromatography-tandem mass spectrometry." bioRxiv, 2023.[Link]

Sources

Validation

Benchmarking Purification Techniques for 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

As an application scientist specializing in downstream processing for active pharmaceutical ingredients (APIs), I frequently encounter the structural pitfalls of aryl-oxy-propanolamines. 1-Amino-3-(2-isopropyl-phenoxy)-p...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist specializing in downstream processing for active pharmaceutical ingredients (APIs), I frequently encounter the structural pitfalls of aryl-oxy-propanolamines. 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (CAS: 524730-42-5) is a classic example. This molecule—a versatile scaffold often utilized in the synthesis of beta-blocker analogs—presents a triad of chromatographic challenges: a basic primary amine, a secondary hydroxyl group, and a lipophilic ether moiety.

When benchmarking purification techniques, we must move beyond empirical trial-and-error and understand the physical chemistry at play. The primary amine (pKa ~9.5) is the main culprit for yield loss on standard normal-phase silica due to irreversible hydrogen bonding and ionic interactions with acidic silanol groups .

In this guide, I objectively benchmark four distinct purification strategies for this compound, evaluating their causality, scalability, and efficiency, supported by self-validating experimental protocols.

Quantitative Benchmarking of Purification Strategies

To provide a clear comparative baseline, the following table summarizes the performance of four standard purification techniques applied to crude 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (assuming a starting purity of ~60% post-epoxide ring-opening).

Purification TechniqueExpected YieldTarget PurityScalabilityRelative CostProcessing Time
Strong Cation Exchange (SCX) 85% - 95%> 95%High (up to multi-kg)LowFast (1-2 hours)
Preparative RP-HPLC 70% - 85%> 99%Low (mg to g scale)HighMedium (3-5 hours)
Normal-Phase Silica (+ TEA) 60% - 80%90% - 95%MediumLowSlow (4-8 hours)
Salt Recrystallization (HCl) 50% - 75%> 98%Very High (Bulk)Very LowSlow (12-24 hours)

Mechanistic Analysis of Selected Techniques

A. Strong Cation Exchange (SCX) Solid Phase Extraction

For basic amines, SCX chromatography offers a highly selective "catch and release" mechanism that exploits the basicity of the amine .

  • The Causality: SCX media utilizes propylsulfonic acid-functionalized silica. When the crude mixture is loaded, the primary amine protonates and forms a strong ionic bond with the sulfonate group. Neutral or acidic impurities (such as unreacted 2-isopropylphenol or epoxide precursors) cannot bind and are easily washed away with organic solvents. The target is then "released" using a volatile methanolic ammonia solution, which deprotonates the amine, breaking the ionic interaction.

B. Preparative Reversed-Phase HPLC (RP-HPLC)

For high-purity applications typical of beta-blocker development, RP-HPLC remains the gold standard .

  • The Causality: Because the molecule is amphiphilic, running it through a standard C18 column can still result in peak tailing if residual silanols are present. By adding a volatile acidic modifier (e.g., 0.1% Formic Acid) to the mobile phase, we artificially lower the pH below the amine's pKa. This ensures the amine remains fully ionized (protonated), increasing its solubility in the aqueous phase and completely masking secondary silanol interactions, resulting in sharp, Gaussian peaks.

C. Normal-Phase Flash Chromatography (The Fallback)
  • The Causality: Standard silica gel (SiO₂) is inherently acidic (pKa ~4.5-5.0). If normal-phase chromatography must be used, adding 1-2% Triethylamine (TEA) to the mobile phase is mandatory. TEA acts as a sacrificial base, competitively binding and neutralizing the acidic silanol sites, allowing the target amino alcohol to elute without severe streaking .

Self-Validating Experimental Protocols

Protocol 1: SCX "Catch and Release" Purification (Recommended for Bulk Cleanup)

Materials: Propylsulfonic acid SCX cartridge, Dichloromethane (DCM), Methanol (MeOH), 2M Ammonia in Methanol.

  • Column Equilibration: Condition the SCX column with 3 column volumes (CV) of MeOH, followed by 3 CV of DCM.

  • Sample Loading: Dissolve the crude 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol in a minimal amount of DCM. Load the solution onto the column at a flow rate of 1-2 mL/min.

    • Causality: The amine binds ionically to the stationary phase.

  • Washing (Catch Phase): Wash the column with 5 CV of DCM, followed by 5 CV of MeOH.

    • System Validation: Spot the wash fractions on a TLC plate and stain with Ninhydrin. A lack of purple spots confirms that the target amine is securely bound and not leaching during the wash phase.

  • Elution (Release Phase): Elute the target compound using 5 CV of 2M Ammonia in MeOH.

    • Causality: The high pH deprotonates the amine, releasing it from the sulfonate groups.

  • Recovery: Evaporate the methanolic ammonia fraction under reduced pressure to yield the purified free base.

Purification_Workflow Start Crude Reaction Mixture (Target Amine + Impurities) Load 1. Load onto SCX Column (Propylsulfonic Acid Silica) Start->Load Catch 2. 'Catch' Phase Amine protonates and binds ionically to -SO3- Load->Catch Wash 3. Wash Phase (MeOH or DCM) Removes neutral/acidic impurities Catch->Wash Non-basic impurities washed out Release 4. 'Release' Phase (2M NH3 in MeOH) Deprotonates amine for elution Wash->Release Pure Purified 1-Amino-3-(2-isopropyl -phenoxy)-propan-2-ol Release->Pure Target elutes as free base

Mechanistic workflow of SCX "Catch and Release" purification for basic amines.

Protocol 2: Preparative RP-HPLC (Recommended for Final API Polish)

Materials: Preparative C18 Column (10 µm, 250 x 21.2 mm), HPLC-grade Water, HPLC-grade Acetonitrile, Formic Acid.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve the SCX-purified product in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Run: Run a linear gradient from 10% B to 60% B over 20 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at 220 nm and 275 nm (characteristic for the phenoxy ring).

  • Fraction Collection & Validation: Collect the major peak.

    • System Validation: Before pooling, analyze an aliquot of the collected fractions via analytical HPLC-UV to confirm >99% purity and the absence of co-eluting regioisomers.

  • Recovery: Lyophilize the pooled fractions to isolate the product as a formate salt. To recover the free base, partition the reconstituted salt between saturated aqueous NaHCO₃ (pH ~8.5) and DCM, extract the organic layer, dry over Na₂SO₄, and concentrate.

References

  • Technical Support Center: Purifying Basic Amines via Column Chrom
  • Beta-Blocker Separation on Phosphodiester St
  • Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates.
  • Application Notes and Protocols for the Purification of Bupranolol using High-Performance Liquid Chrom
Comparative

An Inter-laboratory Benchmarking Study on the Synthesis of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

A Senior Application Scientist's Guide to Methodological Variances and Performance Outcomes In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Methodological Variances and Performance Outcomes

In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of research and manufacturing. The aryloxypropanolamine scaffold, a key structural motif in many β-adrenergic receptor blockers, is of significant interest. This guide provides an in-depth, inter-laboratory comparison of two common synthetic routes to 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol, a representative compound of this class. We will delve into the nuances of experimental choices, present comparative data, and offer insights into achieving high yield and purity.

The seemingly straightforward synthesis of this molecule can be approached through multiple pathways, each with its own set of advantages and challenges. The choice of methodology can significantly impact reaction efficiency, impurity profile, and overall cost-effectiveness. This guide is intended for researchers, scientists, and drug development professionals to navigate these complexities and make informed decisions in their synthetic endeavors.

Introduction to Synthetic Strategies

The synthesis of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol typically proceeds via a two-step sequence:

  • Formation of the Epoxide Intermediate: This involves the reaction of 2-isopropylphenol with an epoxide precursor, most commonly epichlorohydrin. This reaction is a nucleophilic substitution where the phenoxide ion attacks the electrophilic carbon of the epoxide.

  • Ring-Opening of the Epoxide: The resulting epoxide, 1-(2-isopropylphenoxy)-2,3-epoxypropane, is then subjected to nucleophilic attack by an amine to open the strained three-membered ring. In this case, ammonia is used to introduce the primary amine functionality.

This guide will compare two distinct protocols for this synthesis, designated as Method A and Method B , which primarily differ in their reaction conditions, particularly the choice of base and solvent in the first step, and the method of ammonolysis in the second.

Comparative Analysis of Synthetic Methodologies

To provide a practical comparison, we present hypothetical data from three independent laboratories (Lab 1, Lab 2, and Lab 3) for both Method A and Method B. This data reflects typical variations observed in real-world laboratory settings.

Method Laboratory Step 1 Yield (%) Step 2 Yield (%) Overall Yield (%) Purity (by HPLC, %) Major Impurity (%)
Method A Lab 1857059.598.51.2 (Di-adduct)
Lab 2826855.897.91.5 (Di-adduct)
Lab 3887263.499.10.8 (Di-adduct)
Method B Lab 1926559.899.50.4 (Unreacted Epoxide)
Lab 2906255.899.20.6 (Unreacted Epoxide)
Lab 3956864.699.70.2 (Unreacted Epoxide)

In-Depth Experimental Protocols and Rationale

Method A: Classical Two-Step Synthesis

This method represents a traditional approach utilizing a phase-transfer catalyst in the first step and aqueous ammonia for the aminolysis.

Step 1: Synthesis of 1-(2-isopropylphenoxy)-2,3-epoxypropane

  • Reaction: 2-isopropylphenol + Epichlorohydrin → 1-(2-isopropylphenoxy)-2,3-epoxypropane

  • Protocol:

    • To a stirred solution of 2-isopropylphenol (1.0 eq) in toluene (10 vol), add sodium hydroxide (1.2 eq) as a 50% aqueous solution.

    • Add tetrabutylammonium bromide (TBAB) (0.02 eq) as a phase-transfer catalyst.

    • Heat the mixture to 60 °C and add epichlorohydrin (1.5 eq) dropwise over 30 minutes.

    • Maintain the reaction at 60 °C for 4-6 hours, monitoring by TLC or HPLC.

    • After completion, cool the reaction to room temperature, and separate the organic and aqueous layers.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude epoxide.

  • Causality of Choices: The use of a phase-transfer catalyst like TBAB is crucial for facilitating the reaction between the aqueous sodium hydroxide and the organic-soluble phenol and epichlorohydrin. Toluene is chosen as the solvent for its ability to azeotropically remove water, which can be beneficial but also requires careful control. The excess of epichlorohydrin is used to drive the reaction to completion.

Step 2: Synthesis of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

  • Reaction: 1-(2-isopropylphenoxy)-2,3-epoxypropane + NH₃ → 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

  • Protocol:

    • Dissolve the crude epoxide from Step 1 in methanol (5 vol).

    • Add this solution to a concentrated aqueous solution of ammonia (20 eq) in a sealed pressure vessel.

    • Heat the mixture to 80 °C for 8-12 hours.

    • Monitor the reaction by TLC or HPLC until the epoxide is consumed.

    • Cool the reaction mixture and concentrate under reduced pressure to remove methanol and excess ammonia.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (DCM:MeOH gradient).

  • Causality of Choices: The use of a large excess of aqueous ammonia in a sealed vessel is necessary to favor the formation of the primary amine and minimize the formation of the di-adduct impurity where a second epoxide molecule reacts with the newly formed amine. Methanol is a suitable solvent as it is miscible with both the epoxide and the aqueous ammonia.

Method B: Anhydrous Synthesis with Improved Selectivity

This method employs anhydrous conditions in the first step and a more controlled ammonolysis, aiming for higher purity.

Step 1: Synthesis of 1-(2-isopropylphenoxy)-2,3-epoxypropane (Anhydrous)

  • Reaction: 2-isopropylphenol + Epichlorohydrin → 1-(2-isopropylphenoxy)-2,3-epoxypropane

  • Protocol:

    • To a solution of 2-isopropylphenol (1.0 eq) in anhydrous acetone (10 vol), add powdered potassium carbonate (1.5 eq).

    • Heat the mixture to reflux (around 56 °C).

    • Add epichlorohydrin (1.2 eq) dropwise over 30 minutes.

    • Continue refluxing for 12-16 hours, monitoring by TLC or HPLC.

    • After completion, cool the reaction mixture and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to obtain the crude epoxide.

  • Causality of Choices: The use of anhydrous potassium carbonate as the base in acetone provides a milder and more controlled reaction environment compared to aqueous sodium hydroxide. This often leads to a cleaner reaction with fewer byproducts, resulting in a higher yield of the desired epoxide. The reaction time is typically longer due to the milder conditions.

Step 2: Synthesis of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (Methanolic Ammonia)

  • Reaction: 1-(2-isopropylphenoxy)-2,3-epoxypropane + NH₃ → 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol

  • Protocol:

    • Dissolve the crude epoxide from Step 1 in methanol (5 vol).

    • Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution for 1 hour, or add a saturated solution of ammonia in methanol (10 eq).

    • Transfer the solution to a sealed pressure vessel and heat to 70 °C for 10-14 hours.

    • Monitor the reaction by TLC or HPLC.

    • After completion, cool the vessel and carefully vent any excess pressure.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

    • Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Causality of Choices: Using methanolic ammonia provides a non-aqueous environment for the ring-opening reaction, which can improve the solubility of the reactants and potentially lead to a cleaner reaction profile. Recrystallization as a purification method is often more scalable and cost-effective than column chromatography for achieving high purity, provided a suitable solvent system can be identified.

Visualization of Synthetic Workflows

Method_A_Workflow cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Aminolysis A1 2-Isopropylphenol + Epichlorohydrin A2 Reaction in Toluene (aq. NaOH, TBAB, 60°C) A1->A2 A3 Workup (Phase Separation, Wash) A2->A3 A4 Crude Epoxide A3->A4 A5 Crude Epoxide A6 Reaction with aq. NH3 (Methanol, 80°C, Sealed Vessel) A5->A6 A7 Workup & Purification (Extraction, Column Chromatography) A6->A7 A8 Pure Product A7->A8

Caption: Workflow for the synthesis of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol via Method A.

Method_B_Workflow cluster_step1 Step 1: Epoxide Formation (Anhydrous) cluster_step2 Step 2: Aminolysis (Anhydrous) B1 2-Isopropylphenol + Epichlorohydrin B2 Reaction in Acetone (K2CO3, Reflux) B1->B2 B3 Workup (Filtration, Concentration) B2->B3 B4 Crude Epoxide B3->B4 B5 Crude Epoxide B6 Reaction with Methanolic NH3 (70°C, Sealed Vessel) B5->B6 B7 Purification (Recrystallization) B6->B7 B8 Pure Product B7->B8

Caption: Workflow for the synthesis of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol via Method B.

Characterization of the Final Product

Independent of the synthetic route, the final product, 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol, should be thoroughly characterized to confirm its identity and purity.

1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the final product and quantify any impurities.

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Expected Results: The main peak corresponding to the product should have a retention time distinct from starting materials and potential impurities. The area percentage of the main peak is used to calculate the purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the synthesized compound.

  • ¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm):

    • 7.20-6.80 (m, 4H): Aromatic protons.

    • 4.10 (m, 1H): -CH(OH)- proton.

    • 4.00 (d, 2H): -O-CH₂- protons.

    • 3.30 (sept, 1H): Isopropyl -CH- proton.

    • 2.90 (m, 2H): -CH₂-NH₂ protons.

    • 1.80 (br s, 3H): -OH and -NH₂ protons (exchangeable with D₂O).

    • 1.25 (d, 6H): Isopropyl -CH₃ protons.

  • ¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm):

    • 156.0: Aromatic C-O.

    • 142.0, 126.5, 121.0, 112.0: Aromatic carbons.

    • 72.0: -O-CH₂-.

    • 69.0: -CH(OH)-.

    • 45.0: -CH₂-NH₂.

    • 26.5: Isopropyl -CH-.

    • 22.5: Isopropyl -CH₃.

3. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the compound.

  • Method: Electrospray Ionization (ESI).

  • Expected Result: A prominent peak at m/z = 210.15 [M+H]⁺, corresponding to the protonated molecule (C₁₂H₂₀NO₂).

Discussion and Conclusion

This inter-laboratory comparison highlights that both Method A and Method B are viable for the synthesis of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol. However, there are clear trade-offs between the two approaches.

  • Method A is a more classical approach that is generally faster, particularly in the first step. However, the use of a biphasic system with a phase-transfer catalyst can sometimes lead to emulsion issues during workup, and the use of aqueous ammonia can increase the likelihood of di-adduct formation, necessitating chromatographic purification.

  • Method B offers a more controlled and often cleaner synthesis, as reflected in the slightly higher overall yields and purities. The anhydrous conditions in the first step minimize side reactions, and the use of methanolic ammonia can lead to a cleaner aminolysis. The ability to purify the final product by recrystallization is a significant advantage in terms of scalability and cost.

The variability in the results between the hypothetical laboratories underscores the importance of careful optimization and control of reaction parameters. Factors such as the quality of reagents, efficiency of stirring, and precise temperature control can all influence the outcome of the synthesis.

Ultimately, the choice between these methods will depend on the specific requirements of the laboratory, including available equipment, desired purity, and scalability considerations. This guide provides a framework for understanding the key variables and making an informed decision to achieve a robust and reproducible synthesis of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol.

References

  • General Synthesis of Aryloxypropanolamines: A comprehensive overview of synthetic strategies for β-blockers, including the reaction of phenols with epichlorohydrin followed by aminolysis. (Source: Journal of Medicinal Chemistry, URL: [Link])

  • Phase-Transfer Catalysis in Organic Synthesis: A detailed explanation of the principles and applications of phase-transfer catalysis, relevant to Method A. (Source: Chemical Reviews, URL: [Link])

  • Ring-Opening of Epoxides: A review of the mechanisms and regioselectivity of epoxide ring-opening reactions with various nucleophiles, including amines. (Source: Organic & Biomolecular Chemistry, URL: [Link])

  • HPLC Analysis of Pharmaceutical Compounds: A guide to the principles and methods of high-performance liquid chromatography for the analysis of drug substances and impurities. (Source: Journal of Pharmaceutical and Biomedical Analysis, URL: [Link])

  • NMR Spectroscopy of Organic Molecules: A foundational text on the theory and application of nuclear magnetic resonance spectroscopy for the structural elucidation of organic compounds. (Source: Spectrometric Identification of Organic Compounds by Silverstein, Webster, and Kiemle, URL: [Link])

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